Product packaging for Levatin(Cat. No.:CAS No. 140670-84-4)

Levatin

Cat. No.: B241495
CAS No.: 140670-84-4
M. Wt: 328.4 g/mol
InChI Key: UNKJMPBJRRFBEL-MMMABECUSA-N
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Description

Levatin is a natural product found in Croton levatii with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O5 B241495 Levatin CAS No. 140670-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,5'S,6S)-5'-(furan-3-yl)-4-methylidenespiro[10-oxatricyclo[7.2.1.01,6]dodecane-5,3'-oxolane]-2',11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-11-4-6-18-8-13(23-16(18)20)2-3-15(18)19(11)9-14(24-17(19)21)12-5-7-22-10-12/h5,7,10,13-15H,1-4,6,8-9H2/t13?,14-,15-,18?,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKJMPBJRRFBEL-MMMABECUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC23CC(CCC2C14CC(OC4=O)C5=COC=C5)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C1CCC23CC(CC[C@@H]2[C@@]14C[C@H](OC4=O)C5=COC=C5)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420066
Record name Levatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140670-84-4
Record name Levatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide on SCH 58261: A Potent and Selective Adenosine A2A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Note on Chemical Identity: The user requested information on a compound with CAS number 140670-84-4, under the name "Levatin". Our research indicates a discrepancy in public databases. While CAS 140670-84-4 is assigned to this compound, a diterpene from Croton laevigatus Vahl[1][2][3][4], many scientific and commercial sources incorrectly associate this CAS number with the well-studied adenosine A2A receptor antagonist, SCH 58261 . The correct CAS number for SCH 58261 is 160098-96-4 [5][6][7]. Given the request for in-depth technical data, signaling pathways, and experimental protocols, this guide will focus on SCH 58261, as it aligns with the depth of information requested.

This document provides a comprehensive technical overview of SCH 58261, intended for researchers, scientists, and professionals in drug development.

Core Compound Information

SCH 58261 is a potent, selective, and competitive non-xanthine antagonist of the adenosine A2A receptor (A2AR)[5][6][7]. It is a valuable research tool for investigating the physiological and pathological roles of the A2AR, particularly in neuroscience and immuno-oncology[7][8].

PropertyData
IUPAC Name 2-(2-Furanyl)-7-(2-phenylethyl)-7H-pyrazolo[4,3-e][5][9][10]triazolo[1,5-c]pyrimidin-5-amine
Synonyms 5-Amino-7-(2-phenylethyl)-2-(2-furyl)-pyrazolo(4,3-e)-1,2,4-triazolo(1,5-c)pyrimidine[7]
CAS Number 160098-96-4[5][6]
Molecular Formula C₁₈H₁₅N₇O[5][7]
Molecular Weight 345.36 g/mol [5][7]
Solubility Soluble in DMSO up to 100 mM[5].
Purity ≥98% (HPLC)[5]
Storage Store at room temperature as a solid. Stock solutions can be stored at -20°C for up to 3 months or -80°C for up to 2 years[5][6][11].

Biological Activity and Selectivity

SCH 58261 exhibits high affinity and selectivity for the adenosine A2A receptor. It acts as a competitive antagonist, blocking the receptor and preventing its activation by endogenous adenosine[5][12]. This blockade has significant implications in various physiological processes, including neurotransmission and immune response.

Receptor Binding Affinity (Ki)Value (nM)Selectivity vs. A2A
Human A2A Receptor 0.6 - 2.3[9][11][13]-
Rat A2A Receptor 1.3 - 2.3[5][9][14]-
Human A1 Receptor 287[11]~323-fold[5]
Human A2B Receptor 5,000[11]~53-fold[5]
Human A3 Receptor >10,000[11]~100-fold[5]
Functional ActivityValue
IC50 (Adenosine A2A Receptor) 15 nM[6]
pA2 (Rabbit Platelet Aggregation) 7.9[12]
pA2 (Porcine Coronary Artery Relaxation) 9.5[12]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for SCH 58261 is the competitive antagonism of the adenosine A2A receptor, a G-protein coupled receptor (GPCR) that signals through the Gαs protein to activate adenylyl cyclase[15].

Activation of the A2A receptor by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). By blocking the A2A receptor, SCH 58261 prevents this signaling cascade.

A2AR_Signaling cluster_membrane Cell Membrane A2AR Adenosine A2A Receptor Gas Gαs A2AR->Gas AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gas->AC Adenosine Adenosine Adenosine->A2AR Activates SCH58261 SCH 58261 SCH58261->A2AR Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB (in nucleus) PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: Canonical Adenosine A2A Receptor Signaling Pathway.

In the striatum, A2A receptors are highly expressed and form heterodimers with dopamine D2 receptors, creating an antagonistic interaction[16]. A2A receptor activation inhibits D2 receptor signaling. By blocking A2A receptors, SCH 58261 enhances dopaminergic neurotransmission, which is beneficial in models of Parkinson's disease[7][14][16]. It has been shown to improve motor deficits and potentiate the effects of L-DOPA in animal models[6]. Furthermore, SCH 58261 exhibits neuroprotective effects by reducing excitotoxicity and inflammation in models of ischemia and neurodegeneration[11][12][17].

Extracellular adenosine accumulates in the tumor microenvironment and suppresses anti-tumor immunity by activating A2A receptors on immune cells like T cells and Natural Killer (NK) cells. This activation inhibits their cytotoxic functions and promotes immune escape[8]. SCH 58261 can block this immunosuppressive pathway, thereby enhancing the activity of tumor-infiltrating lymphocytes and inhibiting tumor growth[5][8].

Recent research suggests that SCH 58261 can ameliorate cognitive deficits in mouse models of Alzheimer's disease. The proposed mechanism involves the activation of the Nrf2 antioxidant pathway through autophagy-mediated degradation of Keap1, leading to improved synaptic function[18].

Nrf2_Pathway SCH58261 SCH 58261 A2AR Adenosine A2A Receptor SCH58261->A2AR Autophagy Autophagy A2AR->Autophagy Inhibition of A2AR Promotes Autophagy Keap1 Keap1 Autophagy->Keap1 Mediates Degradation Nrf2 Nrf2 Keap1->Nrf2 Normally Inhibits ARE Antioxidant Response Element (in nucleus) Nrf2->ARE Translocates & Binds Antioxidant Antioxidant Gene Expression ARE->Antioxidant Synaptic Improved Synaptic Function Antioxidant->Synaptic

Caption: SCH 58261-mediated activation of the Nrf2 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the literature for the characterization of SCH 58261 and other A2A receptor antagonists.

This protocol determines the affinity (Ki) of a test compound for the A2A receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells transfected with human A2AR)[19].

    • Radioligand: [³H]-SCH 58261 or [³H]-ZM241385[19][20].

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4[10][19].

    • Test Compound (SCH 58261) at various concentrations.

    • Non-specific binding control: A high concentration of a non-radiolabeled A2A antagonist (e.g., unlabeled ZM241385 or SCH 58261)[10].

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • In a microplate, combine the cell membrane preparation, the radioligand (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound in the binding buffer[19].

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the high concentration of the non-radiolabeled antagonist[10].

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium[19][21].

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts[10].

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis[10].

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol assesses the anti-parkinsonian-like activity of A2A antagonists.

  • Animals: Male Sprague-Dawley or Wistar rats (200-300 g)[9][16].

  • Materials:

    • SCH 58261.

    • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[14].

    • Haloperidol (dopamine D2 receptor antagonist to induce catalepsy).

    • Catalepsy scoring apparatus (e.g., a vertical grid or horizontal bar).

  • Procedure:

    • Administer SCH 58261 (e.g., 2-5 mg/kg) or vehicle via intraperitoneal (i.p.) injection[6][9].

    • After a set pretreatment time (e.g., 10-20 minutes), administer haloperidol (i.p.) to induce a cataleptic state[6][17].

    • At various time points post-haloperidol injection, measure the duration of catalepsy. This can be done by placing the rat's forepaws on a horizontal bar or placing the rat on a vertical grid and measuring the time it remains in the imposed posture[16].

  • Data Analysis:

    • Compare the duration of catalepsy in the SCH 58261-treated group to the vehicle-treated group.

    • A significant reduction in the cataleptic score or duration indicates that the test compound can counteract the motor deficits induced by dopamine receptor blockade.

Experimental_Workflow cluster_acclimatization Phase 1: Preparation cluster_treatment Phase 2: Dosing cluster_testing Phase 3: Assessment cluster_analysis Phase 4: Analysis Acclimatize Acclimatize Rats (1 week) Group Randomize into Treatment Groups (Vehicle vs. SCH 58261) Acclimatize->Group Admin_Test Administer SCH 58261 or Vehicle (i.p.) Group->Admin_Test Wait Wait 20 min Admin_Test->Wait Admin_Halo Administer Haloperidol (i.p.) to all groups Wait->Admin_Halo Test_30 Measure Catalepsy (30 min post-Haloperidol) Admin_Halo->Test_30 Test_60 Measure Catalepsy (60 min post-Haloperidol) Analyze Compare Catalepsy Scores between groups using statistical tests (e.g., ANOVA) Test_30->Analyze Test_90 Measure Catalepsy (90 min post-Haloperidol) Test_60->Analyze Test_90->Analyze

Caption: Workflow for the Haloperidol-Induced Catalepsy Model.

Pharmacokinetics

Limited pharmacokinetic data is available. A study in rats provides some insight into the disposition of SCH 58261.

Pharmacokinetic Parameters in Rats (Non-compartmental analysis)[22]Intravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 335.7 ± 53.926.2 ± 13.9
Tmax (min) 5.0 ± 0.043.3 ± 20.2
AUC (ng·min/mL) 11624.7 ± 1515.11528.2 ± 814.9
Bioavailability (%) -2.6 ± 1.4
CL (mL/min/kg) 87.3 ± 11.4-
Vd (L/kg) 4.6 ± 0.6-

The study concluded that SCH 58261 has very low oral bioavailability in rats, which may be due to poor absorption and high first-pass metabolism[22]. This has led to the development of analogs with improved pharmacokinetic profiles[23].

References

The Natural Source and Biological Potential of Levatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levatin, an 18-norclerodane diterpene, is a natural compound isolated from various species of the Croton genus, notably Croton levatii, Croton laevigatus, and Croton caudatus. Diterpenoids derived from Croton species have garnered significant interest within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed (exemplary) experimental protocols for its isolation and characterization, a summary of its potential biological activities with quantitative data from related compounds, and a proposed mechanism of action based on the known signaling pathways of structurally similar diterpenes. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

The genus Croton, belonging to the Euphorbiaceae family, comprises a vast array of plant species that are prolific producers of a rich diversity of secondary metabolites. Among these, diterpenoids, particularly those with a clerodane skeleton, are prominent. This compound is an 18-norclerodane diterpene that has been identified as a constituent of several Croton species[1]. The unique chemical architecture of this compound and its classification within a group of biologically active compounds make it a molecule of significant interest for further pharmacological investigation. This guide aims to consolidate the available technical information on this compound to facilitate future research and development efforts.

Natural Sources and Isolation

This compound is a naturally occurring compound found in plants of the Croton genus. The primary documented sources of this compound include:

  • Croton levatii [1]

  • Croton laevigatus [2]

  • Croton caudatus Geisel. var. tomentosus Hook [3]

General Experimental Protocol for Isolation and Purification

While the specific experimental details from the original isolation of this compound by Moulis et al. are not publicly available in their entirety, a general protocol for the isolation of clerodane diterpenes from Croton species can be outlined. This protocol is based on established methodologies for the separation of natural products.

2.1.1. Plant Material Collection and Preparation Fresh plant material (e.g., leaves, stems, or roots) of the source Croton species is collected, air-dried, and pulverized into a fine powder.

2.1.2. Extraction The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as methanol or ethanol, to extract a broad range of secondary metabolites. The resulting crude extract is then concentrated under reduced pressure.

2.1.3. Fractionation The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

2.1.4. Chromatographic Purification The fraction containing the target compound, typically the chloroform or ethyl acetate fraction for diterpenes, is subjected to a series of chromatographic techniques for purification.

  • Column Chromatography: The active fraction is first separated using open column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

  • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using semi-preparative or preparative HPLC, often with a reversed-phase column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

2.1.5. Structure Elucidation The structure of the purified compound is elucidated using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule.

Visualization of the General Isolation Workflow

G cluster_extraction Extraction & Fractionation cluster_purification Purification & Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Solvent Extraction Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Fractions Fractions Solvent Partitioning->Fractions Column Chromatography Column Chromatography Fractions->Column Chromatography HPLC HPLC Column Chromatography->HPLC Pure this compound Pure this compound HPLC->Pure this compound Structure Elucidation Structure Elucidation Pure this compound->Structure Elucidation

A generalized workflow for the isolation of this compound.

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of this compound are not extensively reported in the public domain, the broader class of clerodane and 18-norclerodane diterpenes from Croton and other plant species have demonstrated significant cytotoxic and antimicrobial activities. The following tables summarize representative quantitative data for compounds structurally related to this compound.

Cytotoxic Activity of Related Diterpenes
Compound (Plant Source)Cell LineIC50 (µM)Reference
Crolaevinoid G (Croton laevigatus)RAW 264.7 (NO inhibition)6.0 ± 1.0[3]
18-Nor-neo-clerodane DiterpenoidPANC-1 (human pancreatic)9.8[2]
18-Nor-neo-clerodane DiterpenoidA549 (human lung)12.5[2]
18-Nor-neo-clerodane DiterpenoidHeLa (human cervical)17.2[2]
Antimicrobial Activity of Related Diterpenes
Compound (Plant Source)MicroorganismMIC (µg/mL)Reference
Solidagodiol (Solidago gigantea)Clavibacter michiganensis~1.7[4]
Solidagodiol (Solidago gigantea)Bacillus subtilis~7.0[4]
ent-8(14),15-pimaradien-19-olStreptococcus mutans1.5 - 4.0[5]
(-)-Copalic acid (Copaifera langsdorffii)Porphyromonas gingivalis6.0[6]

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of action for this compound have not yet been elucidated. However, based on studies of other clerodane and labdane diterpenes, it is plausible that this compound exerts its biological effects through the modulation of key signaling pathways involved in inflammation and cell survival.

Anti-inflammatory Activity

Many diterpenes exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO). This is often achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), can lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Diterpenes may interfere with this cascade, leading to a reduction in inflammation.

Cytotoxic Activity

The cytotoxic effects of many natural products, including diterpenes, are often mediated through the induction of apoptosis. This can occur via intrinsic or extrinsic pathways. The intrinsic pathway is often initiated by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase. The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including JNK and p38, are also often involved in mediating cellular responses to stress and can play a role in the induction of apoptosis by cytotoxic compounds.

Diagram of a Plausible Signaling Pathway

The following diagram illustrates a generalized signaling pathway that may be modulated by this compound, leading to its potential anti-inflammatory and cytotoxic effects. This is a hypothetical model based on the known activities of related diterpenoid compounds.

G cluster_inflammation Anti-inflammatory Pathway cluster_cytotoxicity Cytotoxic Pathway LPS LPS IKK IKK LPS->IKK IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters Nucleus_inf Nucleus NFkB->Nucleus_inf translocation iNOS iNOS Nucleus_inf->iNOS transcription NO NO (Inflammation) iNOS->NO CellStress Cellular Stress JNK_p38 JNK/p38 MAPK CellStress->JNK_p38 Mitochondrion Mitochondrion JNK_p38->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->IKK This compound->JNK_p38

A hypothetical signaling pathway for this compound's bioactivity.

Conclusion and Future Directions

This compound, an 18-norclerodane diterpene from the Croton genus, represents a promising natural product for further pharmacological investigation. While the full extent of its biological activities and its precise mechanisms of action remain to be fully elucidated, the existing body of knowledge on related compounds suggests its potential as a cytotoxic and anti-inflammatory agent. Future research should focus on the total synthesis of this compound to ensure a sustainable supply for detailed biological studies, comprehensive screening for its cytotoxic and antimicrobial activities against a wide range of cell lines and pathogens, and in-depth mechanistic studies to identify its specific molecular targets and signaling pathways. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.

References

Croton levatii: A Focused Examination of its Diterpene Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Croton levatii, a plant belonging to the extensive Euphorbiaceae family, has been identified as a source of diterpenoids, a class of chemical compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the current state of knowledge regarding the diterpene composition of Croton levatii, with a particular focus on the isolation and characterization of the 18-norclerodane diterpene, levatin. This document summarizes the available quantitative data, details the experimental protocols utilized in the primary literature, and presents the known ethnobotanical context of this plant species. While research on Croton levatii is not as extensive as for other members of the Croton genus, this guide consolidates the existing information to serve as a foundational resource for future research and drug discovery efforts.

Introduction

The genus Croton is a rich and diverse source of bioactive secondary metabolites, with diterpenoids being a characteristic and abundant class of compounds.[1][2] These diterpenes, including various types such as clerodane, labdane, and kaurane, have demonstrated a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[2] Croton levatii has been noted in traditional medicine for the treatment of ailments such as fever and headaches.[3] This traditional use, coupled with the phytochemical richness of the Croton genus, has prompted scientific investigation into its chemical constituents.

The primary focus of phytochemical research on Croton levatii to date has been the isolation and structural elucidation of a unique 18-norclerodane diterpene named this compound. This guide will delve into the specifics of this compound, including the available data on its isolation and the methods used for its characterization.

Quantitative Data on Diterpene Isolation

The available quantitative data for diterpene isolation from Croton levatii is limited to the single reported isolation of this compound. The yield obtained in the original study provides a baseline for the abundance of this specific compound within the plant material.

Compound NameDiterpene TypePlant PartExtraction SolventIsolated Yield (from 1.5 kg of dried stem bark)Reference
This compound18-NorclerodaneDried Stem BarkDichloromethane464 mgMoulis et al., 1992

Experimental Protocols

The following sections detail the methodologies employed in the successful isolation and characterization of this compound from Croton levatii. These protocols are based on the procedures described in the primary literature and are intended to provide a framework for future research.

Extraction of Diterpenes

The initial step in the isolation of diterpenes from Croton levatii involves the extraction of the dried and powdered plant material with an appropriate organic solvent.

Protocol:

  • Plant Material Preparation: The stem bark of Croton levatii is air-dried and then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material (1.5 kg) is extracted with dichloromethane at room temperature.

  • Concentration: The resulting dichloromethane extract is concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of this compound

The crude extract obtained from the initial extraction is a complex mixture of compounds. The isolation of the target diterpene, this compound, requires further chromatographic separation.

Protocol:

  • Chromatographic Separation: The crude dichloromethane extract is subjected to centrifugal preparative thin-layer chromatography (TLC).

  • Elution: The chromatogram is developed using a solvent system of dichloromethane-methanol (19:1).

  • Isolation: The band corresponding to this compound is scraped from the plate and the compound is eluted from the silica gel, yielding 464 mg of pure this compound.

Structural Elucidation of this compound

The determination of the chemical structure of this compound was accomplished through a combination of modern spectroscopic techniques.

Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra were acquired to determine the proton and carbon framework of the molecule.

    • 2D NMR experiments, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), were utilized to establish the connectivity of protons and the spatial proximity of atoms within the molecule, respectively.

  • Mass Spectrometry (MS):

    • Mass spectrometry was used to determine the molecular weight and elemental composition of this compound.

The comprehensive analysis of the data from these spectroscopic methods allowed for the unambiguous assignment of the structure of this compound as an ent-15,16-epoxy-18-norcleroda-8(17),13(16),14-triene-19,3:20,12S-diolide.

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published research on the biological activity of this compound or any other diterpenes isolated specifically from Croton levatii. While diterpenoids from other Croton species have been shown to possess a range of biological effects, including anti-inflammatory and cytotoxic activities, the therapeutic potential of compounds from Croton levatii remains an unexplored area of research.[2]

Studies on other 18-norclerodane diterpenoids have shown some biological activities, such as cytotoxic effects against certain cancer cell lines.[4][5][6] However, one study on a novel 18-norclerodane diterpenoid, sagitone, isolated from Tinospora sagittata, showed no significant cytotoxic activity against K562 and HL-60 cancer cell lines.[5][6] This highlights the need for specific bioactivity screening of this compound to determine its potential pharmacological relevance.

Due to the lack of biological activity data, there is currently no information available on any signaling pathways that may be modulated by diterpenes from Croton levatii.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Croton levatii.

experimental_workflow plant_material Dried Stem Bark of Croton levatii extraction Extraction with Dichloromethane plant_material->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract chromatography Centrifugal Preparative TLC (CH2Cl2:MeOH 19:1) crude_extract->chromatography This compound Pure this compound chromatography->this compound

Caption: Workflow for the isolation of this compound.

Conclusion and Future Directions

Croton levatii represents a promising yet underexplored source of novel diterpenoids. The successful isolation and characterization of this compound, an 18-norclerodane diterpene, provides a solid foundation for further investigation into the phytochemistry of this species. The primary limitation in the current body of knowledge is the lack of data on the biological activities of its constituents.

Future research should prioritize the following areas:

  • Bioactivity Screening: A comprehensive evaluation of the biological activities of this compound and other potential diterpenes from Croton levatii is crucial. This should include assays for cytotoxic, anti-inflammatory, antimicrobial, and other relevant activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of molecular targets and modulation of signaling pathways.

  • Further Phytochemical Exploration: A more exhaustive phytochemical analysis of Croton levatii is warranted to isolate and characterize other diterpenoids and secondary metabolites that may be present.

  • Optimization of Extraction and Isolation Protocols: The development of more efficient and scalable methods for the extraction and purification of diterpenes from this plant would be beneficial for facilitating further research.

By addressing these research gaps, the full potential of Croton levatii as a source of novel therapeutic agents can be realized, providing valuable contributions to the fields of natural product chemistry and drug discovery.

References

The Potent Biological Activities of 18-Norclerodane Diterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Norclerodane diterpenes are a significant class of natural products characterized by a bicyclic decalene skeleton that lacks a methyl group at the C-18 position. Predominantly isolated from various plant families, including Lamiaceae, Euphorbiaceae, and Menispermaceae, these compounds have garnered considerable attention in the scientific community for their diverse and potent biological activities. This technical guide provides an in-depth overview of the cytotoxic and anti-inflammatory properties of 18-norclerodane diterpenes, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to aid in their potential development as therapeutic agents.

Cytotoxic Activity of 18-Norclerodane Diterpenes

A significant number of 18-norclerodane diterpenes have demonstrated potent cytotoxic effects against a range of human cancer cell lines. This has positioned them as promising candidates for the development of novel anticancer drugs. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of selected 18-norclerodane diterpenes against various cancer cell lines, with data presented as IC50 values.

Compound NameSource OrganismCancer Cell LineIC50 (µM)Reference
Casearvestrin ACasearia sylvestrisKB (nasopharyngeal)Not specified as exact value[1]
Casearvestrin BCasearia sylvestrisKB (nasopharyngeal)Not specified as exact value[1]
Casearvestrin CCasearia sylvestrisKB (nasopharyngeal)Not specified as exact value[1]
Unnamed 18-nor-neo-clerodaneUnknownPANC-1 (pancreatic)9.8[2]
Unnamed 18-nor-neo-clerodaneUnknownA549 (lung)12.5[2]
Unnamed 18-nor-neo-clerodaneUnknownHeLa (cervical)17.2[2]
trans-Dehydrocrotonin Derivative 4Croton cajucaraK562 (leukemia)7.85 ± 1.49[3]
trans-Dehydrocrotonin Derivative 5Croton cajucaraK562 (leukemia)13.08 ± 1.12[3]
trans-Dehydrocrotonin Derivative 3Croton cajucaraK562 (leukemia)24.74 ± 2.3[3]

Anti-inflammatory Activity of 18-Norclerodane Diterpenes

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Several 18-norclerodane diterpenes have been shown to possess significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The following table presents the anti-inflammatory activity of selected clerodane and nor-clerodane diterpenes, with data presented as IC50 values for the inhibition of nitric oxide production.

Compound NameSource OrganismCell LineIC50 (µM)Reference
Unnamed Clerodane Diterpenoid 3Tinospora crispaRAW 264.7 (macrophage)12.5 ± 0.5[4]
Unnamed Clerodane Diterpenoid 4Tinospora crispaRAW 264.7 (macrophage)16.4 ± 0.7[4]
Stroglandulon E (5)UnknownNot specified6.12 ± 0.03[5]
Isopimaric AcidUnknownNot specified3.99[5]
14α-hydroxyisopimaric acidUnknownNot specified7.02[5]

Key Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, this section outlines the detailed methodologies for the key experiments cited.

Isolation of 18-Norclerodane Diterpenes from Tinospora sagittata var. yunnanensis

A representative workflow for the isolation and purification of 18-norclerodane diterpenes is depicted below. This process typically involves extraction with organic solvents followed by various chromatographic techniques to separate the individual compounds.

G plant_material Dried roots of Tinospora sagittata var. yunnanensis extraction 95% Ethanol Extraction plant_material->extraction concentration Concentration under reduced pressure extraction->concentration suspension Suspension in Water concentration->suspension partitioning Partitioning with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH) suspension->partitioning etoac_fraction EtOAc Fraction partitioning->etoac_fraction nbuoh_fraction n-BuOH Fraction partitioning->nbuoh_fraction silica_gel_1 Silica Gel Column Chromatography (Petroleum ether-MeOH gradient) etoac_fraction->silica_gel_1 fraction_3 Fraction 3 silica_gel_1->fraction_3 sephadex_lh20 Sephadex LH-20 Column Chromatography (CHCl3-MeOH) fraction_3->sephadex_lh20 compound_1 Sagitone (18-norclerodane) sephadex_lh20->compound_1

Isolation workflow for 18-norclerodane diterpenes.
Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

G cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of 18-norclerodane diterpenes cell_seeding->treatment incubation_24h Incubate for 24-48 hours treatment->incubation_24h mtt_addition Add MTT solution to each well incubation_24h->mtt_addition incubation_4h Incubate for 4 hours to allow formazan formation mtt_addition->incubation_4h solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization measurement Measure absorbance at 570 nm using a microplate reader solubilization->measurement ic50_calculation Calculate IC50 values measurement->ic50_calculation

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.

G cell_seeding Seed RAW 264.7 macrophage cells in a 96-well plate pretreatment Pre-treat cells with varying concentrations of 18-norclerodane diterpenes cell_seeding->pretreatment lps_stimulation Stimulate with Lipopolysaccharide (LPS) to induce inflammation pretreatment->lps_stimulation incubation_24h Incubate for 24 hours lps_stimulation->incubation_24h supernatant_collection Collect cell culture supernatant incubation_24h->supernatant_collection griess_reaction Mix supernatant with Griess reagent supernatant_collection->griess_reaction measurement Measure absorbance at 540 nm griess_reaction->measurement ic50_calculation Calculate IC50 for NO inhibition measurement->ic50_calculation

Workflow for the Nitric Oxide (NO) inhibition assay.

Signaling Pathways Modulated by 18-Norclerodane Diterpenes

The biological activities of 18-norclerodane diterpenes are often attributed to their ability to modulate key signaling pathways involved in inflammation and cell survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In inflammatory conditions, NF-κB is activated, leading to the production of pro-inflammatory mediators. Several diterpenes have been shown to inhibit the NF-κB pathway, thereby exerting their anti-inflammatory effects.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) Diterpenes 18-Norclerodane Diterpenes Diterpenes->IKK Inhibition

Inhibition of the NF-κB signaling pathway.
PI3K/Akt and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate a wide range of cellular processes, including cell growth, survival, and inflammation. Dysregulation of these pathways is common in many diseases. Some diterpenes have been found to modulate these pathways, contributing to their therapeutic effects.

G Growth_Factors Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Activation MAPK_cascade MAPK Cascade (e.g., p38, ERK) Receptor->MAPK_cascade Activation Akt Akt PI3K->Akt Activation Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inflammation Inflammation MAPK_cascade->Inflammation Diterpenes 18-Norclerodane Diterpenes Diterpenes->PI3K Modulation Diterpenes->MAPK_cascade Modulation

Modulation of PI3K/Akt and MAPK signaling pathways.

Conclusion and Future Directions

18-Norclerodane diterpenes represent a promising class of natural products with significant potential for the development of new drugs, particularly in the areas of oncology and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers to explore these compounds further. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent 18-norclerodane diterpenes, as well as on lead optimization through medicinal chemistry efforts to enhance their efficacy and safety profiles for potential clinical applications. The continued investigation of this fascinating class of natural products is poised to yield novel therapeutic agents for a variety of human ailments.

References

Lenvatinib's Core Mechanism of Action: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Multi-Targeted Tyrosine Kinase Inhibitor Lenvatinib, Detailing its Molecular Interactions, Downstream Signaling Effects, and Clinical Efficacy.

Lenvatinib is a potent, orally administered, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor and anti-angiogenic activity across a range of malignancies. This technical guide provides a comprehensive overview of Lenvatinib's mechanism of action, intended for researchers, scientists, and drug development professionals. The following sections detail the drug's primary molecular targets, the subsequent impact on critical signaling pathways, and a summary of its clinical efficacy, supported by detailed experimental methodologies.

Molecular Targets and Inhibitory Profile

Lenvatinib exerts its therapeutic effects by targeting several key receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression. Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3. Additionally, Lenvatinib potently inhibits Fibroblast Growth Factor (FGF) receptors FGFR1, FGFR2, FGFR3, and FGFR4, as well as the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene receptor tyrosine kinase (KIT), and the Rearranged during Transfection (RET) proto-oncogene.

The binding of Lenvatinib to the ATP-binding site of these kinases prevents their phosphorylation and subsequent activation, thereby blocking downstream signaling cascades.

Table 1: In Vitro Kinase Inhibitory Activity of Lenvatinib (IC50)
Target KinaseIC50 (nM)
VEGFR1 (Flt-1)22
VEGFR2 (KDR)4
VEGFR3 (Flt-4)5.2
FGFR146
PDGFRα51
PDGFRβ39
KITNot specified in provided results
RET35

IC50 values represent the concentration of Lenvatinib required to inhibit 50% of the kinase activity in in vitro assays.

Table 2: Anti-proliferative Activity of Lenvatinib in Human Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
RO82-W-1Differentiated Thyroid Cancer3.8
TTMedullary Thyroid Cancer0.078
8505CAnaplastic Thyroid Cancer24.26
TCO1Anaplastic Thyroid Cancer26.32
Hep3BHepatocellular Carcinoma0.23
HuH-7Hepatocellular Carcinoma0.42
JHH-7Hepatocellular Carcinoma0.64

IC50 values represent the concentration of Lenvatinib required to inhibit 50% of cell proliferation.

Inhibition of Key Signaling Pathways

By targeting multiple RTKs, Lenvatinib disrupts several critical signaling pathways that drive tumor growth and angiogenesis. The simultaneous inhibition of VEGFR and FGFR signaling is a key aspect of its potent anti-cancer activity.

VEGF Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis. Lenvatinib's inhibition of VEGFR1, VEGFR2, and VEGFR3 on endothelial cells blocks the downstream signaling cascade, leading to the inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGF_Signaling_Pathway Lenvatinib Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR VEGF VEGF VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras DAG DAG PLCg->DAG PKC PKC DAG->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

VEGF Signaling Pathway Inhibition by Lenvatinib.

FGF Signaling Pathway

The FGF signaling pathway is also a key driver of angiogenesis and is implicated in resistance to anti-VEGF therapies. Lenvatinib's inhibition of FGFR1-4 on both endothelial and tumor cells blocks the activation of downstream pathways, including the RAS/MAPK and PI3K/AKT pathways. This leads to reduced tumor cell proliferation and further suppression of angiogenesis. A notable downstream effect of FGFR inhibition by Lenvatinib is the suppression of FRS2 (Fibroblast growth factor Receptor Substrate 2) phosphorylation.

FGF_Signaling_Pathway Lenvatinib Lenvatinib FGFR FGFR1-4 Lenvatinib->FGFR FGF FGF FGF->FGFR FRS2 FRS2 FGFR->FRS2 Grb2_SOS Grb2/SOS FRS2->Grb2_SOS PI3K PI3K FRS2->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Tumor_Proliferation Tumor Cell Proliferation ERK->Tumor_Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Tumor_Proliferation Akt->Angiogenesis Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Lenvatinib dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Lenvatinib or Vehicle Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and ATP to initiate reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 37°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well plate Start->Seed_Cells Add_Lenvatinib Add Serial Dilutions of Lenvatinib Seed_Cells->Add_Lenvatinib Incubate_Cells Incubate Cells for 48-72h Add_Lenvatinib->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h to allow formazan formation Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals with DMSO or SDS Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at ~570 nm Solubilize->Measure_Absorbance Analyze_Data Analyze Data and Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End Tube_Formation_Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Seed_HUVECs Seed HUVECs onto the Matrigel Coat_Plate->Seed_HUVECs Add_Lenvatinib Add Lenvatinib or Vehicle Control Seed_HUVECs->Add_Lenvatinib Incubate_HUVECs Incubate for 4-18h Add_Lenvatinib->Incubate_HUVECs Visualize_Tubes Visualize Tube Formation using Microscopy Incubate_HUVECs->Visualize_Tubes Quantify_Tubes Quantify Tube Length and Branch Points Visualize_Tubes->Quantify_Tubes End End Quantify_Tubes->End Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with Lenvatinib Start->Cell_Treatment Cell_Lysis Lyse Cells and Extract Proteins Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to a Membrane (PVDF) SDS_PAGE->Transfer Blocking Block Membrane to Prevent Non-specific Binding Transfer->Blocking Primary_Ab Incubate with Primary Antibody (e.g., anti-phospho-FRS2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal using Chemiluminescence Secondary_Ab->Detection End End Detection->End

An In-depth Technical Guide to the Pharmacological Properties of Lenvatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in the treatment of several advanced cancers. This technical guide provides a comprehensive overview of the pharmacological properties of Lenvatinib, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies employed in its evaluation. It is important to note that the initial request for information on "Levatin" yielded a natural compound with limited available pharmacological data. Given the similarity in name and the extensive research available, this guide focuses on Lenvatinib, which is likely the intended subject of inquiry.

Mechanism of Action

Lenvatinib exerts its anti-cancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3] Its primary targets include Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, Fibroblast Growth Factor (FGF) receptors FGFR1, 2, 3, and 4, Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the KIT proto-oncogene, and the RET proto-oncogene.[4][5][6]

By binding to the ATP-binding site and a neighboring region of these kinases, Lenvatinib blocks the downstream signaling pathways crucial for tumor cell proliferation and angiogenesis.[1] X-ray crystallography studies have revealed that Lenvatinib possesses a distinct Type V binding mode to VEGFR2, which contributes to its potent and rapid inhibition of kinase activity.[7][8] The inhibition of these signaling pathways ultimately leads to a reduction in tumor growth and vascularization.[2][9]

Signaling Pathway

The following diagram illustrates the primary signaling pathways inhibited by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_lenvatinib cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF KIT KIT SCF->KIT GDNF GDNF RET RET GDNF->RET PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR->PI3K_AKT FGFR->RAS_MAPK FGFR->Angiogenesis PDGFRa->PI3K_AKT PDGFRa->RAS_MAPK KIT->PI3K_AKT KIT->RAS_MAPK RET->PI3K_AKT RET->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Survival Cell Survival PI3K_AKT->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling pathways.

Pharmacokinetics

Lenvatinib is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within 1 to 4 hours.[1][4] The administration of Lenvatinib with food does not significantly affect the extent of absorption but can delay the Tmax.[1][10] The drug is highly bound to plasma proteins (98-99%), primarily albumin.[1][11]

Metabolism of Lenvatinib is extensive and occurs via multiple pathways, including oxidation by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[4][12] The terminal elimination half-life is approximately 28 hours.[1][4] Excretion occurs primarily through feces (around 64%) and to a lesser extent in urine (around 25%).[1][4]

Pharmacokinetic Parameters
ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1 - 4 hours[1][4]
Protein Binding 98% - 99%[1][11]
Terminal Elimination Half-life (t½) ~28 hours[1][4]
Apparent Clearance (CL/F) 6.56 L/h[11]
Volume of Distribution (Vd/F) 97 L[5]
Primary Route of Excretion Feces (~64%)[1][4]

Pharmacodynamics

The pharmacodynamic effects of Lenvatinib are directly related to its mechanism of action. By inhibiting key RTKs, Lenvatinib demonstrates potent anti-angiogenic and anti-proliferative activities.[5] In preclinical models, Lenvatinib has been shown to decrease tumor-associated macrophages and increase activated cytotoxic T cells, suggesting an immunomodulatory effect.[5]

Kinase Inhibitory Activity
Target KinaseIC50 / KiReference
VEGFR1 (FLT1) 22 nM (IC50)[6]
VEGFR2 (KDR) 4.0 nM (IC50)[6]
VEGFR3 (FLT4) 5.2 nM (IC50)[6]
FGFR1 46 nM (IC50)[6]
PDGFRα 51 nM (IC50)[6]
KIT 100 nM (IC50)[6]
RET Not specified in provided results-

Experimental Protocols

The following sections summarize the methodologies for key experiments cited in the evaluation of Lenvatinib. These are intended to be overviews and not exhaustive protocols for replication.

In Vitro Cell Proliferation Assay

This assay is used to determine the effect of Lenvatinib on the growth of cancer cell lines.

Cell_Proliferation_Workflow start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with varying concentrations of Lenvatinib incubate1->treat_cells incubate2 Incubate for a specified period (e.g., 48-144 hours) treat_cells->incubate2 add_reagent Add cell viability reagent (e.g., MTT, CCK-8) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 measure_absorbance Measure absorbance using a microplate reader incubate3->measure_absorbance analyze_data Analyze data to determine IC50 values measure_absorbance->analyze_data end End analyze_data->end

Caption: A general workflow for an in vitro cell proliferation assay.

Methodology Summary:

  • Cancer cells are seeded into 96-well plates at a specific density (e.g., 1x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.[4]

  • The following day, the cells are treated with a range of Lenvatinib concentrations.[4]

  • After a defined incubation period (e.g., 48, 72, or 144 hours), a cell viability reagent such as MTT or CCK-8 is added to each well.[2][4]

  • Following a short incubation, the absorbance is measured using a microplate reader at a specific wavelength.[4]

  • The data is then analyzed to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of Lenvatinib required to inhibit cell proliferation by 50%.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Lenvatinib in a living organism.

Methodology Summary:

  • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).[2][12]

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[12]

  • Lenvatinib is administered orally to the treatment group, while the control group receives a vehicle.[2][12]

  • Tumor volume and body weight are measured regularly throughout the study.[2][12]

  • At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry to assess angiogenesis.

Clinical Trial Protocols (SELECT and REFLECT Trials)

The efficacy and safety of Lenvatinib have been established in large, multicenter, randomized clinical trials.

SELECT Trial (NCT01321554):

  • Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Phase 3 Trial of Lenvatinib (E7080) in 131I-Refractory Differentiated Thyroid Cancer (DTC).[1][9]

  • Objective: To compare the progression-free survival (PFS) of patients treated with Lenvatinib versus placebo.[9]

  • Study Design: Patients were randomized in a 2:1 ratio to receive either 24 mg of Lenvatinib once daily or a placebo.[13] Upon disease progression, patients in the placebo arm could cross over to receive open-label Lenvatinib.[9]

  • Primary Endpoint: Progression-Free Survival (PFS).[9]

  • Secondary Endpoints: Overall Response Rate (ORR), Overall Survival (OS), and safety.[9]

REFLECT Trial (NCT01761266):

  • Title: A Multicenter, Open-Label, Phase 3 Trial to Compare the Efficacy and Safety of Lenvatinib (E7080) Versus Sorafenib in First-line Treatment of Subjects With Unresectable Hepatocellular Carcinoma (HCC).[5][10]

  • Objective: To compare the overall survival (OS) of patients treated with Lenvatinib versus Sorafenib.[5]

  • Study Design: Patients were randomized to receive either Lenvatinib or Sorafenib.[10]

  • Primary Endpoint: Overall Survival (OS).[5]

  • Secondary Endpoints: Progression-Free Survival (PFS), Time to Progression (TTP), and Objective Response Rate (ORR).[10]

Conclusion

Lenvatinib is a well-characterized multi-targeted tyrosine kinase inhibitor with a robust preclinical and clinical data package supporting its use in the treatment of various solid tumors. Its potent inhibition of key signaling pathways involved in angiogenesis and tumor cell proliferation provides a strong rationale for its therapeutic efficacy. The pharmacokinetic profile of Lenvatinib allows for once-daily oral dosing, and its pharmacodynamic effects are consistent with its mechanism of action. Further research continues to explore the full potential of Lenvatinib, both as a monotherapy and in combination with other anti-cancer agents.

References

Levatin: A Technical Overview of a Norclerodane Diterpene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a concise technical summary of the key molecular and physical properties of Levatin, a natural compound isolated from the plant genus Croton. Due to the limited publicly available data on its specific biological activities, this guide focuses on its fundamental chemical characteristics and a generalized experimental context for its isolation.

Core Molecular and Physical Data

This compound is classified as an 18-norclerodane diterpene.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C19H20O5[1][2][3]
Molecular Weight 328.36 g/mol [1][2][4]
Alternate Molecular Weight 328.4 g/mol [3][5]
CAS Number 140670-84-4[2][5]

Chemical and Structural Information

This compound is extracted from plants of the Croton genus, specifically Croton laevigatus Vahl[2] and Croton levatii.[1] The following diagram illustrates the classification and origin of this compound.

G Figure 1. Classification and Origin of this compound cluster_classification Chemical Classification cluster_source Natural Source Diterpenoid Diterpenoid Norclerodane Diterpene Norclerodane Diterpene Diterpenoid->Norclerodane Diterpene This compound This compound Norclerodane Diterpene->this compound Croton Genus Croton Genus Croton laevigatus Vahl Croton laevigatus Vahl Croton Genus->Croton laevigatus Vahl Croton levatii Croton levatii Croton Genus->Croton levatii Croton laevigatus Vahl->this compound Croton levatii->this compound

Figure 1. Classification and Origin of this compound

Generalized Experimental Workflow: Isolation and Characterization

While specific experimental protocols for this compound are not widely published, a general workflow for the isolation and characterization of a novel natural product like this compound from a plant source can be conceptualized. This process typically involves extraction, fractionation, purification, and structure elucidation.

G Figure 2. Generalized Workflow for Natural Product Isolation Plant Material (e.g., Croton sp.) Plant Material (e.g., Croton sp.) Extraction (e.g., with organic solvents) Extraction (e.g., with organic solvents) Plant Material (e.g., Croton sp.)->Extraction (e.g., with organic solvents) Crude Extract Crude Extract Extraction (e.g., with organic solvents)->Crude Extract Fractionation (e.g., Liquid-Liquid Partitioning) Fractionation (e.g., Liquid-Liquid Partitioning) Crude Extract->Fractionation (e.g., Liquid-Liquid Partitioning) Fractions of Varying Polarity Fractions of Varying Polarity Fractionation (e.g., Liquid-Liquid Partitioning)->Fractions of Varying Polarity Purification (e.g., Column Chromatography, HPLC) Purification (e.g., Column Chromatography, HPLC) Fractions of Varying Polarity->Purification (e.g., Column Chromatography, HPLC) Pure Compound (this compound) Pure Compound (this compound) Purification (e.g., Column Chromatography, HPLC)->Pure Compound (this compound) Structure Elucidation (e.g., NMR, Mass Spectrometry) Structure Elucidation (e.g., NMR, Mass Spectrometry) Pure Compound (this compound)->Structure Elucidation (e.g., NMR, Mass Spectrometry) Characterized this compound Characterized this compound Structure Elucidation (e.g., NMR, Mass Spectrometry)->Characterized this compound

Figure 2. Generalized Workflow for Natural Product Isolation

Further research is required to elucidate the specific biological activities and potential signaling pathways associated with this compound. The information provided here serves as a foundational guide to its chemical nature for researchers interested in the study of novel diterpenoids.

References

An In-depth Technical Guide on the Cytotoxic Effects of Lenvatinib on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a compound named "Levatin" did not yield substantive results in the context of cancer research. It is highly probable that this was a typographical error for "Lenvatinib," a well-documented multi-kinase inhibitor. This guide will, therefore, focus on the extensive body of research available for Lenvatinib.

Executive Summary

Lenvatinib is an orally active, multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity across a range of malignancies. It primarily exerts its cytotoxic and cytostatic effects by targeting key signaling pathways involved in tumor angiogenesis, proliferation, and survival. This technical guide provides a comprehensive overview of the cytotoxic effects of Lenvatinib on cancer cells, detailing its mechanism of action, summarizing quantitative data from preclinical studies, outlining key experimental protocols, and visualizing the complex biological processes involved. The intended audience for this document includes researchers, scientists, and drug development professionals actively engaged in oncology research.

Mechanism of Action

In addition to its anti-angiogenic properties, Lenvatinib also inhibits other RTKs implicated in tumor growth and progression, including:

  • Fibroblast Growth Factor (FGF) receptors: FGFR1, 2, 3, and 4[1][2][4]

  • Platelet-Derived Growth Factor Receptor alpha (PDGFRα) [1][2][4]

  • KIT proto-oncogene receptor tyrosine kinase (KIT) [1][2][4]

  • Rearranged during transfection (RET) proto-oncogene [1][2][4]

The concurrent inhibition of these pathways disrupts downstream signaling cascades, such as the PI3K/AKT and MAPK/ERK pathways, which are fundamental for cancer cell proliferation, survival, and metastasis.[5] This multi-pronged attack makes Lenvatinib an effective agent against various cancer types, including hepatocellular carcinoma, thyroid cancer, and renal cell carcinoma.[6][7]

Below is a diagram illustrating the primary signaling pathways inhibited by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus cluster_effects Cellular Effects VEGFR VEGFR1/2/3 PLCg PLCγ VEGFR->PLCg FGFR FGFR1-4 FRS2a FRS2α FGFR->FRS2a PDGFRa PDGFRα PI3K PI3K PDGFRa->PI3K KIT_RET KIT / RET KIT_RET->PI3K Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT_RET RAS RAS PLCg->RAS RAF RAF RAS->RAF PI3K->PI3K AKT AKT PI3K->AKT FRS2a->RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Decreased Proliferation Transcription->Proliferation Angiogenesis Decreased Angiogenesis Transcription->Angiogenesis Apoptosis Increased Apoptosis Transcription->Apoptosis

Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and anti-proliferative effects of Lenvatinib have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of a compound. The tables below summarize the IC50 values of Lenvatinib in various cancer cell lines.

Table 1: IC50 Values of Lenvatinib in Liver Cancer Cell Lines
Cell LineIC50 (µM)Reference
HAK-55.8[8]
KYN-210.4[8]
HAK-1A12.5[8]
KMCH-215.4[8]
KMCH-118.2[8]
KYN-120.3[8]
HAK-1B20.4[8]
HAK-628.5[8]
Hep3B2.1-70.23[9]
HuH-70.42[9]
JHH-70.64[9]
Table 2: IC50 Values of Lenvatinib in Thyroid Cancer Cell Lines
Cell LineIC50 (µM)Reference
RO82-W-1 (DTC)3.8[7]
TT (MTC)0.078[7]
K1 (DTC)>10[7]
FTC-133 (DTC)>10[7]
Table 3: IC50 Values of Lenvatinib in Other Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
KM12CColon Cancer9.54[10][11]
A375Melanoma23.6-44.17[11]
DU145Prostate Cancer23.6-44.17[11]
U2OSOsteosarcoma23.6-44.17[11]
Table 4: Kinase Inhibitory Activity of Lenvatinib
Kinase TargetIC50 (nM)Reference
VEGFR2 (KDR)4.0[10]
VEGFR3 (Flt-4)5.2[10]
VEGFR1 (Flt-1)22[9]
FGFR146[9]
PDGFRα51[9]
KIT100[10]
RET6.4[1]

Clinical Efficacy: Survival Data

Clinical trials have validated the preclinical efficacy of Lenvatinib. The REFLECT study, a phase 3 trial, compared Lenvatinib with Sorafenib in patients with unresectable hepatocellular carcinoma (HCC).

Table 5: Key Efficacy Outcomes from the REFLECT Study (Unresectable HCC)
EndpointLenvatinibSorafenibHazard Ratio (95% CI)p-valueReference
Median Overall Survival (OS)13.6 months12.3 months0.92 (0.79-1.06)-[12][13]
Median Progression-Free Survival (PFS)7.4 months3.7 months0.66 (0.57-0.77)<0.00001[12][13]
Median Time to Progression (TTP)8.9 months3.7 months0.63 (0.53-0.73)<0.00001[12]
Objective Response Rate (ORR)24%9%-<0.00001[12][13]

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the cytotoxic effects of Lenvatinib.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2-10 x 10³ cells per well and cultured for 24 hours.[8]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lenvatinib (e.g., 0.1 µM to 100 µM) or a vehicle control (e.g., DMSO).[8][14]

  • Incubation: Plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ humidified atmosphere.[15][16]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[15]

  • Solubilization: The medium is removed, and a solubilization solution (e.g., 100 µL of DMSO or a specialized solubilizing buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm is used for background correction.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

The workflow for a typical cell viability experiment is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed add_drug Add Lenvatinib (Varying Concentrations) seed->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate Calculate Cell Viability & IC50 read_absorbance->calculate end End: Results calculate->end

Caption: A generalized workflow for determining Lenvatinib's cytotoxicity via MTT assay.

Apoptosis Assessment (Annexin V/PI Staining)

Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer drugs. Lenvatinib has been shown to induce apoptosis in various cancer cells.[17][18]

Principle: This method uses Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, and Propidium Iodide (PI), a fluorescent dye that enters cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with Lenvatinib at desired concentrations for a specified time (e.g., 48 hours).[19]

  • Cell Harvesting: Both adherent and suspension cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.[16]

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and assess the impact of Lenvatinib on signaling pathway components.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., p-AKT, p-ERK, cleaved caspase-3). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

  • Cell Lysis: Lenvatinib-treated and control cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.

  • Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20][21] Loading controls like β-actin or GAPDH are used to ensure equal protein loading.[20]

Conclusion

Lenvatinib is a potent multi-kinase inhibitor with significant cytotoxic and anti-proliferative effects against a variety of cancer cells. Its primary mechanism of action involves the dual inhibition of pathways crucial for tumor angiogenesis and cell proliferation. Preclinical data, characterized by low IC50 values in sensitive cell lines, and robust clinical trial results, such as those from the REFLECT study, underscore its therapeutic importance in oncology. The experimental protocols detailed herein provide a standardized framework for researchers to further investigate the nuanced effects of Lenvatinib and to explore novel combination therapies, ultimately contributing to the advancement of cancer treatment.

References

Antimicrobial Activity of Croton Extracts: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The genus Croton, a diverse group of plants within the Euphorbiaceae family, has long been a cornerstone of traditional medicine across the globe for treating a variety of ailments, including infectious diseases.[1][2][3] This technical guide provides an in-depth analysis of the antimicrobial properties of Croton extracts for researchers, scientists, and drug development professionals. It synthesizes current scientific findings on the efficacy of various Croton species against a broad spectrum of pathogenic bacteria and fungi. This document details the phytochemical constituents responsible for these activities, summarizes quantitative antimicrobial data in comprehensive tables, and provides standardized experimental protocols. Furthermore, it elucidates the proposed mechanisms of antimicrobial action and illustrates key experimental workflows using detailed diagrams, offering a robust resource for advancing research and development in this promising field.

Introduction: The Genus Croton and its Ethnomedicinal Significance

The genus Croton comprises a vast number of species, ranging from herbs and shrubs to trees, predominantly found in tropical and subtropical regions.[1] Many Croton species are characterized by the production of a distinctive red sap, often referred to as "dragon's blood," which has been used for centuries in folk medicine.[1] Traditional applications are extensive, including the treatment of external wounds, digestive issues, malaria, fever, ulcers, and various infections.[1][3] This widespread historical use has prompted significant scientific inquiry into the pharmacological properties of Croton extracts, with a particular focus on their antimicrobial potential. The emergence of antibiotic-resistant pathogens has intensified the search for novel antimicrobial agents from natural sources, making the study of medicinal plants like Croton more critical than ever.[1][4]

Phytochemical Landscape of Croton Extracts

The antimicrobial efficacy of Croton extracts is attributed to a rich and diverse array of secondary metabolites. Phytochemical screenings of various species have consistently revealed the presence of several major classes of bioactive compounds.[5][6][7]

  • Alkaloids: Compounds like taspine and various benzylisoquinoline-like structures are known constituents of some Croton species.[1]

  • Terpenoids: This is a particularly significant class in Croton, encompassing diterpenes (such as clerodanes, kauranes, and phorbol esters), triterpenes (like lupeol), and volatile monoterpenes and sesquiterpenes found in essential oils.[1][4] Linalool and 7-hydroxycalamenene are notable examples from the essential oils of Croton cajucara.[8][9][10]

  • Flavonoids and Phenolic Compounds: These compounds, including catechins and gallocatechins, are widespread in the plant kingdom and are known for their antioxidant and antimicrobial properties.[11][12]

  • Tannins and Saponins: These compounds are frequently detected in Croton extracts and are known to contribute to their biological activities.[5][6][13]

The specific composition and concentration of these phytochemicals can vary significantly depending on the Croton species, the plant part used (leaves, stem bark, roots, seeds, or latex), geographical location, and the extraction method employed.[1][4]

Quantitative Antimicrobial Activity of Croton Extracts

Numerous studies have quantified the antimicrobial activity of Croton extracts against a wide array of human pathogens. The most common metrics used are the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an extract that prevents visible growth of a microorganism, and the diameter of the zone of inhibition in diffusion assays. The following tables summarize the quantitative data from various studies.

Table 1: Antibacterial Activity of Croton Extracts (MIC in µg/mL)
Croton SpeciesPlant Part & Extract TypeS. aureusE. faecalisE. coliP. aeruginosaReference
C. megalobotrysLeaf (Methanol)-20>1250-[14]
C. megalobotrysLeaf (n-Hexane fraction)-20--[14]
C. steenkapianusLeaf (Methanol)>1250>1250>1250625[14]
C. silvaticusLeaf (Methanol)1250125012501250[14]
C. macrostachyusStem Bark (Ethyl Acetate)125-250-125-250-[4]
C. macrostachyusStem Bark (Methanol)125-250-125-250-[4]
C. megalocarpusStem Bark (Aqueous)100-50-[15]
C. megalocarpusStem Bark (Methanol)25-25-[15]
C. dichogamusRoot (Acetone)20.83->250,000>250,000[16]
C. cajucaraLeaf (Essential Oil - 7-hydroxycalamenene rich)4.76 x 10⁻³ (MRSA)39.06--[10]
C. tigliumLeaf & Seed Extracts----[17]
C. zambesicusRoot (Ethyl Acetate fraction)3125-62506250[18]

Note: '-' indicates data not reported in the cited study. MRSA: Methicillin-resistant Staphylococcus aureus.

Table 2: Antifungal Activity of Croton Extracts (MIC in µg/mL)
Croton SpeciesPlant Part & Extract TypeC. albicansA. nigerT. rubrumReference
C. macrostachyusStem Bark (Ethyl Acetate)500--[4]
C. tigliumLeaf & Seed (Water, Ethanol, Methanol, Acetone)62.5-250-62.5-250[19]
C. dichogamusRoot (Acetone)41.67--[16]
C. cajucaraLeaf (Essential Oil - linalool rich)Active--[8]
C. tigliumStem (Ethanolic)--310[20]
C. zambesicusRoot (Crude Extract & Fractions)InactiveInactive-[21]

Note: '-' indicates data not reported in the cited study.

Table 3: Zone of Inhibition Data for Selected Croton Extracts (Diameter in mm)
Croton SpeciesPlant Part & ExtractConcentrationS. aureusE. coliK. pneumoniaeS. typhiReference
C. zambesicusLeaf (Ethanolic)0.6 g/mLHigh---[5]
C. bonplandianumLatex (Fresh)7.5 mg/75 µl-32±2--[22]
C. bonplandianumLeaf (Ethanol)7.5 mg/75 µl20±2---[22]
C. bonplandianumFruit (Chloroform)7.5 mg/75 µl-21±1--[22]
C. macrostachyusStem Bark (Ethyl Acetate)500 mg/mL-10.1±0.610.8±1.216.0±1.2[4]
C. macrostachyusStem Bark (Methanol)500 mg/mL-11.2±1.114.9±1.311.2±1.1[4]

Note: '-' indicates data not reported in the cited study.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of Croton extracts is not attributed to a single mechanism but rather to the complex interplay of their diverse phytochemical constituents. Research, particularly on isolated compounds, has pointed towards several key modes of action.

A primary mechanism for the essential oils and terpenoids found in Croton is the disruption of the microbial cell membrane .[18] Compounds like linalool and lupeol, due to their lipophilic nature, can intercalate into the lipid bilayer of the bacterial membrane.[8][17] This action compromises membrane integrity and fluidity, leading to several detrimental effects:

  • Increased Permeability: The damaged membrane allows for the leakage of essential intracellular components such as ions (e.g., K+), nucleic acids (DNA, RNA), and proteins.[13][23]

  • Disruption of Cellular Respiration: Damage to the membrane can impair the function of membrane-bound enzymes and disrupt the electron transport chain, leading to a decrease in ATP synthesis.[1][5]

  • Inhibition of Nutrient Uptake: A compromised membrane cannot efficiently transport necessary nutrients into the cell.

Beyond direct membrane damage, other mechanisms have been identified:

  • Enzyme Inhibition: Linalool has been shown to inhibit key enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, further disrupting cellular metabolism and energy production.[1][5]

  • Inhibition of Protein Synthesis: Some toxins and compounds like lupeol isolated from Croton species have been found to inhibit protein synthesis, a vital process for microbial growth and survival.[3][17]

  • Inhibition of Quorum Sensing (QS): While not extensively studied specifically for Croton, many plant extracts are known to interfere with bacterial quorum sensing.[7][11][24] This mechanism disrupts cell-to-cell communication, which bacteria use to coordinate virulence factor expression and biofilm formation. This represents a promising area for future Croton research.

The following diagram illustrates the multifaceted antimicrobial mechanisms of action attributed to compounds found in Croton extracts.

G Proposed Antimicrobial Mechanisms of Croton Compounds cluster_cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Leakage of Ions, Proteins, Nucleic Acids DNA DNA/RNA Ribosome Ribosomes Enzymes Metabolic Enzymes QS Quorum Sensing System Compounds Croton Bioactive Compounds Compounds->Membrane Intercalation & Disruption Compounds->Ribosome Inhibition of Protein Synthesis Compounds->Enzymes Inhibition Compounds->QS Inhibition (Anti-virulence)

Caption: Antimicrobial mechanisms of compounds from Croton extracts.

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of Croton extracts.

Plant Material and Extraction
  • Collection and Preparation: The specific plant part (e.g., leaves, stem bark, roots) is collected and authenticated by a botanist. The material is then washed, shade-dried or oven-dried at a low temperature (40-50°C) to prevent degradation of thermolabile compounds, and ground into a fine powder.[17]

  • Solvent Extraction:

    • Maceration: A known weight of the plant powder is soaked in a selected solvent (e.g., methanol, ethanol, ethyl acetate, water) in a sealed container for a period of 24-72 hours with occasional shaking.

    • Soxhlet Extraction: For a more exhaustive extraction, the plant powder is placed in a thimble in a Soxhlet apparatus and extracted with a suitable solvent.

    • Fractionation: The crude extract can be further fractionated using liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, butanol) to separate compounds based on their solubility.

  • Essential Oil Extraction (Hydrodistillation): Fresh or dried plant material is placed in a distillation apparatus with water. The mixture is heated, and the resulting steam, carrying the volatile essential oils, is condensed and collected in a Clevenger-type apparatus.[8]

  • Concentration: The solvent from the extracts is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract or fraction.

Phytochemical Screening

Preliminary qualitative analysis is performed on the extracts to identify the major classes of phytochemicals using standard colorimetric methods.[5][6][7]

  • Alkaloids: Test with Dragendorff’s or Mayer’s reagent.

  • Flavonoids: Shinoda test (addition of magnesium ribbon and concentrated HCl).

  • Tannins: Ferric chloride test.

  • Saponins: Frothing test (vigorous shaking with water).

  • Terpenoids: Salkowski test (addition of chloroform and concentrated sulfuric acid).

Antimicrobial Susceptibility Testing

The following diagram outlines the general workflow for assessing the antimicrobial activity of the prepared extracts.

G A Plant Material (Leaves, Bark, etc.) B Drying & Grinding A->B C Extraction (Solvent or Hydrodistillation) B->C D Crude Extract / Essential Oil C->D E Antimicrobial Screening (Agar Diffusion) D->E F Quantitative Assay (Broth Microdilution for MIC) D->F G Zone of Inhibition Measurement E->G H MIC Value Determination F->H I Microbial Culture (Bacteria/Fungi) I->E I->F

Caption: General workflow for antimicrobial testing of plant extracts.

5.3.1. Agar Well/Disc Diffusion Method

This method is used for preliminary screening of antimicrobial activity.[5][17][21]

  • Media Preparation: A suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) is prepared, sterilized, and poured into sterile Petri plates.

  • Inoculation: The solidified agar surface is uniformly swabbed with a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Application of Extract:

    • Well Diffusion: Sterile wells (e.g., 6 mm diameter) are bored into the agar, and a specific volume of the plant extract at a known concentration is added to each well.

    • Disc Diffusion: Sterile paper discs are impregnated with a known concentration of the extract, dried, and placed on the inoculated agar surface.

  • Controls: A negative control (solvent used for dissolving the extract) and a positive control (a standard antibiotic) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • Measurement: The diameter of the clear zone of growth inhibition around the well or disc is measured in millimeters.

5.3.2. Broth Microdilution Method (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the extracts.[14]

  • Preparation of Microtiter Plate: A 96-well microtiter plate is used. A serial two-fold dilution of the plant extract is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in the wells.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Wells for a positive control (broth with inoculum, no extract) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the extract at which no visible growth (turbidity) of the microorganism is observed. An indicator dye like resazurin or INT (iodonitrotetrazolium chloride) can be added to aid in visualizing viability.

Conclusion and Future Directions

The scientific literature robustly supports the traditional use of Croton species as antimicrobial agents. Extracts from various parts of these plants have demonstrated significant efficacy against a broad range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The activity is linked to a complex mixture of phytochemicals, primarily terpenoids, alkaloids, and phenolic compounds, which act through multiple mechanisms, with cell membrane disruption being a key mode of action.

For drug development professionals and scientists, Croton extracts and their isolated compounds represent a promising reservoir for the discovery of new antimicrobial drugs. Future research should focus on:

  • Bioassay-Guided Isolation: Systematically isolating and identifying the specific compounds responsible for the most potent antimicrobial activities.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these active compounds.

  • Synergy Studies: Investigating the synergistic effects of Croton extracts or their purified components with existing antibiotics to combat resistant strains.

  • Toxicology and Safety Profiling: Conducting comprehensive in vivo toxicological studies to ensure the safety of these extracts for potential therapeutic use.

By leveraging the rich ethnobotanical history of the Croton genus with modern scientific methodologies, the research community can unlock its full potential in the ongoing fight against infectious diseases.

References

A Technical Guide to the Discovery, Isolation, and Biological Activity of Levan

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Levatin" did not yield information on a specific scientific compound. This guide focuses on "Levan," a well-documented biopolymer, which is presumed to be the intended subject.

Introduction

Levan is a naturally occurring fructan, a type of polysaccharide, composed of fructose units linked by β-(2,6) glycosidic bonds in the main chain with some β-(2,1) branching.[1][2] This biopolymer is synthesized by a wide range of microorganisms, including bacteria and fungi, as well as a limited number of plant species.[1][2][3] Due to its unique physicochemical properties such as high water solubility, biodegradability, and biocompatibility, levan is a subject of growing interest in the food, pharmaceutical, and cosmetic industries.[4] This document provides a comprehensive overview of the discovery, isolation protocols, and known signaling pathways of levan for researchers and professionals in drug development.

Discovery of Levan

The discovery of levan dates back to the late 19th and early 20th centuries. In 1881, Edmund Oscar von Lippmann first identified a gum-like substance he named "lävulan" in molasses from sugar beet production.[3] Later, in 1901, Greig-Smith coined the term "levan" due to the substance's levorotatory property in polarized light.[3] Initial research was also connected to the traditional Japanese food, nattō, which was recognized for its health-promoting properties.[3]

Production and Isolation of Levan

Microbial fermentation is the primary method for producing levan.[1][2] The enzyme responsible for levan synthesis is levansucrase, which polymerizes the fructose moiety of sucrose.[1][2] A variety of microorganisms are known to produce levan, including Bacillus subtilis, Zymomonas mobilis, and various species of Lactobacillus.[1][2][5]

Below are detailed methodologies for the production and isolation of levan from microbial cultures.

Protocol 1: Levan Production and Isolation from Bacillus subtilis

This protocol is adapted for the production and isolation of levan from Bacillus subtilis cultures.[6]

  • Culture Preparation:

    • Prepare a sterile "productive medium" containing (per liter): 60 g sucrose, 4.5 g ammonium sulphate, 0.6 g MgSO₄·7H₂O, and 21.6 g K₂HPO₄ in Luria-Bertani (LB) broth.

    • Inoculate the productive medium with an overnight culture of B. subtilis (5% v/v).

    • Incubate the culture at 37°C on a rotary shaker for 96 hours.[6]

  • Levan Isolation:

    • Centrifuge the culture at 10,000 rpm for 10 minutes at 4°C to pellet the bacterial cells.[6]

    • Collect the supernatant, which contains the secreted levan.

    • Precipitate the levan by adding 1.5 volumes of ice-cold absolute ethanol to the supernatant and incubate for at least one hour.[6]

    • Collect the precipitated levan by centrifugation at 10,000 rpm for 10 minutes.

    • Wash the levan pellet twice with distilled water.

    • Dry the purified levan pellet in an oven at a suitable temperature (e.g., 80-110°C) to a constant weight.[6]

Protocol 2: Levan Production and Isolation from Lactobacillus fermentum

This protocol outlines the procedure for levan production and isolation from Lactobacillus fermentum.

  • Culture and Screening:

    • Isolate bacterial colonies on a modified levan screening solid medium containing (per liter): 100 g sucrose, 5.5 g K₂HPO₄, 0.2 g MgSO₄·7H₂O, 2 g peptone, 0.5 g yeast extract, and 15 g agar.[5]

    • Incubate anaerobically at 37°C for 48 hours and select isolates with a slimy, mucoid appearance.[5]

    • For liquid culture, grow the selected colonies in the same medium without agar in a shaker incubator.[5]

  • Levan Recovery:

    • Centrifuge the broth at 10,000 rpm for 10 minutes.[5]

    • Add two volumes of chilled absolute ethanol to the supernatant.

    • Incubate at 4°C for 48 hours to allow for complete precipitation.[5]

    • Collect the precipitated levan via centrifugation at 8,000 rpm for 10 minutes.[5]

    • Dry the resulting pellet at 50°C for 2-3 days to determine the dry weight of the levan.[5]

Quantitative Data on Levan Production

The yield of levan is highly dependent on the microbial strain and culture conditions. The following tables summarize quantitative data on levan production from various studies.

Microorganism Key Culture Conditions Levan Yield (g/L) Reference
Bacillus subtilis-320% sucrose, 48h, 35°C, pH 7.06.5[7]
Bacillus subtilis-120% sucrose, 48h, 35°C, pH 7.05.3[7]
Bacillus subtilis-220% sucrose, 48h, 35°C, pH 7.04.2[7]
Lactobacillus fermentum SHN11% inoculum size25[5]
Gluconobacter japonicus LMG 1417Cell-free supernatant157.9 ± 7.6[1][4]
Recombinant E. coli with levansucrase50% (w/v) sucrose, pH 6.0, 35°C, 12h185[2][4]
S. cerevisiae (M1FT and SUT co-expression)Rich media with 5% sucrose6.5 (in medium) + 1.24 (intracellular)[8]
Factor Condition Effect on Levan Production Reference
Sucrose ConcentrationHigh concentrationsFavors synthesis of low molecular weight levan[2][9]
TemperatureVaries by speciesInfluences molecular weight of levan[9]
Nitrogen SourceYeast extract and peptoneCan enhance levansucrase activity[6]

Biological Activity and Signaling Pathways

Levan has demonstrated immunomodulatory properties, primarily through its interaction with Toll-like receptors (TLRs).[10][11] TLRs are a class of proteins that play a key role in the innate immune system by recognizing pathogen-associated molecular patterns.

Levan has been shown to stimulate TLR2 and TLR4 signaling pathways.[10][11] This interaction can lead to the production of various cytokines, such as IL-12 and TNF-α, and can influence the T-helper cell response, potentially suppressing Th2 responses associated with allergic reactions.[11] The immunomodulatory effects of levan appear to be dependent on its molecular weight.[10]

Levan_TLR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Levan Levan TLR4 TLR4 Levan->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NF_kB NF-κB IKK_complex->NF_kB Activates Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) NF_kB->Cytokines Induces Transcription

Levan-mediated TLR4 signaling pathway.

Levan_Isolation_Workflow A Microbial Culture (e.g., Bacillus subtilis in Sucrose-rich Medium) B Centrifugation (10,000 rpm, 10 min, 4°C) A->B C Supernatant Collection (Contains dissolved Levan) B->C D Cell Pellet (Discarded) B->D E Ethanol Precipitation (Add 1.5-2 volumes of ice-cold absolute ethanol) C->E F Incubation (e.g., 1 hour to overnight) E->F G Centrifugation (8,000-10,000 rpm, 10 min) F->G H Levan Pellet G->H I Supernatant (Discarded) G->I J Washing (e.g., with distilled water) H->J K Drying (Oven drying to constant weight) J->K L Purified Levan K->L

Experimental workflow for levan isolation.

Conclusion

Levan is a versatile biopolymer with significant potential in various industrial and biomedical applications. The methods for its production and isolation are well-established, relying on microbial fermentation and straightforward downstream processing. The immunomodulatory activity of levan, particularly its interaction with TLR signaling pathways, opens avenues for its use as a functional food ingredient or a therapeutic agent. Further research into the structure-function relationship of levan from different sources will be crucial for optimizing its applications in drug development and other fields.

References

Levatinib: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics of Levatinib, a multi-kinase inhibitor used in oncology. The data and protocols presented are compiled from various sources to support research and development activities.

Levatinib: Core Properties

Levatinib, chemically known as 4-[3-chloro-4-[[(cyclopropylamino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide, is a receptor tyrosine kinase (RTK) inhibitor.[1] It primarily targets Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, as well as other RTKs involved in angiogenesis and tumor progression, such as Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[2][3][4]

Solubility Profile

Levatinib is a lipophilic molecule, which is reflected in its solubility profile. It is sparingly soluble in aqueous media and demonstrates a preference for organic solvents.[1][5] The solubility is also pH-dependent, decreasing as the pH increases.[6]

The following tables summarize the known solubility data for Levatinib and its mesylate salt in various solvent systems.

Table 1: Solubility of Levatinib in Organic Solvents and Aqueous Mixtures

Solvent SystemSolubilityConditions/Notes
Dimethyl Sulfoxide (DMSO)~1 mg/mLStandard conditions
Dimethylformamide (DMF)~1 mg/mLStandard conditions
DMSO~20 mg/mLWith ultrasonication
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mLPrepared by first dissolving in DMSO, then diluting.[1][5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mL (Clear Solution)-
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 2.08 mg/mL (Clear Solution)-
10% DMSO, 90% corn oil≥ 2.08 mg/mL (Clear Solution)-

Table 2: Qualitative and pH-Dependent Solubility of Levatinib Mesylate

Solvent/Aqueous SystemSolubility Classification
WaterSlightly soluble
Acetic AcidSparingly soluble
MethanolSlightly soluble
N,N-dimethylformamideSlightly soluble
N-methylpyrrolidoneSlightly soluble
PyridineSlightly soluble
0.1 mol/L HClVery slightly soluble
Britton-Robinson buffer (pH 3-11)Practically insoluble
AcetonitrilePractically insoluble
Dehydrated ethanolPractically insoluble
1-Propanol / 2-PropanolPractically insoluble
1-OctanolPractically insoluble
Isopropyl acetatePractically insoluble

Data for Table 2 sourced from[2][5]

Protocol 2.2.1: Preparation of a Stock Solution in Organic Solvent

  • Weigh the required amount of Levatinib, supplied as a crystalline solid.[1]

  • Select a suitable organic solvent, such as DMSO or dimethylformamide.[1]

  • Dissolve the Levatinib in the solvent of choice.

  • Purge the resulting stock solution with an inert gas (e.g., nitrogen or argon) to displace oxygen and enhance stability.[1]

Protocol 2.2.2: Preparation of an Aqueous Solution

Due to its low aqueous solubility, a two-step process is recommended for preparing aqueous solutions for in vitro assays.

  • Prepare a concentrated stock solution of Levatinib in 100% DMSO as described in Protocol 2.2.1.

  • Dilute the DMSO stock solution with the desired aqueous buffer (e.g., PBS, pH 7.2) to the final working concentration.[1] A common ratio used is 1 part DMSO stock to 5 parts aqueous buffer.[1][5]

  • Note: It is not recommended to store the final aqueous solution for more than one day due to potential stability issues.[1]

G cluster_start Step 1: Stock Preparation cluster_dilution Step 2: Dilution cluster_end Final Product A Weigh Crystalline Levatinib B Dissolve in 100% DMSO A->B C Purge with Inert Gas B->C D Dilute DMSO Stock with Aqueous Buffer (e.g., PBS) C->D E Final Aqueous Solution (Use within 24 hours) D->E

Caption: Workflow for preparing an aqueous solution of Levatinib.

Stability Profile

The stability of Levatinib is crucial for its storage, formulation, and therapeutic efficacy.

Table 3: Levatinib Stability and Degradation Summary

ConditionStability Assessment
Long-Term Storage As a crystalline solid stored at -20°C, Levatinib is stable for at least 4 years.[1]
Aqueous Solution Not recommended for storage longer than one day.[1]
Elimination Half-Life The terminal elimination half-life in humans is approximately 28 hours.[3]
Acid Hydrolysis Sensitive; leads to the formation of degradation products DP I and DP IV.[7]
Alkaline Hydrolysis Sensitive; leads to the formation of degradation products DP II, DP III, and DP V.[7]
Neutral Hydrolysis Comparatively stable.[7]
Oxidative Degradation Comparatively stable.[7]
Thermal Degradation Comparatively stable.[7]
Photolytic Degradation Comparatively stable.[7]

Protocol 3.2.1: Forced Degradation Study (as per ICH Guidelines)

Forced degradation studies are essential to develop stability-indicating analytical methods. A typical study involves subjecting the drug substance to a series of stress conditions more severe than accelerated stability conditions.

  • Preparation: Prepare solutions of Levatinib in a suitable solvent.

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 N HCl) at an elevated temperature.

    • Alkaline Hydrolysis: Treat with a base (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Degradation: Expose the solid drug or a solution to dry heat.

    • Photolytic Degradation: Expose the drug solution to UV light (as per ICH Q1B guidelines).

  • Analysis: At specified time points, analyze the stressed samples using a validated stability-indicating method, such as UPLC or HPLC, to separate the parent drug from any degradation products.[7][8]

  • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent drug concentration correlates with the increase in the concentration of degradation products.[7]

G cluster_stress Stress Conditions (ICH Q1A) Start Levatinib Sample Acid Acid Hydrolysis Start->Acid Alkali Alkaline Hydrolysis Start->Alkali Oxidative Oxidative (H₂O₂) Start->Oxidative Thermal Thermal Start->Thermal Photo Photolytic (UV Light) Start->Photo Analysis Analysis by Stability-Indicating HPLC/UPLC Acid->Analysis Alkali->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Result Identify & Quantify Degradation Products Analysis->Result

Caption: Workflow for a forced degradation stability study of Levatinib.

Mechanism of Action: Target Kinases

Understanding the targets of Levatinib is essential for interpreting its biological activity in various assays. The drug functions by binding to the ATP-binding site of multiple receptor tyrosine kinases, inhibiting their activity.[3]

G cluster_drug Drug cluster_targets Primary Kinase Targets Levatinib Levatinib VEGFR1 VEGFR1 (FLT1) Levatinib->VEGFR1 Inihibits VEGFR2 VEGFR2 (KDR) Levatinib->VEGFR2 Inihibits VEGFR3 VEGFR3 (FLT4) Levatinib->VEGFR3 Inihibits FGFR1 FGFR1 Levatinib->FGFR1 Inihibits PDGFRa PDGFRα Levatinib->PDGFRa Inihibits KIT KIT Levatinib->KIT Inihibits RET RET Levatinib->RET Inihibits

References

An In-depth Technical Guide on Ent-clerodane Diterpenoids from Croton Species

Author: BenchChem Technical Support Team. Date: November 2025

Preface: This technical guide addresses the core request for information on ent-norclerodane diterpenoids. While specific literature on such compounds from Croton levatii is scarce, this document provides a comprehensive overview of closely related and well-characterized ent-clerodane diterpenoids isolated from Croton guatemalensis. The methodologies, data, and analyses presented here are representative of the research conducted on this class of compounds and are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

The focus of this guide will be on two novel ent-clerodane diterpenoids: crotoguatenoic acid A and crotoguatenoic acid B , which have been identified as potential α-glucosidase inhibitors.[1][2]

Overview of Crotoguatenoic Acids

Crotoguatenoic acid A (2) and crotoguatenoic acid B (3) are two recently discovered ent-clerodane diterpenoids isolated from the bark of Croton guatemalensis.[1][2] Their structures were elucidated through extensive spectroscopic analysis, and their absolute configurations were determined by comparing experimental and calculated electronic circular dichroism (ECD) spectra.[1][2] These compounds have been identified as active inhibitors of α-glucosidase from Saccharomyces cerevisiae, suggesting potential for further investigation in the context of diabetes research.[1]

Physicochemical and Spectroscopic Data

The structural elucidation of novel compounds relies on the precise measurement of their physical and spectroscopic properties. The data for crotoguatenoic acid A and B are summarized below.

Table 1: Physicochemical Properties
PropertyCrotoguatenoic Acid A (2)Crotoguatenoic Acid B (3)
Molecular Formula C₂₂H₃₀O₅C₂₀H₂₈O₄
Appearance White powderWhite powder
Melting Point 96 to 100 °C154 to 156 °C
Mass Spectrometry HRESIMS [M–H]⁻ at m/z 373.1813 (calcd. for C₂₂H₂₉O₅, 373.2020)HRESIMS [M+H]⁺ at m/z 333.20515 (calcd. for C₂₀H₂₉O₄, 333.20658)

Source:[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Crotoguatenoic Acid A (2) in CDCl₃
PositionδC (ppm)δH (ppm), mult. (J in Hz)
119.31.76 (m), 1.05 (m)
226.62.25 (m)
3120.45.48 (t, 3.8)
4143.6-
542.12.37 (d, 4.3)
669.15.37 (dd, 11.8, 4.8)
741.21.95 (m), 1.63 (m)
837.11.83 (m)
948.91.15 (d, 7.8)
1046.11.76 (m)
1136.92.25 (m), 1.95 (m)
1230.62.37 (m), 1.83 (m)
13125.1-
14110.86.32 (dd, 1.8, 0.9)
15141.27.39 (t, 1.7)
16143.87.24 (dd, 1.8, 0.9)
1716.21.14 (d, 6.7)
1825.11.68 (s)
1917.80.83 (d, 6.4)
20177.1-
OAc170.2, 21.12.08 (s)

Source:[1]

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Crotoguatenoic Acid B (3) in CDCl₃
PositionδC (ppm)δH (ppm), mult. (J in Hz)
119.11.75 (m), 1.05 (m)
226.92.24 (m)
3120.95.45 (t, 3.8)
4143.1-
542.82.33 (d, 4.4)
667.44.14 (dd, 11.8, 4.8)
741.51.95 (m), 1.62 (m)
837.01.83 (m)
949.11.15 (d, 7.8)
1046.21.75 (m)
1136.82.24 (m), 1.95 (m)
1230.52.33 (m), 1.83 (m)
13125.1-
14110.86.32 (dd, 1.8, 0.9)
15141.27.39 (t, 1.7)
16143.87.24 (dd, 1.8, 0.9)
1716.21.14 (d, 6.7)
1825.11.67 (s)
1917.80.83 (d, 6.4)
20177.5-

Source:[1]

Experimental Protocols

Plant Material and Extraction

The bark of Croton guatemalensis was collected in the Department of Chimaltenango, Guatemala.[1] An ethanol-water extract (EWE) was prepared by heating 20 g of the dried, ground plant material with 500 mL of an ethanol:water (1:1) mixture for 2 hours.[1] The process was followed by filtration and concentration under reduced pressure to remove the ethanol. The final aqueous extract was lyophilized to yield a dry powder.[1]

Isolation and Purification

The detailed isolation of individual compounds involved multiple chromatographic steps. The general workflow is as follows:

  • Initial Fractionation: The crude EWE is subjected to column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

  • Further Column Chromatography: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel or other stationary phases like Sephadex LH-20.

  • Semi-preparative HPLC: Final purification to yield pure compounds is often achieved using semi-preparative High-Performance Liquid Chromatography (HPLC).[3]

This multi-step process allows for the separation of structurally similar diterpenoids from the complex plant extract.

Structure Elucidation

The structures of the isolated compounds were determined using a combination of spectroscopic techniques:

  • 1D NMR: ¹H and ¹³C NMR spectra provide information on the number and type of protons and carbons in the molecule.

  • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.[1]

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[1]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and double bonds (C=C).[1]

  • Electronic Circular Dichroism (ECD): Used to determine the absolute stereochemistry of chiral molecules by comparing the experimental ECD spectrum with spectra calculated for possible stereoisomers.[1][2]

Bioactivity and Mechanism of Action

α-Glucosidase Inhibition

Extracts from C. guatemalensis demonstrated significant inhibitory activity against α-glucosidase from Saccharomyces cerevisiae, with an IC₅₀ value of 32 µg/mL, which was more potent than the standard drug acarbose (IC₅₀ = 105 µg/mL).[1] Affinity-directed fractionation identified the ent-clerodane diterpenoids as the active compounds responsible for this inhibition.[1][2]

Proposed Mechanism of Action

α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose in the intestine. Inhibition of this enzyme slows down glucose absorption, thereby reducing postprandial blood glucose levels. The ent-clerodane diterpenoids from C. guatemalensis are believed to bind to the active site of the α-glucosidase enzyme, preventing it from binding to its carbohydrate substrate. This inhibitory action forms the basis of their potential antihyperglycemic effect. In silico docking studies further support this hypothesis by predicting favorable binding interactions between the diterpenoids and the enzyme's active site.[1]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation plant_material Dried Bark of Croton guatemalensis extraction Ethanol-Water (1:1) Extraction plant_material->extraction lyophilization Lyophilization extraction->lyophilization ewe Ethanol-Water Extract (EWE) lyophilization->ewe cc Silica Gel Column Chromatography ewe->cc fractions Fractions cc->fractions hplc Semi-preparative HPLC fractions->hplc compounds Pure Compounds (Crotoguatenoic Acids A & B) hplc->compounds nmr 1D & 2D NMR compounds->nmr ms HRESIMS compounds->ms ir IR Spectroscopy compounds->ir ecd ECD Spectroscopy compounds->ecd structure Final Structure & Stereochemistry nmr->structure ms->structure ir->structure ecd->structure

Caption: Experimental workflow for the isolation and structural elucidation of diterpenoids.

mechanism_of_action cluster_process Mechanism of α-Glucosidase Inhibition enzyme α-Glucosidase Enzyme enzyme_complex Enzyme-Substrate Complex enzyme->enzyme_complex inhibited_enzyme Inhibited Enzyme Complex enzyme->inhibited_enzyme substrate Carbohydrate (Substrate) substrate->enzyme_complex Binds product Glucose inhibitor ent-clerodane Diterpenoid (Inhibitor) inhibitor->inhibited_enzyme Binds to Active Site enzyme_complex->product Hydrolysis inhibited_enzyme->substrate Binding Blocked

Caption: Proposed mechanism of α-glucosidase inhibition by ent-clerodane diterpenoids.

References

Methodological & Application

Application Notes and Protocols for the Use of Levatin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levatin is an 18-Norclerodane diterpene isolated from Croton levatii[1]. As a novel natural product, its biological activities and mechanism of action are subjects of ongoing research. These application notes provide a comprehensive guide for the initial characterization and utilization of this compound in various cell culture-based assays. The following protocols are generalized and should be optimized for specific cell lines and experimental questions.

Product Information

PropertyDescription
Compound Name This compound
Synonyms (+)-Levatin
Chemical Class 18-Norclerodane diterpene
Source Croton levatii[1]
Molecular Weight Varies based on specific salt form; refer to Certificate of Analysis.
Solubility Soluble in DMSO (e.g., >10 mg/mL). For cell culture applications, prepare a concentrated stock solution in sterile DMSO and dilute to the final working concentration in the culture medium.
Storage Store stock solutions at -20°C or -80°C. To minimize degradation, avoid repeated freeze-thaw cycles.
Quality Control Purity should be confirmed by HPLC (>98%) and identity verified by ¹H-NMR and Mass Spectrometry.

Data Presentation: Hypothetical Effects of this compound on Cell Viability

The following table summarizes hypothetical quantitative data on the effect of this compound on the viability of two cancer cell lines, Cell Line A and Cell Line B, as determined by an MTS assay after 72 hours of treatment.

This compound Concentration (µM)Cell Line A (% Viability ± SD)Cell Line B (% Viability ± SD)
0 (Vehicle Control)100 ± 4.5100 ± 5.2
0.198.2 ± 5.199.1 ± 4.8
185.7 ± 6.392.4 ± 5.5
1052.3 ± 4.975.8 ± 6.1
5021.5 ± 3.848.9 ± 4.7
1008.9 ± 2.125.3 ± 3.9
IC50 (µM) ~12 ~45

Note: The data presented above is purely illustrative to demonstrate the format for data presentation and does not represent actual experimental results for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 300 g/mol , dissolve 3 mg in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be necessary but should be done with caution to avoid degradation.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the effect of this compound on cell proliferation and viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTS or MTT reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock. A common starting range for a new compound is 0.1 nM to 100 µM[2].

  • Include a "vehicle control" with DMSO at the same final concentration as the highest this compound concentration to account for any solvent effects.

  • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis of Protein Expression

This protocol can be used to investigate the effect of this compound on the expression or phosphorylation status of specific proteins within a signaling pathway.

Materials:

  • 6-well or 10 cm cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.

  • For some signaling pathways, it may be necessary to stimulate the cells with a specific ligand (e.g., a growth factor) for a short period before harvesting to observe changes in protein phosphorylation.

  • After treatment, wash the cells with ice-cold PBS and then add lysis buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein amounts, add loading buffer, and denature the samples by heating.

  • Separate the proteins by SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Hypothetical Signaling Pathway Modulated by this compound

The following diagram illustrates a hypothetical signaling pathway that could be investigated in response to this compound treatment. This pathway involves the inhibition of a receptor tyrosine kinase (RTK), leading to downstream effects on the MAPK/ERK and PI3K/Akt signaling cascades.

Levatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Ligand Ligand->RTK This compound This compound This compound->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow for Characterizing this compound

This diagram outlines the general workflow for the initial characterization of this compound's effects in cell culture.

Levatin_Experimental_Workflow start Start: Obtain this compound prep_stock Prepare 10 mM Stock in DMSO start->prep_stock viability_assay Cell Viability Assay (e.g., MTS/MTT) prep_stock->viability_assay cell_culture Culture Cell Lines of Interest cell_culture->viability_assay dose_response Determine IC50 Dose-Response Curve viability_assay->dose_response mechanism_studies Mechanism of Action Studies dose_response->mechanism_studies western_blot Western Blot for Signaling Proteins mechanism_studies->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for characterizing this compound.

Important Considerations

  • Vehicle Control: Always include a vehicle (e.g., DMSO) control in all experiments to ensure that the observed effects are due to this compound and not the solvent.

  • Concentration Range: The optimal concentration of this compound will be cell-type dependent. It is crucial to perform a dose-response curve to determine the effective concentration range for your specific cell line.

  • Cell Permeability: The provided protocols assume that this compound is cell-permeable. If the compound's permeability is unknown, specific assays may be required to determine its intracellular concentration.

  • Toxicity: High concentrations of any compound can induce non-specific toxicity. It is important to distinguish between targeted pharmacological effects and general cytotoxicity. Morphological changes in cells should be monitored during treatment.

  • Reproducibility: To ensure the reliability of your findings, all experiments should be performed with appropriate biological and technical replicates.

These application notes and protocols provide a starting point for investigating the biological effects of this compound in a cell culture setting. Adaptation and optimization of these methods will be necessary to suit the specific experimental context and research questions.

References

Levatin: A Phytochemical Reference Standard for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

Levatin is a naturally occurring 18-norclerodane diterpene isolated from the plant Croton levatii.[1][2] As a purified phytochemical, this compound serves as an essential reference standard for researchers, scientists, and drug development professionals. Its well-characterized chemical structure and purity make it suitable for a variety of applications in phytochemistry, including the qualitative and quantitative analysis of plant extracts, the validation of analytical methods, and the investigation of its biological activities. These application notes provide detailed protocols for the use of this compound as a reference standard and summarize its known biological activities to facilitate its use in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name (+)-LEVATIN
Synonyms Spiro[furan-3(2H),6'(7'H)-[1H-3,9a]methano[3]benzoxepin]-1',2-dione, 5-(3-furanyl)octahydro-7'-methylene-, (3S,3'R,5S,5'aS,9'aR)-
CAS Number 140670-84-4
Molecular Formula C₁₉H₂₀O₅
Molecular Weight 328.36 g/mol
Botanical Source Croton levatii[1][2]
Appearance White to off-white solid
Purity ≥98% (as determined by HPLC)
Solubility Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4]
Storage Store at -20°C for long-term storage. Keep in a tightly sealed container, protected from light and moisture.

Applications in Phytochemistry

This compound is a valuable tool for a range of applications in phytochemical research:

  • Quantitative Analysis: As a reference standard, this compound is used to accurately quantify its content in extracts of Croton species and other related plants using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Method Validation: It is employed in the validation of analytical methods to ensure accuracy, precision, linearity, and specificity for the analysis of this compound and structurally similar compounds in complex matrices.

  • Phytochemical Screening: this compound can be used as a marker compound in the preliminary screening of plant extracts to identify the presence of clerodane diterpenes.

  • Biological Activity Studies: As a purified compound, this compound is essential for investigating its pharmacological properties and mechanism of action in various in vitro and in vivo models.

Experimental Protocols

Protocol for Preparation of this compound Standard Stock and Working Solutions

This protocol describes the preparation of a standard stock solution and subsequent serial dilutions to create working standards for calibration curves.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or acetonitrile

  • Analytical balance

  • Volumetric flasks (1 mL, 5 mL, 10 mL)

  • Micropipettes

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of this compound reference standard.

    • Transfer the weighed standard to a 1 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol or acetonitrile to dissolve the solid completely.

    • Bring the volume up to the 1 mL mark with the same solvent.

    • Stopper the flask and mix thoroughly by inverting several times. This is your 1 mg/mL stock solution.

  • Working Solution Preparation:

    • Prepare a series of working standard solutions by serial dilution of the stock solution. For example, to prepare a 100 µg/mL solution, transfer 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask and dilute to the mark with the solvent.

    • Prepare a calibration curve by creating a series of concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) from the stock or intermediate dilutions.

Storage: Store the stock and working solutions at 2-8°C, protected from light. It is recommended to prepare fresh working solutions daily for optimal accuracy.

G cluster_start Preparation of Standard Solutions cluster_dilution Serial Dilution weigh Weigh this compound Standard dissolve Dissolve in Solvent weigh->dissolve volumetric Dilute to Volume in Volumetric Flask dissolve->volumetric stock 1 mg/mL Stock Solution volumetric->stock dilute1 Dilute Stock Solution stock->dilute1 working Working Standard Solutions (e.g., 1-100 µg/mL) dilute1->working G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis prep_std Prepare this compound Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Plant Extract inject_sample Inject Sample prep_sample->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve quantify Quantify this compound cal_curve->quantify inject_sample->quantify G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nucleus->genes Induces This compound This compound This compound->IKK Inhibits?

References

Application of Lenvatinib in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Lenvatinib is a potent oral multi-kinase inhibitor that has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy.[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), as well as the KIT and RET proto-oncogenes.[3][4][5] By inhibiting these key signaling pathways, Lenvatinib effectively suppresses tumor angiogenesis, cell proliferation, and tumor progression.[6][7] This document provides detailed application notes and protocols for researchers and scientists involved in the preclinical and clinical investigation of Lenvatinib.

Mechanism of Action

Lenvatinib exerts its anti-cancer effects through the inhibition of multiple receptor tyrosine kinases (RTKs) involved in critical cellular processes.[3][8] Its primary mechanism involves the blockade of VEGFR signaling, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7][8] By inhibiting VEGFR, Lenvatinib effectively curtails the tumor's blood supply, leading to reduced growth and potential regression.[8]

Furthermore, Lenvatinib targets FGFR signaling, which is implicated in cell division, differentiation, and survival. Aberrant FGFR signaling is a common feature in many cancers, and its inhibition by Lenvatinib contributes to the suppression of tumor cell proliferation.[8] The drug also inhibits other RTKs such as PDGFRα, KIT, and RET, which are involved in pathogenic angiogenesis and tumor growth.[3][4]

Signaling Pathways

The binding of Lenvatinib to its target RTKs disrupts downstream signaling cascades that are essential for cancer cell proliferation and survival.[9] Key inhibited pathways include the Ras/MAPK and PI3K/AKT pathways.[6][9]

Lenvatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PLCg PLCγ VEGFR->PLCg FGFR FGFR FGFR->Ras FGFR->PI3K PDGFRa PDGFRα PDGFRa->PI3K KIT KIT RET RET Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Raf Raf Ras->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis PLCg->Angiogenesis MEK MEK Raf->MEK Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling pathways.

Applications in Drug Discovery

Lenvatinib has been approved for the treatment of several types of cancer, including:

  • Differentiated Thyroid Cancer (DTC): For patients with locally recurrent or metastatic, progressive, radioactive iodine-refractory DTC.[3][10]

  • Renal Cell Carcinoma (RCC): In combination with everolimus or pembrolizumab for the treatment of advanced RCC.[10][11]

  • Hepatocellular Carcinoma (HCC): As a first-line treatment for patients with unresectable HCC.[3][10][12]

  • Endometrial Carcinoma: In combination with pembrolizumab for the treatment of advanced endometrial cancer that is not microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR).[10][11]

Preclinical studies have also suggested the potential of Lenvatinib in other malignancies, such as malignant pleural mesotheliomas and sarcomas.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Lenvatinib.

Table 1: Pharmacokinetic Properties of Lenvatinib

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1 to 4 hours (fasted); 2 to 4 hours (with food)[3][4]
Plasma Protein Binding98% to 99%[3]
Mean Steady-State Volume of Distribution97 L[4]
Terminal Elimination Half-LifeApproximately 28 hours[5]
MetabolismPrimarily via CYP3A4 and aldehyde oxidase[4][5]

Table 2: Clinical Efficacy of Lenvatinib in Key Indications

IndicationTrialTreatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Reference
Radioiodine-Refractory DTCPhase 2Lenvatinib (24 mg/day)12.6 months50%[13]
Advanced HCCREFLECT (Phase 3)Lenvatinib7.3 months40.6% (mRECIST)[14]
Advanced HCC (LAUNCH study)Phase 3Lenvatinib + TACE10.6 months54.1% (mRECIST)[14]
Advanced HCC (LAUNCH study)Phase 3Lenvatinib6.4 months25.0% (mRECIST)[14]

Experimental Protocols

Detailed methodologies for key experiments involving Lenvatinib are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of Lenvatinib against specific receptor tyrosine kinases.

Materials:

  • Recombinant human kinase domains (e.g., VEGFR2, FGFR1)

  • ATP

  • Substrate peptide

  • Lenvatinib (in DMSO)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega)

Protocol:

  • Prepare serial dilutions of Lenvatinib in assay buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and Lenvatinib solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of Lenvatinib that inhibits 50% of the kinase activity.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of Lenvatinib on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., thyroid, liver, or kidney cancer cells)

  • Complete cell culture medium

  • Lenvatinib (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well plates

Protocol:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Lenvatinib for 72 hours.

  • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Determine the GI50 value, the concentration of Lenvatinib that causes 50% growth inhibition.

Cell_Proliferation_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed cancer cells in 96-well plate Adherence Allow cells to adhere overnight Seed_Cells->Adherence Treat_Cells Treat with varying concentrations of Lenvatinib Adherence->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Measure_Viability Measure cell viability (CellTiter-Glo®) Incubate->Measure_Viability Calculate_GI50 Calculate GI50 Measure_Viability->Calculate_GI50

Caption: Workflow for assessing the anti-proliferative effects of Lenvatinib.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of Lenvatinib.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • Lenvatinib formulation for oral administration

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Administer Lenvatinib or vehicle control orally, once daily.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

Lenvatinib is a versatile multi-kinase inhibitor with proven efficacy in various cancer types. Its well-defined mechanism of action and manageable safety profile make it a valuable tool in the armamentarium against cancer. The protocols and data presented in this document provide a foundation for further research and development of Lenvatinib and other targeted therapies. For clinical use, it is imperative to follow the prescribed dosage and administration guidelines and to monitor patients for potential adverse events.[10][15]

References

Application Notes and Protocols for Levofloxacin in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levofloxacin, a synthetic fluoroquinolone antibiotic, is the levorotatory isomer of ofloxacin.[1] It exhibits broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[2][3] Levofloxacin functions by inhibiting bacterial DNA synthesis, making it a critical tool in both clinical settings and antimicrobial research.[3] These application notes provide detailed protocols for evaluating the antimicrobial efficacy and cytotoxicity of Levofloxacin, along with an overview of its mechanism of action and resistance pathways.

Mechanism of Action

Levofloxacin targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][4][5]

  • DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication and transcription.[4][5] Levofloxacin binds to the DNA-gyrase complex, trapping the enzyme and leading to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[5]

  • Topoisomerase IV: In Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is responsible for decatenating interlinked daughter chromosomes following DNA replication, a critical step for chromosomal segregation into daughter cells.[2][4] Inhibition of topoisomerase IV by Levofloxacin prevents this separation, halting cell division and leading to cell death.[2]

cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Levofloxacin Levofloxacin DNA_Gyrase DNA Gyrase Levofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Levofloxacin->Topoisomerase_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to Segregation Chromosome Segregation Topoisomerase_IV->Segregation Enables Replication->Segregation Segregation->Cell_Death Inhibition leads to

Figure 1: Mechanism of action of Levofloxacin.

Antimicrobial Activity Data

The antimicrobial potency of Levofloxacin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible in-vitro growth of a microorganism.[6]

Levofloxacin MIC Breakpoints (EUCAST)

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides clinical MIC breakpoints to categorize microorganisms as susceptible, intermediate, or resistant.

PathogenSusceptible (mg/L)Resistant (mg/L)
Enterobacteriaceae≤ 0.5> 1
Pseudomonas spp.≤ 1> 2
Acinetobacter spp.≤ 1> 2
Staphylococcus spp.≤ 1> 2
Enterococcus spp.≤ 1> 2

Table 1: EUCAST clinical MIC breakpoints for Levofloxacin.[7][8]

Experimentally Determined MIC Values

Below are examples of experimentally determined MIC values for Levofloxacin against specific bacterial strains.

Bacterial StrainMIC (mg/L)
Legionella pneumophila0.008 - 0.03
Streptococcus pneumoniae0.016 - 8
Staphylococcus aureus0.012 - 2
Klebsiella pneumoniae0.012 - 2
Escherichia coli0.012 - 2

Table 2: Experimentally determined MIC values for Levofloxacin against various bacterial strains.[6][9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The following protocol outlines the broth microdilution method for determining the MIC of Levofloxacin.

cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis P1 Prepare Levofloxacin stock solution D1 Add Levofloxacin to the first well P1->D1 P2 Prepare bacterial inoculum (0.5 McFarland) I1 Inoculate each well with the bacterial suspension P2->I1 P3 Prepare 96-well microtiter plate with growth medium P3->D1 D2 Perform 2-fold serial dilutions across the plate D1->D2 D2->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 A1 Visually inspect for turbidity I2->A1 A2 Determine the lowest concentration with no visible growth (MIC) A1->A2

Figure 2: Broth microdilution MIC determination workflow.

Materials
  • Levofloxacin powder

  • Appropriate solvent for Levofloxacin

  • Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Bacterial culture in log phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure
  • Preparation of Levofloxacin Stock Solution: Prepare a stock solution of Levofloxacin at a concentration of 10 mg/mL in a suitable solvent. Further dilute in sterile MHB to achieve a working stock concentration that is twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Broth Microdilution:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the working Levofloxacin stock solution to the first well of each row to be tested.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of Levofloxacin at which there is no visible growth.

Cytotoxicity Data

It is crucial to assess the potential toxicity of antimicrobial agents to host cells. The 50% inhibitory concentration (IC50) is a common metric used to quantify cytotoxicity.

Cell LineCancer TypeIC50 (µM)
A549Non-small cell lung cancer~100
MCF-7Breast cancer>100 (inactive)
SKOV3Ovarian cancer>100 (inactive)
Hep3BLiver cancer8.94 (as a reference)
PC-3Prostate cancer3.58
H69Small cell lung cancer14.20
Caco-2Colorectal adenocarcinoma52.34

Table 3: Cytotoxicity of Levofloxacin against various human cancer cell lines.[10][11][12][13]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis P1 Seed cells in a 96-well plate P2 Incubate for 24 hours to allow attachment P1->P2 T1 Prepare serial dilutions of Levofloxacin P2->T1 T2 Treat cells with different concentrations T1->T2 T3 Incubate for 24-72 hours T2->T3 A1 Add MTT reagent to each well T3->A1 A2 Incubate for 2-4 hours A1->A2 A3 Add solubilization solution (e.g., DMSO) A2->A3 AN1 Measure absorbance at 570 nm A3->AN1 AN2 Calculate cell viability and IC50 AN1->AN2

Figure 3: MTT cytotoxicity assay workflow.

Materials
  • Mammalian cell line of interest

  • Complete cell culture medium

  • Levofloxacin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Levofloxacin in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Mechanisms of Resistance

Bacterial resistance to Levofloxacin can emerge through several mechanisms.

  • Target Site Mutations: Alterations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV respectively, are the most common resistance mechanisms. These mutations reduce the binding affinity of Levofloxacin to its targets.[14][15]

  • Efflux Pumps: Overexpression of efflux pumps, such as the SmeDEF system in Stenotrophomonas maltophilia or the MexAB-OprM system in Pseudomonas aeruginosa, can actively transport Levofloxacin out of the bacterial cell, reducing its intracellular concentration.[16][17]

  • Permeability Barriers: Changes in the bacterial cell wall, particularly in Gram-negative bacteria, can reduce the permeability of the outer membrane to Levofloxacin.[8]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes that protect the target enzymes, can also confer resistance.[15]

cluster_bacterium Bacterial Cell cluster_targets Drug Targets cluster_resistance Resistance Mechanisms Levofloxacin_in Intracellular Levofloxacin DNA_Gyrase DNA Gyrase Levofloxacin_in->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Levofloxacin_in->Topoisomerase_IV Levofloxacin_out Extracellular Levofloxacin Levofloxacin_out->Levofloxacin_in Entry Mutations Target Site Mutations Mutations->DNA_Gyrase Alters Mutations->Topoisomerase_IV Alters Efflux Efflux Pumps Efflux->Levofloxacin_in Expels Permeability Reduced Permeability Permeability->Levofloxacin_in Reduces Entry Plasmid Plasmid-Mediated Resistance Plasmid->DNA_Gyrase Protects Plasmid->Topoisomerase_IV Protects

Figure 4: Overview of Levofloxacin resistance mechanisms.

References

Application Note: Determination of Levatin Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the compound "Levatin": Searches for "this compound" did not yield a recognized pharmaceutical compound. It is presumed that this may be a hypothetical name or a potential misspelling of a known drug, such as Levofloxacin. Therefore, this document provides a representative application note and protocol for the purity determination of a hypothetical active pharmaceutical ingredient (API), "this compound," based on common reverse-phase HPLC methods used for similar small molecule drugs.

Introduction High-Performance Liquid Chromatography (HPLC) is a primary analytical technique in pharmaceutical quality control, offering high resolution and sensitivity for separating, identifying, and quantifying components in a mixture. This application note details a robust reverse-phase HPLC (RP-HPLC) method for assessing the purity of the drug substance this compound. The method is designed to separate this compound from its potential impurities and degradation products, ensuring the quality and safety of the final drug product. The protocol is suitable for routine quality control analysis and stability testing in drug development and manufacturing environments.[1]

Principle The method employs a C18 stationary phase, which is non-polar, and a polar mobile phase consisting of an aqueous buffer and an organic modifier.[2][3] When the sample mixture is introduced, components travel through the column at different rates based on their hydrophobicity. Hydrophobic molecules, having a stronger affinity for the non-polar stationary phase, are retained longer than polar molecules.[3] A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute compounds with varying polarities, ensuring efficient separation of this compound from all potential impurities.[4] Detection is achieved using a UV-Vis detector set to a wavelength where this compound exhibits maximum absorbance.

Experimental Protocol

1. Equipment and Materials

  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software (e.g., ChemStation, Empower).

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm, PTFE or PVDF).

  • This compound Reference Standard (RS).

  • This compound Active Pharmaceutical Ingredient (API) test sample.

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium Acetate (ACS grade).

  • Water (HPLC grade or Milli-Q).

2. Chromatographic Conditions The following table summarizes the optimized HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.05 M Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 294 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase A (0.05 M Ammonium Acetate): Dissolve 3.85 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (80:20 v/v).

  • Reference Standard (RS) Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound API into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability Test (SST) Before sample analysis, perform five replicate injections of the this compound RS solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry): Not more than 1.5 for the this compound peak.

  • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak areas of replicate injections.

5. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test as described above.

  • Once SST criteria are met, inject the diluent (as a blank) to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms.

6. Calculation of Purity The purity of the this compound API is calculated based on the area percent method. The area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing Factor
112.5424568901.12
212.5524612341.13
312.5324589911.12
412.5524634561.14
512.5424597821.13
Mean 12.54 2460071 1.13
%RSD 0.07% 0.10% -

Table 2: Hypothetical Purity Analysis of this compound API (Batch No. LVT-001)

Peak IDRetention Time (min)Peak AreaArea %Identification
14.7848900.02Impurity A
28.91122250.05Impurity B
312.56 24545670 99.88 This compound
415.32196500.08Impurity C
Total - 24582435 100.00 -
Calculated Purity 99.88%

Visualizations

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_solutions Prepare Mobile Phases & Diluent prep_std Prepare this compound Reference Standard prep_solutions->prep_std prep_sample Prepare this compound API Sample prep_std->prep_sample sys_equilib System Equilibration prep_sample->sys_equilib sys_suitability System Suitability Test (5 Injections of RS) sys_equilib->sys_suitability blank_run Inject Blank (Diluent) sys_suitability->blank_run sample_run Inject Sample (Duplicate) blank_run->sample_run process_chrom Integrate Peaks & Process Chromatograms sample_run->process_chrom check_sst Verify SST Criteria (%RSD < 2.0%, Tailing < 1.5) process_chrom->check_sst calc_purity Calculate Purity (Area % Method) check_sst->calc_purity check_sst->calc_purity PASS fail_node FAIL check_sst->fail_node FAIL final_report Generate Final Report calc_purity->final_report troubleshoot Troubleshoot System fail_node->troubleshoot troubleshoot->sys_equilib

Caption: Workflow for this compound purity analysis by HPLC.

References

Levatin: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Levatin is a naturally occurring 18-norclerodane diterpene isolated from plants of the Croton genus, such as Croton laevigatus and Croton caudatus. Diterpenoids derived from Croton species have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. These compounds are characterized by a complex chemical structure that provides a unique scaffold for drug discovery and development.

These application notes provide an overview of the potential research applications of this compound, based on the activities of structurally related clerodane diterpenes. Detailed protocols for preliminary in vitro screening are provided to guide researchers in investigating the biological effects of this compound.

Potential Research Applications

Based on the known biological activities of clerodane diterpenes from Croton species, this compound is a promising compound for investigation in the following areas:

  • Oncology: Preliminary studies on related compounds suggest that this compound may possess cytotoxic properties against various cancer cell lines. Researchers can explore its potential as an anticancer agent by evaluating its effects on cell viability, proliferation, and induction of apoptosis.

  • Inflammation and Immunology: Related diterpenes have demonstrated anti-inflammatory effects, such as the inhibition of nitric oxide (NO) production in macrophage cell lines. This compound can be investigated for its potential to modulate inflammatory pathways, making it a candidate for research into inflammatory and autoimmune diseases.

  • Apoptosis Research: The cytotoxic effects of similar compounds suggest that this compound may induce programmed cell death. Investigating the apoptotic pathways triggered by this compound could provide valuable insights into its mechanism of action and its potential as a therapeutic agent.

Data Presentation

The following tables summarize the cytotoxic and anti-inflammatory activities of representative clerodane diterpenes isolated from Croton species. This data can serve as a reference for designing experiments with this compound.

Table 1: Cytotoxicity of Clerodane Diterpenes from Croton oligandrus [1][2]

CompoundCell LineIC₅₀ (µM)
Megalocarpodolide DA54963.8 ± 13.8
MCF7136.2 ± 22.7
12-epi-Megalocarpodolide DA549> 200
MCF7> 200
Crotonolin A/B (mixture)A549128.6 ± 31.0
PC3111.2 ± 2.9

Table 2: Anti-inflammatory Activity of Diterpenoids from Croton cnidophyllus [3]

CompoundAssayCell LineIC₅₀ (µM)
Compound 8Nitric Oxide (NO) ProductionRAW 264.719.0 ± 1.8
Compound 9Nitric Oxide (NO) ProductionRAW 264.721.6 ± 1.1
Quercetin (Positive Control)Nitric Oxide (NO) ProductionRAW 264.714.55 ± 0.8

Experimental Protocols

The following are detailed protocols for assessing the potential cytotoxic and anti-inflammatory activities of this compound.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol describes a method to determine the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF7, PC3)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Measurement of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition (Griess Assay)

This protocol is for determining the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM medium

  • FBS

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 1.5 × 10⁵ cells per well in 100 µL of medium in a 96-well plate.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare a stock solution of this compound in DMSO and dilute it in the culture medium.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for an additional 18-24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).

  • Griess Assay:

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Mix equal volumes of Griess Reagent Part A and Part B immediately before use.

    • Add 100 µL of the mixed Griess Reagent to 100 µL of supernatant or standard in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature in the dark.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration in the samples using the standard curve.

    • Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated control.

    • Calculate the IC₅₀ value for NO inhibition.

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound

  • Target cancer cell line

  • Appropriate culture medium, FBS, and Penicillin-Streptomycin

  • Trypsin-EDTA and PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and incubate overnight.

    • Treat the cells with this compound at concentrations around its IC₅₀ value for 24-48 hours. Include an untreated control.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within one hour using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

The following diagrams illustrate the experimental workflow and potential signaling pathways that may be modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_cells Cell Culture mtt MTT Assay (Cytotoxicity) prep_cells->mtt griess Griess Assay (Anti-inflammatory) prep_cells->griess apoptosis Annexin V/PI Staining (Apoptosis) prep_cells->apoptosis prep_this compound Prepare this compound Dilutions prep_this compound->mtt prep_this compound->griess prep_this compound->apoptosis ic50 IC50 Determination mtt->ic50 griess->ic50 flow Flow Cytometry Analysis apoptosis->flow stats Statistical Analysis ic50->stats flow->stats

Caption: A general experimental workflow for evaluating the in vitro biological activities of this compound.

nf_kappa_b_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikk IKK Complex lps->ikk Activates tnfa TNF-α tnfa->ikk Activates ikb IκBα ikk->ikb Phosphorylates proteasome Proteasome ikb->proteasome Degradation nfkb_complex p50/p65 (NF-κB) nfkb_complex->ikb Bound nfkb_nuc p50/p65 nfkb_complex->nfkb_nuc Translocation This compound This compound (Hypothesized) This compound->ikk Inhibits? dna DNA nfkb_nuc->dna Binds gene_exp Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) dna->gene_exp Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade This compound This compound bax Bax/Bak This compound->bax Activates? bcl2 Bcl-2/Bcl-xL This compound->bcl2 Inhibits? mitochondrion Mitochondrion bax->mitochondrion Forms pore in bcl2->bax Inhibits cyto_c Cytochrome c (release) apaf1 Apaf-1 cyto_c->apaf1 Binds mitochondrion->cyto_c casp9 Caspase-9 (Initiator) apaf1->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: Potential induction of the intrinsic apoptosis pathway by this compound.

References

Application Notes and Protocols for Levatin Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levatin (CAS: 140670-84-4) is an 18-Norclerodane diterpene isolated from Croton levatii. Diterpenoids from Croton species have been reported to possess a range of biological activities, including cytotoxic and anti-inflammatory effects[1][2]. The traditional uses of Croton species in treating various ailments suggest the therapeutic potential of their constituent compounds[3][4][5]. These application notes provide essential information for the proper storage, handling, and use of this compound powder in a research setting.

Storage and Stability

Proper storage of this compound powder is critical to maintain its integrity and stability for experimental use. The following table summarizes the recommended storage conditions.

ParameterConditionDuration
Powder Store at -20°C in a dry, dark place.3 years
In Solvent Store at -80°C in a tightly sealed vial.1 year
Shipping Shipped with blue ice or at ambient temperature.N/A

Handling and Safety Precautions

This compound is a high-purity compound intended for research use only. Standard laboratory safety protocols should be followed when handling this powder.

AspectGuideline
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses, and chemical-resistant gloves.
Ventilation Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.
Spill Management In case of a spill, avoid generating dust. Gently sweep the powder into a container for disposal. Clean the area with a damp cloth.
Disposal Dispose of waste material in accordance with local, state, and federal regulations.
Incompatibilities Avoid contact with strong oxidizing agents.

Experimental Protocols

Preparation of Stock Solutions

The following protocol outlines the steps for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Preparation of Working Solutions

This protocol describes the dilution of the stock solution to prepare working solutions for in vitro experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium or buffer

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution with the appropriate cell culture medium or buffer to achieve the desired final concentrations for your experiment.

  • Ensure that the final concentration of DMSO in the working solution is not toxic to the cells (typically <0.1%).

  • Use the freshly prepared working solutions for your experiments.

Signaling Pathways and Mechanism of Action

The specific signaling pathways and the precise mechanism of action for this compound have not been extensively characterized in the scientific literature. Diterpenes isolated from Croton species have been shown to exhibit a variety of biological activities, including anti-inflammatory and cytotoxic effects, which may involve pathways such as NF-κB or apoptotic signaling[3][5][6]. However, further research is required to elucidate the specific molecular targets of this compound.

Visualizations

experimental_workflow General Experimental Workflow for this compound Powder cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis start Receive this compound Powder store Store at -20°C start->store prepare_stock Prepare Stock Solution in DMSO store->prepare_stock prepare_working Prepare Working Solutions prepare_stock->prepare_working cell_culture Treat Cells/Tissues prepare_working->cell_culture assay Perform Biological Assays cell_culture->assay collect_data Collect Data assay->collect_data analyze_data Analyze and Interpret Results collect_data->analyze_data end Conclusion analyze_data->end

Caption: General workflow for handling and using this compound powder.

solution_preparation Solution Preparation Logic cluster_stock Stock Solution cluster_working Working Solutions levatin_powder This compound Powder stock_solution 10 mM Stock Solution levatin_powder->stock_solution dmso DMSO dmso->stock_solution dilution_1 Dilute with Media (e.g., 1:100) stock_solution->dilution_1 working_1 100 µM Working Solution dilution_1->working_1 dilution_2 Serial Dilutions working_1->dilution_2 working_n Final Concentrations dilution_2->working_n

Caption: Logic for preparing this compound stock and working solutions.

References

Levatin solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Levatin Solution Preparation for In Vitro and In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a novel synthetic compound, has demonstrated significant potential in preclinical studies for its selective modulation of the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. These application notes provide detailed protocols for the preparation of this compound solutions for use in both in vitro and in vivo experimental models. Adherence to these guidelines is crucial for ensuring experimental reproducibility and obtaining reliable data.

This compound Properties and Solubility

A thorough understanding of this compound's physicochemical properties is essential for its effective use in experimental settings.

PropertyValue
Molecular Weight 452.5 g/mol
Appearance White to off-white crystalline solid
Purity ≥98% (HPLC)
Solubility (in DMSO) ≥ 50 mg/mL (≥ 110.5 mM)
Solubility (in Ethanol) ≥ 25 mg/mL (≥ 55.25 mM)
Storage Temperature -20°C

Note: this compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 4.525 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A brief sonication step (30-60 seconds) in a water bath sonicator may be used to aid dissolution if necessary.

  • Sterilization: While not always necessary, if the application requires a sterile stock solution, filter the this compound/DMSO solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions for In Vitro Cell Culture Experiments

This protocol outlines the dilution of the this compound stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or conical tubes

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Example for 10 µM working solution):

    • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to create a 100 µM solution. Mix well by gentle pipetting.

    • Add the desired volume of the 100 µM intermediate solution to the cell culture plates to achieve the final target concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Vehicle Control: It is critical to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of DMSO as the highest concentration of this compound used for treatment.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for its application in cell-based assays.

cluster_0 This compound's Mechanism of Action This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibition S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth _4EBP1->CellGrowth Inhibition

Caption: this compound inhibits mTORC1, a key regulator of cell growth.

cluster_1 In Vitro Experimental Workflow A Prepare this compound Stock Solution (10 mM in DMSO) C Prepare Working Solutions (Dilute Stock in Medium) A->C B Seed Cells in Culture Plates D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Time Period D->E F Perform Downstream Assays (e.g., Western Blot, Viability Assay) E->F

Caption: General workflow for in vitro cell-based assays with this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and solutions.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: This document is intended for informational purposes only and does not constitute a warranty of any kind. Researchers should optimize protocols for their specific experimental systems.

Application Note and Protocols: Stability of Levatin in DMSO Solvent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Levatin, an 18-norclerodane diterpene isolated from Croton levatii, is a compound of interest for various research applications. For in vitro and in vivo studies, this compound is commonly dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. The stability of these stock solutions is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. Degradation of the compound can lead to a decrease in its effective concentration, potentially resulting in misleading data.

This document provides researchers with recommended storage conditions based on available supplier data and a detailed protocol for establishing the stability of this compound in DMSO under specific laboratory conditions. Understanding and controlling for the stability of stock solutions is a fundamental aspect of good laboratory practice in drug discovery and development.

2.0 Recommended Storage of this compound in DMSO

Proper storage is essential to minimize degradation. Based on supplier recommendations, stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.

Table 1: Supplier-Recommended Storage Conditions for this compound in DMSO Stock Solutions

Storage TemperatureRecommended Duration of UseSource
-20°CWithin 1 month
-80°CWithin 6 months
4°CRecommended for short-term use (prepare fresh weekly) if solution is clear.

Note: These are general guidelines. It is highly recommended that researchers perform their own stability tests for their specific experimental conditions and DMSO grade.

3.0 Factors Influencing Stock Solution Stability

Several factors can impact the long-term stability of this compound dissolved in DMSO. Researchers should consider these variables when preparing, storing, and handling stock solutions.

cluster_factors Factors Affecting this compound-DMSO Stability cluster_outcomes Potential Outcomes Temp Temperature Degradation Compound Degradation Temp->Degradation Higher temp accelerates degradation Time Time Time->Degradation Longer time increases degradation Light Light Exposure Light->Degradation Photodegradation FreezeThaw Freeze-Thaw Cycles FreezeThaw->Degradation Physical stress, moisture introduction Concentration Concentration Concentration->Degradation May affect solubility/precipitation DMSO_Quality DMSO Purity/Water Content DMSO_Quality->Degradation Water can facilitate hydrolysis

Caption: Key factors that can influence the chemical stability of this compound in DMSO solutions.

4.0 Protocol: Determination of this compound Stability in DMSO by HPLC

This protocol outlines a general method for researchers to quantitatively assess the stability of this compound in a DMSO stock solution over time at various temperatures. High-Performance Liquid Chromatography (HPLC) is a standard technique for such stability-indicating assays due to its ability to separate the parent compound from potential degradants.

4.1 Objective To determine the degradation rate of this compound in DMSO at different storage temperatures (-80°C, -20°C, 4°C, and room temperature) over a set period.

4.2 Materials and Reagents

  • This compound powder

  • Anhydrous, high-purity DMSO (≥99.9%)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade buffer components (e.g., phosphate buffer, as required for the specific method)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

  • Amber glass vials or polypropylene microcentrifuge tubes

  • HPLC system with UV detector

  • Analytical HPLC column (e.g., C18 column)

4.3 Experimental Workflow Diagram

cluster_storage 3. Store Aliquots start Start: this compound Stability Assay prep_stock 1. Prepare Concentrated This compound Stock in DMSO (e.g., 10 mM) start->prep_stock aliquot 2. Aliquot Stock Solution into Multiple Vials for Each Temperature Condition prep_stock->aliquot storage_rt Room Temp aliquot->storage_rt storage_4c 4°C aliquot->storage_4c storage_20c -20°C aliquot->storage_20c storage_80c -80°C aliquot->storage_80c analysis 4. At Each Time Point (T=0, 1, 2, 4... weeks): - Retrieve one aliquot from each temp. - Prepare for analysis. storage_rt->analysis storage_4c->analysis storage_20c->analysis storage_80c->analysis hplc 5. Analyze by HPLC - Quantify Peak Area of this compound analysis->hplc data 6. Calculate % Remaining this compound Compared to T=0 hplc->data end End: Plot % Remaining vs. Time Determine Shelf-Life data->end

Caption: Experimental workflow for assessing the stability of this compound in DMSO.

4.4 Detailed Procedure

  • Preparation of this compound Stock Solution (T=0 Sample): a. Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of known concentration (e.g., 10 mM). b. Dissolve the powder in the required volume of anhydrous DMSO in a volumetric flask. c. To aid dissolution, the solution can be gently warmed to 37°C or sonicated for a short period. d. Once fully dissolved, allow the solution to return to room temperature.

  • Aliquoting and Storage: a. Dispense small, equal volumes of the stock solution into amber vials or polypropylene tubes. The aliquot volume should be sufficient for a single time-point analysis to avoid freeze-thaw cycles of the remaining stock. b. Prepare enough aliquots for all planned time points and storage conditions. c. Immediately take one aliquot for the initial (T=0) analysis. d. Place the remaining aliquots at the designated storage temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).

  • HPLC Analysis: a. Method Development: An appropriate HPLC method must be developed or utilized that shows good separation of the this compound peak from any solvent peaks or potential degradants. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water/buffer. Detection should be performed at the λmax of this compound. b. Sample Preparation: At each designated time point (e.g., 0, 1, 2, 4, 8, 12, and 24 weeks), retrieve one aliquot from each storage temperature. Allow it to thaw completely and equilibrate to room temperature. c. Dilute the sample to a suitable concentration for HPLC analysis using the initial mobile phase composition. d. Injection: Inject the prepared sample onto the HPLC system. e. Data Acquisition: Record the chromatogram and integrate the peak area of the intact this compound.

  • Data Analysis and Interpretation: a. For each time point and condition, calculate the percentage of this compound remaining relative to the initial (T=0) sample using the following formula: % Remaining = (Peak Area at Time T / Peak Area at Time T=0) * 100 b. Plot the % Remaining versus Time for each storage condition. c. The stability of the compound is often defined as the time point at which the concentration drops below a certain threshold, typically 90% of the initial concentration.

5.0 Signaling Pathway

The specific signaling pathway and mechanism of action for this compound are not well-established in publicly available literature. Searches for "this compound signaling" often yield results for unrelated molecules such as the hormone Leptin or the tyrosine kinase inhibitor Lenvatinib due to name similarity. Therefore, to avoid providing inaccurate information, a signaling pathway diagram for this compound is not included. Researchers should consult specialized databases or primary literature specific to 18-norclerodane diterpenes for further mechanistic insights.

The stability of this compound in DMSO stock solutions is paramount for experimental integrity. While supplier guidelines recommend storing solutions for up to 1 month at -20°C and 6 months at -80°C, these are general recommendations. It is imperative for researchers to conduct their own stability assessments, especially if solutions are to be stored for extended periods or at higher temperatures. The provided HPLC-based protocol offers a robust framework for establishing empirical stability data, ensuring that the concentration of this compound used in experiments is both accurate and consistent over time.

Troubleshooting & Optimization

Technical Support Center: Paclitaxel Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Paclitaxel.

Frequently Asked Questions (FAQs)

Q1: Why is Paclitaxel so difficult to dissolve in aqueous solutions?

Paclitaxel is a highly lipophilic molecule with very poor aqueous solubility, typically less than 0.01 mg/mL.[1] This is due to its complex chemical structure which lacks easily ionizable functional groups that would enhance its solubility in water.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[2][3]

Q2: What are the common solvents for dissolving Paclitaxel in a laboratory setting?

For laboratory use, Paclitaxel is often dissolved in organic solvents. Common choices include:

  • Dimethyl sulfoxide (DMSO): Solubility is approximately 5 mg/mL.[4]

  • Ethanol: Solubility is approximately 1.5 mg/mL.[4]

  • Dimethylformamide (DMF): Solubility is approximately 5 mg/mL.[4]

  • Methanol: Soluble at 50 mg/mL, but can cause degradation over time.[5]

When preparing aqueous solutions, it is recommended to first dissolve Paclitaxel in a solvent like DMSO and then dilute it with the aqueous buffer of choice.[4]

Q3: My Paclitaxel precipitates when I dilute my stock solution into an aqueous buffer. What can I do?

Precipitation upon dilution into aqueous media is a common issue with Paclitaxel.[6] This occurs because the aqueous buffer is a poor solvent for the drug. Here are some strategies to mitigate this:

  • Use of Co-solvents: Incorporating co-solvents such as polyethylene glycol 400 (PEG 400) or ethanol in the final solution can improve solubility.[1][6]

  • Formulation with Surfactants: Surfactants like Cremophor® EL (polyoxyethylated castor oil) are used in commercial formulations to enhance solubility, though they can be associated with side effects.[6][7][8]

  • pH Adjustment: Paclitaxel exhibits the slowest rate of degradation in the pH range of 3-5.[5][6] Adjusting the pH of your aqueous buffer to this range may improve stability.

  • Nanoparticle Formulations: Encapsulating Paclitaxel into nanoparticles, such as albumin-bound nanoparticles (nab-paclitaxel), can significantly improve its solubility and stability in aqueous solutions.[1][9]

Troubleshooting Guide: Common Solubility Issues

This guide addresses specific problems you might encounter during your experiments with Paclitaxel.

Problem Possible Cause Troubleshooting Steps
Paclitaxel powder will not dissolve in my chosen solvent. Insufficient solvent volume or incorrect solvent choice.1. Ensure you are using a recommended organic solvent like DMSO, DMF, or ethanol.[4] 2. Gently warm the solution or use sonication to aid dissolution. 3. Increase the solvent volume to ensure you are below the saturation point.
Cloudiness or precipitation appears after adding the Paclitaxel stock to my cell culture media. The final concentration of the organic solvent (e.g., DMSO) is too high, or the Paclitaxel concentration exceeds its solubility limit in the media.1. Keep the final concentration of the organic solvent in your cell culture media as low as possible (typically <0.5%). 2. Prepare a more dilute stock solution of Paclitaxel to reduce the amount of organic solvent added. 3. Consider using a formulation with solubilizing excipients if high concentrations are required.
I observe a decrease in the effective concentration of Paclitaxel over time in my aqueous experimental setup. Paclitaxel may be degrading or precipitating out of solution.1. Prepare fresh aqueous solutions of Paclitaxel for each experiment.[4] 2. Store stock solutions in an appropriate organic solvent at -20°C.[4] 3. Maintain the pH of the aqueous solution between 3 and 5 to minimize degradation.[6]

Quantitative Data: Paclitaxel Solubility in Various Solvents

The following table summarizes the solubility of Paclitaxel in different solvents.

Solvent Solubility Reference
Water< 0.01 mg/mL[1]
DMSO~ 5 mg/mL[4]
DMF~ 5 mg/mL[4]
Ethanol~ 1.5 mg/mL[4]
Methanol50 mg/mL[5]
PEG 400 (75% in water)up to 16 mg/mL[10]
Triacetin116.5 ± 5.21 mg/mL[11]

Experimental Protocols

Protocol 1: Preparation of a Paclitaxel Stock Solution
  • Materials: Paclitaxel powder, DMSO (anhydrous), sterile microcentrifuge tubes.

  • Procedure: a. Weigh the desired amount of Paclitaxel powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO to the molar mass of Paclitaxel). c. Vortex or sonicate the solution until the Paclitaxel is completely dissolved. d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Shake-Flask Method for Solubility Determination

This method is used to determine the equilibrium solubility of Paclitaxel in a specific solvent.

  • Materials: Paclitaxel powder, chosen solvent, shaker incubator, centrifuge, HPLC system.

  • Procedure: a. Add an excess amount of Paclitaxel powder to a known volume of the solvent in a sealed container. b. Place the container in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. c. After incubation, centrifuge the suspension to pellet the undissolved Paclitaxel. d. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles. e. Analyze the concentration of Paclitaxel in the filtrate using a validated HPLC method.

Visualizations

Paclitaxel's Mechanism of Action

Paclitaxel's primary mechanism of action involves the stabilization of microtubules, which are crucial for cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[7][12][13]

Paclitaxel_Mechanism cluster_cell Cancer Cell Paclitaxel Paclitaxel Microtubules Microtubules (β-tubulin subunit) Paclitaxel->Microtubules Binds to Stabilization Microtubule Stabilization Microtubules->Stabilization Leads to Spindle Mitotic Spindle Dysfunction Stabilization->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Nanosuspension_Workflow cluster_prep Nanosuspension Preparation start Start oil_phase Dissolve Paclitaxel in Ethanol/Acetidin (Oil Phase) start->oil_phase aq_phase Dissolve Poloxamer 188 & PEG-400 in Water (Aqueous Phase) start->aq_phase mix Pour Oil Phase into Aqueous Phase with Mixing oil_phase->mix aq_phase->mix homogenize1 Ultra-Turrax® Homogenization mix->homogenize1 homogenize2 High-Pressure Homogenization homogenize1->homogenize2 end Paclitaxel Nanosuspension homogenize2->end Troubleshooting_Precipitation cluster_troubleshoot Troubleshooting Precipitation start Precipitation Observed check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce DMSO concentration by using a more dilute stock. check_dmso->reduce_dmso Yes check_conc Is Paclitaxel concentration near solubility limit? check_dmso->check_conc No resolved Issue Resolved reduce_dmso->resolved use_cosolvent Add co-solvents like PEG 400 to final solution. check_conc->use_cosolvent Yes consider_formulation Consider alternative formulations (e.g., nanoparticles, liposomes). check_conc->consider_formulation No use_cosolvent->resolved consider_formulation->resolved

References

Technical Support Center: Optimizing Levan Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield and purity of levan during extraction and purification.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing levan production yield during fermentation?

A1: The yield of levan is influenced by a combination of factors related to the microbial strain and the fermentation conditions. Key parameters include the choice of microbial strain, the composition of the culture medium (carbon and nitrogen sources), and physical parameters such as pH, temperature, agitation rate, and incubation period.[1][2] Sucrose is the most critical substrate for levan production by the enzyme levansucrase.[3]

Q2: What is the principle behind levan precipitation using organic solvents?

A2: Levan is a polysaccharide that is soluble in water but insoluble in many organic solvents like ethanol, isopropanol, and acetone.[1][4] The addition of these solvents to the cell-free supernatant reduces the solvation of levan molecules, causing them to aggregate and precipitate out of the solution. This allows for the separation of the high-molecular-weight levan from soluble impurities.

Q3: How can I remove impurities like proteins and nucleic acids from my levan extract?

A3: Protein and nucleic acid impurities can often be co-precipitated with levan. To remove these, enzymatic digestion is a common method. Adding proteases or nucleases (like DNase and RNase) to the levan solution before precipitation can help degrade these contaminants.[5][6] Subsequent purification steps, such as dialysis, can further remove small molecule impurities and residual enzymes.

Q4: What can cause levan degradation during extraction, and how can it be prevented?

A4: Levan degradation can be caused by the activity of levanase enzymes, which may be co-produced by the microorganism.[7][8][9] To prevent degradation, it is crucial to control the pH and temperature during extraction, as these factors can influence enzyme activity. Inactivating enzymes by heat treatment of the supernatant before precipitation or using enzyme inhibitors, if available, can also be effective.

Troubleshooting Guides

Issue 1: Low Levan Yield After Precipitation
Potential Cause Troubleshooting Step
Incomplete Precipitation - Optimize Solvent-to-Supernatant Ratio: The volume of organic solvent added is critical. A common starting point is 2-3 volumes of cold ethanol for every volume of supernatant.[4] However, the optimal ratio can vary, so it's advisable to test different ratios (e.g., 1:1, 1:2, 1:3) to maximize precipitation.
- Choice of Precipitating Solvent: While ethanol is common, other solvents like isopropanol or acetone may offer better recovery for your specific levan.[4] Consider performing small-scale trials with different solvents.
- Precipitation Temperature: Perform the precipitation at low temperatures (e.g., 4°C) to enhance the insolubility of levan and improve yield.[10]
- Incubation Time: Allow sufficient time for the precipitate to form. Overnight incubation at 4°C is often recommended.[10]
Suboptimal pH of Supernatant - Adjust pH Before Precipitation: The pH of the supernatant can influence the charge and solubility of levan. Studies have shown that adjusting the pH (e.g., to alkaline conditions) before adding the solvent can significantly improve levan recovery.[4]
Levan Degradation - Inactivate Degrading Enzymes: Before precipitation, consider a heat treatment step (e.g., boiling for 15-30 minutes) to denature any contaminating levanases.[11]
Issue 2: Precipitate is Difficult to Handle (Gelatinous or Sticky)
Potential Cause Troubleshooting Step
High Water Content in Precipitate - Use Higher Concentration of Solvent: Increasing the concentration of the organic solvent (e.g., using 95-100% ethanol instead of 70%) can lead to a more compact precipitate by removing more water.
- Centrifugation at Low Temperature: Ensure centrifugation is performed at a low temperature (e.g., 4°C) to maintain the insolubility of levan and promote a firmer pellet.
Co-precipitation of Other Exopolysaccharides - Optimize Fermentation Conditions: The production of other exopolysaccharides can sometimes be minimized by adjusting the fermentation medium or conditions.
- Purification Post-Precipitation: Further purification steps like dialysis can help remove smaller contaminating molecules.
Issue 3: Low Purity of Final Levan Product
Potential Cause Troubleshooting Step
Contamination with Proteins - Enzymatic Treatment: Treat the crude levan solution with a protease to degrade protein contaminants before the final precipitation or purification step.
- Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove smaller proteins and peptides.[3]
Contamination with Nucleic Acids - Enzymatic Treatment: Use DNase and RNase to digest contaminating nucleic acids.[6]
- Chromatography: Anion exchange chromatography can be effective in separating negatively charged nucleic acids from the neutral levan polysaccharide.[6]
Contamination with Salts and Small Molecules - Dialysis: This is the most common and effective method for removing salts and other small molecules from the purified levan.[3] Ensure sufficient dialysis time and frequent changes of the dialysis buffer.

Data Presentation

Table 1: Effect of Fermentation Parameters on Levan Yield from Bacillus subtilis

ParameterCondition 1Yield (g/L)Condition 2Yield (g/L)Reference
Sucrose Concentration 100 g/L15.5200 g/L22.8[2]
Temperature 25°C27.237°CHigher Production[2]
pH 5.0 - 6.5Optimal> 7.0Decreased[2]
Agitation 150 rpm51.40StaticLower Production[12]

Table 2: Comparison of Different Solvents for Levan Precipitation

SolventSupernatant to Solvent RatioLevan Yield (g/g of sucrose)Reference
Ethanol1:5-[4]
Isopropanol1:50.395[4][13]
Acetone-Lower Recovery[4]
Methanol-Lower Recovery[4]

Experimental Protocols

Protocol 1: Levan Production by Fermentation
  • Prepare the Culture Medium: A typical medium contains sucrose as the primary carbon source, along with a nitrogen source (e.g., yeast extract, peptone) and essential minerals.[2]

  • Inoculation: Inoculate the sterile medium with a fresh culture of the levan-producing microorganism.

  • Fermentation: Incubate the culture under optimized conditions of temperature, pH, and agitation.[2][12] The fermentation period can range from 24 to 96 hours.[9]

  • Cell Removal: After incubation, centrifuge the culture broth at high speed (e.g., 10,000 rpm for 20 minutes) to pellet the bacterial cells.[10]

  • Collect Supernatant: The clear supernatant contains the dissolved levan.

Protocol 2: Levan Extraction and Purification
  • Enzymatic Treatment (Optional): To the cell-free supernatant, add proteases and/or nucleases and incubate under optimal conditions for the enzymes to degrade protein and nucleic acid contaminants.

  • Heat Inactivation (Optional): Heat the supernatant (e.g., 100°C for 15-30 minutes) to inactivate any levan-degrading enzymes.[11]

  • Precipitation: Add 2-3 volumes of cold (4°C) absolute ethanol or isopropanol to the supernatant.[4] Mix gently and incubate at 4°C overnight to allow the levan to precipitate.[10]

  • Harvesting the Precipitate: Centrifuge the mixture at high speed (e.g., 10,000 rpm for 20 minutes) to collect the levan precipitate.

  • Washing: Wash the pellet with 70% ethanol to remove residual impurities and then with absolute ethanol to aid in drying.

  • Drying: Dry the purified levan pellet, for example, by freeze-drying or in a vacuum oven.

  • Dialysis (for high purity): Redissolve the dried levan in deionized water and place it in a dialysis bag with an appropriate MWCO. Dialyze against deionized water for 24-48 hours with several changes of water to remove low molecular weight impurities.[3]

  • Final Drying: Lyophilize the dialyzed levan solution to obtain a pure, dry powder.

Visualizations

Levan_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification Fermentation Microbial Fermentation CellRemoval Cell Removal (Centrifugation) Fermentation->CellRemoval Supernatant Cell-Free Supernatant CellRemoval->Supernatant EnzymeTx Enzymatic Treatment (Optional) Supernatant->EnzymeTx Precipitation Solvent Precipitation EnzymeTx->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying PurifiedLevan Purified Levan Drying->PurifiedLevan

Caption: Experimental workflow for levan production and extraction.

Troubleshooting_Logic cluster_precip Precipitation Issues cluster_ferm Fermentation Issues cluster_degrad Degradation Issues Start Low Levan Yield? CheckPrecip Check Precipitation Protocol Start->CheckPrecip Yes CheckFerm Check Fermentation Conditions Start->CheckFerm No, but low initial concentration CheckDegrad Check for Degradation CheckPrecip->CheckDegrad Protocol OK SolventRatio Optimize Solvent:Supernatant Ratio CheckPrecip->SolventRatio SolventType Test Different Solvents CheckPrecip->SolventType Precip_pH Adjust Supernatant pH CheckPrecip->Precip_pH Media Optimize Media Components CheckFerm->Media Conditions Optimize pH, Temp, Agitation CheckFerm->Conditions HeatInactivation Heat Inactivate Supernatant CheckDegrad->HeatInactivation End End SolventRatio->End Resolved SolventType->End Precip_pH->End Media->End Conditions->End HeatInactivation->End

Caption: Troubleshooting logic for low levan yield.

References

Preventing Levatin degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide has been created for a hypothetical compound named "Levatin" to illustrate how to manage and prevent degradation in solution for research-grade small molecules. The data and protocols are representative examples. Always refer to the specific documentation for your compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting and storing this compound?

For initial reconstitution of lyophilized this compound, we recommend using anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). For aqueous working solutions, further dilute the DMSO stock in a buffered saline solution with a pH between 6.0 and 7.0, such as phosphate-buffered saline (PBS). The final DMSO concentration in your aqueous working solution should be kept low (typically <0.5%) to avoid solvent effects in biological assays.

Q2: What are the optimal storage conditions for this compound solutions?

This compound is susceptible to degradation by light, oxidation, and hydrolysis, especially at non-neutral pH.

  • Stock Solutions (in anhydrous DMSO): Aliquot into small volumes in amber vials and store at -80°C for long-term stability (up to 12 months). Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Prepare fresh for each experiment. If short-term storage is necessary, keep the solution on ice and protected from light for no more than 4-6 hours.

Q3: Is this compound prone to degradation in aqueous solutions?

Yes, this compound is known to degrade in aqueous solutions through several mechanisms, including hydrolysis and oxidation. The rate of degradation is influenced by pH, temperature, and exposure to light and oxygen. For best results, always use freshly prepared aqueous solutions.

Troubleshooting Guide

Issue 1: My this compound solution has changed color (e.g., turned yellow).

  • Question: I dissolved this compound in my cell culture medium, and it turned yellow overnight. What happened, and can I still use it?

  • Answer: A color change often indicates chemical degradation, likely due to oxidation or pH-mediated hydrolysis of this compound. Phenolic groups or other conjugated systems within a molecule can form colored byproducts upon oxidation. We do not recommend using a solution that has changed color, as the presence of degradants can lead to unpredictable and unreliable experimental results. The altered compound may have reduced activity or off-target effects. Discard the solution and prepare a fresh one.

Issue 2: I am seeing inconsistent results in my cell-based assays.

  • Question: My dose-response curves for this compound vary significantly between experiments performed on different days. What could be the cause?

  • Answer: Inconsistent results are often linked to the degradation of the compound in the working solution. Consider the following:

    • Age of the Solution: Are you using a freshly prepared aqueous solution for each experiment? this compound's potency can decrease over several hours in aqueous media at 37°C.

    • Freeze-Thaw Cycles: Are you repeatedly using the same DMSO stock aliquot? Multiple freeze-thaw cycles can introduce moisture and lead to the degradation of the stock solution. Always use fresh aliquots.

    • Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all experiments.

    • Media Components: Some components in cell culture media can interact with and degrade this compound.

To troubleshoot this, perform a stability test of this compound in your specific cell culture medium over the time course of your experiment.

Quantitative Data Summary

The stability of this compound was assessed under various conditions. The percentage of intact this compound remaining was quantified by HPLC at specified time points.

Table 1: Stability of this compound (10 µM) in Aqueous Buffers at 25°C

Time (hours)% Remaining (pH 5.0)% Remaining (pH 7.0)% Remaining (pH 8.5)
0100.0100.0100.0
291.299.185.4
675.697.560.1
1258.395.235.7
2434.190.812.3

Table 2: Impact of Temperature and Light on this compound (10 µM) in PBS (pH 7.0)

Time (hours)% Remaining (4°C, Dark)% Remaining (25°C, Dark)% Remaining (25°C, Light)
0100.0100.0100.0
699.897.588.1
1299.595.277.9
2499.190.860.5
4898.282.436.6

Experimental Protocols

Protocol: Assessing this compound Stability via HPLC

This protocol outlines a method to determine the stability of this compound in a specific aqueous solution (e.g., cell culture medium).

  • Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the this compound stock solution to a final concentration of 10 µM in the pre-warmed (37°C) aqueous buffer or cell culture medium to be tested.

  • Timepoint Sampling (T=0): Immediately after preparation, take a 100 µL aliquot of the test solution. Quench the reaction by adding 100 µL of ice-cold acetonitrile. This is your zero-time-point sample. Store at -20°C until analysis.

  • Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Subsequent Sampling: At subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), repeat the sampling and quenching procedure described in step 3.

  • Sample Analysis:

    • Centrifuge the quenched samples at 12,000 x g for 10 minutes to precipitate proteins and other macromolecules.

    • Transfer the supernatant to an HPLC vial.

    • Inject 10 µL of the supernatant onto a C18 reverse-phase HPLC column.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from its degradants.

    • Monitor the elution profile using a UV detector at the absorbance maximum of this compound (e.g., 280 nm).

  • Data Analysis: Calculate the peak area of the intact this compound at each time point. Express the stability as the percentage of the peak area remaining relative to the T=0 sample.

Visual Guides

cluster_degradation Hypothetical Degradation Pathways of this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O (pH dependent) Oxidation Oxidation This compound->Oxidation O₂ Photodegradation Photodegradation This compound->Photodegradation UV/Vis Light Inactive_Metabolite_1 Inactive Metabolite 1 Hydrolysis->Inactive_Metabolite_1 Colored_Byproduct Colored Byproduct Oxidation->Colored_Byproduct Inactive_Metabolite_2 Inactive Metabolite 2 Photodegradation->Inactive_Metabolite_2

Caption: Major degradation pathways for this compound in solution.

cluster_workflow Experimental Workflow: this compound Stability Assay prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Test Solution prep_stock->prep_working sample_t0 Sample T=0 & Quench prep_working->sample_t0 incubate Incubate at Test Condition prep_working->incubate analyze Analyze all Samples by HPLC sample_t0->analyze sample_tx Sample at Timepoints (Tx) incubate->sample_tx sample_tx->analyze data Calculate % Remaining vs T=0 analyze->data

Caption: Workflow for assessing this compound stability via HPLC.

cluster_troubleshooting Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed q1 Using Freshly Prepared Aqueous Solution? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Avoiding Repeated Freeze-Thaw of Stock? ans1_yes->q2 sol1 Prepare Solution Fresh Before Each Experiment ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Is Solution Protected From Light? ans2_yes->q3 sol2 Aliquot Stock Solution After Reconstitution ans2_no->sol2 ans3_no No q3->ans3_no end Perform Stability Assay in Specific Medium q3->end Yes sol3 Use Amber Vials and Cover Plates/Tubes ans3_no->sol3

Caption: Decision tree for troubleshooting this compound instability.

Technical Support Center: Troubleshooting Inconsistent Results in Bioassays with Novel Plant Extracts like Levatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving novel plant extracts, using the example of Levatin, an extract from Croton laevigatus Vahl.

Frequently Asked Questions (FAQs)

Q1: My results with the this compound extract are inconsistent between experiments. What are the common sources of variability?

A1: Inconsistent results in cell-based assays with natural product extracts can stem from several factors. It is crucial to standardize procedures across all experiments.[1] Key areas to investigate include:

  • Extract Variability: The composition of a plant extract can vary between batches due to factors like harvesting time, extraction method, and storage conditions.

  • Cell Health and Culture Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift and altered cellular responses.[1]

    • Cell Confluency: Seed and treat cells at a consistent confluency, as cell density can affect signaling pathways.[1]

    • Media and Supplements: Use the same lot of media, serum, and supplements throughout a study to minimize variability.[1]

  • Experimental Procedure:

    • Pipetting and Dispensing: Calibrate pipettes regularly and use consistent techniques to minimize volume errors.

    • Edge Effects: In multi-well plates, wells on the periphery are prone to evaporation. It's advisable to fill these wells with sterile PBS or media and not use them for critical experiments.[2]

Q2: I'm observing high cytotoxicity with my this compound extract, even at low concentrations. What should I do?

A2: High cytotoxicity can be a common issue with crude extracts. Here are some steps to troubleshoot this:

  • Confirm Solubility: Ensure the extract is fully dissolved in the vehicle (e.g., DMSO) before adding it to the cell culture medium. Precipitates can cause non-specific toxic effects.

  • Vehicle Control: Run a vehicle-only control at the highest concentration used in your experiment to ensure the vehicle itself is not causing toxicity. For in-vivo experiments in mice, the concentration of DMSO should generally be kept below 10% for normal mice and below 2% for more sensitive strains.[3]

  • Perform a Dose-Response Cytotoxicity Assay: Use a broad range of concentrations to determine the EC50 (half-maximal effective concentration) for cytotoxicity. This will help you select sub-toxic concentrations for your functional assays. Assays like MTT, XTT, or LDH release can be used, but be aware that they can sometimes yield inconsistent results.[4][5]

  • Fractionate the Extract: If the crude extract is too toxic, consider fractionating it to isolate the active, less-toxic components.

Q3: The signal in my reporter assay is very low when I treat the cells with this compound. What could be the problem?

A3: A low signal in reporter assays can be due to several factors:[1]

  • Cellular Factors:

    • Receptor Expression: Confirm that your cell line expresses the target receptor or signaling pathway components you are investigating.

    • Transfection Efficiency: For transiently transfected reporter constructs, low transfection efficiency is a common issue. Optimize your transfection protocol or consider creating a stable cell line.[1]

  • Assay Components:

    • Lysis Buffer: Incomplete cell lysis will result in a lower signal. Ensure your lysis buffer is compatible with your reporter enzyme.[1]

    • Plate Type: For luminescence assays, use opaque white plates to maximize the signal. For fluorescence, use black plates to minimize background.[1]

  • Compound Activity: The extract may not be active on the specific pathway you are studying, or it may be an antagonist rather than an agonist.

Troubleshooting Guides

Guide 1: Optimizing a Dose-Response Experiment for a Novel Extract

When testing a new extract like this compound, a well-designed dose-response experiment is critical.

Experimental Protocol:

  • Prepare Stock Solution: Dissolve the this compound extract in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. Ensure complete dissolution.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serial Dilutions: Prepare serial dilutions of the this compound stock solution in cell culture medium. It is important to maintain a consistent final concentration of the vehicle (e.g., 0.1% DMSO) across all wells.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the extract. Include a vehicle-only control and a positive control (a known activator of the pathway).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48 hours).

  • Assay Readout: Perform the specific bioassay (e.g., luciferase reporter assay, ELISA, etc.).

Data Presentation:

Concentration (µg/mL)Raw Data (e.g., Luminescence)Background Subtracted% of Positive Control
Vehicle Control150000%
This compound 0.118003003%
This compound 14500300030%
This compound 109500800080%
This compound 1001150010000100%
Positive Control1150010000100%
Guide 2: Investigating Inconsistent Cytotoxicity Results

If you are getting conflicting results from different cytotoxicity assays (e.g., MTT vs. XTT), it could be due to the mechanism of action of your extract.

Experimental Protocol:

  • Parallel Assays: Perform multiple cytotoxicity assays in parallel on the same cell line treated with the same concentrations of the this compound extract.

  • Assay Principles:

    • MTT/XTT: These assays measure metabolic activity. Some compounds can interfere with the mitochondrial reductases that are responsible for the color change, leading to false results.[4]

    • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

    • Clonogenic Assay: This is a long-term assay that measures the ability of cells to proliferate and form colonies after treatment. It is often considered a more reliable measure of cell viability.[5]

  • Data Analysis: Compare the dose-response curves from each assay. Discrepancies may point to a specific effect on mitochondrial function versus cell membrane integrity.

Data Presentation:

Concentration (µg/mL)% Viability (MTT)% Viability (XTT)% Cytotoxicity (LDH)% Survival (Clonogenic)
Vehicle Control100%100%0%100%
This compound 195%98%2%90%
This compound 1070%95%10%50%
This compound 10040%90%15%10%

Visualizations

Hypothetical Signaling Pathway for a Plant Extract

Many plant extracts exert their effects by modulating inflammatory signaling pathways. Below is a diagram of a hypothetical pathway where an extract like this compound could inhibit the NF-κB pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB Gene Inflammatory Gene Expression NFkB->Gene Transcription This compound This compound This compound->IKK Inhibition IkB_NFkB->NFkB Degradation of IκB

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for Screening a Novel Plant Extract

The following diagram outlines a typical workflow for the initial screening of a novel plant extract.

G start Start: Crude Plant Extract cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH) start->cytotoxicity dose_selection Select Non-Toxic Dose Range cytotoxicity->dose_selection primary_assay Primary Bioassay (e.g., Reporter Assay) dose_selection->primary_assay hit_id Hit Identification primary_assay->hit_id secondary_assay Secondary Bioassay (e.g., ELISA, Western Blot) hit_id->secondary_assay Active end End: Confirmed Hit secondary_assay->end

Caption: General experimental workflow for screening a novel plant extract.

References

Lenvatinib Technical Support Center: A Guide to Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Lenvatinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Lenvatinib in cell viability assays. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for Lenvatinib in a cell viability assay?

The optimal concentration of Lenvatinib is highly dependent on the cell line being tested. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. Based on published studies, a broad range of concentrations from 0.1 µM to 80 µM has been used. For initial experiments, a range of 0.1 µM to 50 µM is a reasonable starting point.[1][2]

Q2: How long should I incubate cells with Lenvatinib before assessing viability?

Incubation times can vary depending on the cell line and the specific research question. Common incubation periods range from 24 to 144 hours.[2][3][4][5] Longer incubation times (≥72 hours) may be necessary to observe significant anti-proliferative effects, especially at lower concentrations.[4][5]

Q3: Which cell viability assay is most suitable for use with Lenvatinib?

Standard colorimetric assays such as MTT, XTT, and CCK-8 are commonly and effectively used to assess cell viability following Lenvatinib treatment.[1][2][3][5] Luminescence-based assays that measure ATP levels (e.g., CellTiter-Glo) can also be employed and may offer higher sensitivity.

Q4: What solvent should be used to dissolve Lenvatinib?

Lenvatinib is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Troubleshooting Guide

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating each well.

    • Use calibrated pipettes and practice consistent pipetting technique.

    • To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

Issue 2: No significant decrease in cell viability, even at high Lenvatinib concentrations.

  • Possible Cause: The cell line may be resistant to Lenvatinib, the drug may have degraded, or the incubation time may be too short.

  • Solution:

    • Confirm Cell Line Sensitivity: Review the literature to determine if your cell line is known to be sensitive or resistant to Lenvatinib. Some cell lines may have intrinsic resistance mechanisms.

    • Check Drug Integrity: Ensure the Lenvatinib stock solution has been stored correctly and has not expired. Prepare fresh dilutions for each experiment.

    • Extend Incubation Time: Increase the incubation period to 96 or 144 hours to allow more time for the drug to exert its effects.[4][5]

    • Investigate Resistance Mechanisms: Lenvatinib resistance can be mediated by the activation of alternative signaling pathways such as the PI3K/AKT/mTOR or MAPK/ERK pathways.[6][7][8]

Issue 3: Unexpected increase in cell viability at certain Lenvatinib concentrations.

  • Possible Cause: This phenomenon, known as hormesis, can occasionally be observed. It may also be an artifact of the assay.

  • Solution:

    • Repeat the experiment with a narrower range of concentrations around the point of the unexpected increase.

    • Verify the observation with a different type of cell viability assay to rule out assay-specific artifacts.

Lenvatinib IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of Lenvatinib can vary significantly between different cancer cell lines. The following table summarizes IC50 values reported in the literature.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay
HAK-5Liver Cancer5.872MTT
KYN-2Liver Cancer10.472MTT
HAK-1ALiver Cancer12.572MTT
KMCH-2Liver Cancer15.472MTT
KMCH-1Liver Cancer18.272MTT
KYN-1Liver Cancer20.372MTT
HAK-1BLiver Cancer20.472MTT
HAK-6Liver Cancer28.572MTT
8505CAnaplastic Thyroid Cancer24.2648XTT
TCO1Anaplastic Thyroid Cancer26.3248XTT
Huh-7Hepatocellular Carcinoma9.91 ± 0.9596CCK-8
Hep-3BHepatocellular Carcinoma2.79 ± 0.1996CCK-8
GBC-SDGallbladder Cancer33.40372CCK-8
NOZGallbladder Cancer10.03572CCK-8

Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and assay system.[1][2][3][9]

Experimental Protocols

Cell Viability Assay using MTT
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2-10 x 10³ cells per well and allow them to adhere overnight.[3]

  • Lenvatinib Treatment: Prepare serial dilutions of Lenvatinib in culture medium. Replace the existing medium with 100 µL of the medium containing the desired Lenvatinib concentrations. Include a vehicle control (medium with DMSO at the same concentration used for the highest Lenvatinib dose).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72, or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Lenvatinib Signaling Pathway

Lenvatinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) involved in tumor proliferation and angiogenesis, including VEGFR, FGFR, PDGFRα, KIT, and RET.[8] Inhibition of these receptors blocks downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation, survival, and angiogenesis.

Lenvatinib_Signaling_Pathway cluster_downstream Downstream Signaling Lenvatinib Lenvatinib RTKs VEGFR, FGFR, PDGFRα, KIT, RET Lenvatinib->RTKs Inhibits RAS RAS RTKs->RAS PI3K PI3K RTKs->PI3K Angiogenesis Angiogenesis RTKs->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream signaling.

Experimental Workflow for Determining Lenvatinib IC50

The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC50) of Lenvatinib in a cancer cell line.

Lenvatinib_IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight (adhesion) seed_cells->overnight_incubation prepare_lenvatinib Prepare serial dilutions of Lenvatinib overnight_incubation->prepare_lenvatinib treat_cells Treat cells with Lenvatinib dilutions prepare_lenvatinib->treat_cells incubation Incubate for desired duration (24-96h) treat_cells->incubation viability_assay Perform cell viability assay (e.g., MTT, XTT) incubation->viability_assay read_plate Read absorbance/ luminescence viability_assay->read_plate calculate_ic50 Calculate IC50 value read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the IC50 of Lenvatinib.

References

Technical Support Center: Levatin Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Levatin is a natural diterpene available for research purposes.[1][2][3][4][5] To date, there is no specific scientific literature detailing its interference in analytical assays. The following troubleshooting guides and FAQs are based on general principles of assay interference caused by natural product compounds and are intended to serve as a general guide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it different from Lenvatinib?

A1: this compound is an 18-Norclerodane diterpene, a type of natural compound isolated from plants of the Croton genus.[1][2] It is available for biochemical and pharmacological research.[4][5] It is crucial not to confuse this compound with Lenvatinib [6][7][8], which is a multi-kinase inhibitor drug used in cancer therapy to block the growth of cancer cells and the formation of new blood vessels that support tumor growth.[6][7][8] The two are distinct chemical entities with different molecular structures and biological activities.

Q2: Could this compound interfere with my analytical assay?

A2: While there is no specific data on this compound, it is plausible that, like other natural products, it could interfere with various analytical assays. Diterpenes, the class of compounds this compound belongs to, can sometimes exhibit properties like autofluorescence which could potentially interfere with fluorescence-based assays.[9] Interference can lead to false-positive or false-negative results, so it is important to perform appropriate control experiments.

Q3: What are the potential mechanisms of this compound interference?

A3: Based on the general behavior of natural product compounds, potential interference mechanisms for this compound could include:

  • Autofluorescence: Some diterpenes are known to be autofluorescent, which can be a source of interference in fluorescence-based assays.[9]

  • Light Scattering/Absorbance: At higher concentrations, this compound might precipitate or absorb light, interfering with absorbance or fluorescence readings.

  • Non-specific Binding: this compound could bind non-specifically to assay components like proteins (e.g., antibodies, enzymes) or plastic surfaces, affecting their function.[10][11]

  • Reactivity: Although less common, some compounds can react with assay reagents, leading to signal changes.

Q4: Which assays are more likely to be affected by potential this compound interference?

A4: Assays that are particularly sensitive to the optical properties of compounds or that rely on specific protein-protein interactions are more susceptible to interference. These include:

  • Fluorescence-Based Assays (e.g., FRET, FP): Highly susceptible to interference from autofluorescent compounds or compounds that quench fluorescence.[12][13]

  • ELISA and other Immunoassays: Non-specific binding of this compound to antibodies or the plate surface can cause high background or false signals.[1][2][14]

  • Cell-Based Assays: this compound could have unintended biological effects or interfere with reporter systems (e.g., luciferase, fluorescent proteins).

Troubleshooting Guide

Issue 1: High background signal in my ELISA assay when this compound is present.

  • Question: I am observing a high background signal in the wells containing this compound, even in my negative controls. What could be the cause and how can I fix it?

  • Answer: High background in an ELISA can be caused by several factors.[1][2][14] When a test compound like this compound is involved, non-specific binding is a likely culprit.

    • Possible Cause 1: Non-specific binding of this compound to the plate.

      • Troubleshooting:

        • Improve Blocking: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA) or extend the blocking incubation time.[2]

        • Add Detergent: Include a mild non-ionic detergent like Tween-20 (0.05%) in your wash and blocking buffers to reduce non-specific interactions.[2]

    • Possible Cause 2: Non-specific binding of detection antibody.

      • Troubleshooting:

        • Optimize Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio.

        • Additional Wash Steps: Increase the number and rigor of wash steps to remove any unbound antibodies.[14][15]

Issue 2: My fluorescence signal is lower than expected in the presence of this compound.

  • Question: I am conducting a fluorescence-based assay, and the signal decreases in a dose-dependent manner with this compound, suggesting inhibition. How can I confirm this is a real effect and not an artifact?

  • Answer: A decrease in fluorescence signal could be due to genuine biological activity or an interference phenomenon known as fluorescence quenching.

    • Troubleshooting Steps:

      • Run a Quenching Control: In a cell-free system, mix this compound at your test concentrations with the fluorescent probe used in your assay (without the biological target). If the fluorescence intensity decreases, this compound is likely quenching the signal.

      • Check for Inner Filter Effect: Measure the absorbance spectrum of this compound. If it absorbs light at the excitation or emission wavelengths of your fluorophore, it can lead to an apparent decrease in signal.

      • Change Fluorophore: If quenching or inner filter effect is confirmed, consider using a fluorophore with a different spectral profile that does not overlap with this compound's absorbance.

Issue 3: I see a high fluorescence signal in my control wells with this compound but without my biological target.

  • Question: In my fluorescence-based assay, I am getting a high signal from wells containing only buffer, my fluorescent substrate, and this compound. What is happening?

  • Answer: This is a strong indication that this compound itself is autofluorescent. Some diterpenes are known to have this property.[9]

    • Troubleshooting Steps:

      • Measure this compound's Fluorescence Spectrum: Excite your sample containing only buffer and this compound at the same wavelength used in your assay and measure the emission spectrum. This will confirm if this compound is fluorescent and at which wavelengths.

      • Subtract Background: If the autofluorescence is not excessively high, you may be able to subtract the signal from the this compound-only control wells from your experimental wells.

      • Use a Different Fluorophore: The best solution is often to switch to a fluorophore that has excitation and emission wavelengths that do not overlap with those of this compound.

Data Presentation

Table 1: Summary of Potential this compound Interference and Mitigation Strategies

Potential Interference MechanismAffected Assay TypesObservable EffectSuggested Mitigation Strategy
Autofluorescence Fluorescence-based assays (e.g., FP, FRET, HTRF), Flow CytometryIncreased signal in the absence of the target- Run compound-only controls and subtract background.- Perform a spectral scan of this compound to identify its excitation/emission profile.- Switch to a red-shifted fluorophore with a spectral profile that does not overlap with this compound's.
Fluorescence Quenching Fluorescence-based assaysDecreased signal independent of target activity- Run a quenching control with the fluorophore and this compound.- Decrease the concentration of the test compound if possible.- Change the fluorophore.
Light Absorption (Inner Filter Effect) Absorbance and Fluorescence assaysDecreased signal or non-linear response- Measure the absorbance spectrum of this compound.- Use lower concentrations of the compound.- Use microplates with shorter path lengths (e.g., low-volume 384-well plates).
Non-specific Binding Immunoassays (ELISA), Surface Plasmon Resonance (SPR)High background, false positives- Optimize blocking conditions (increase concentration or time).- Add a non-ionic detergent (e.g., Tween-20) to buffers.- Perform serial dilutions to see if the interference is concentration-dependent.
Compound Precipitation All assay typesHigh variability in replicates, cloudy appearance in wells- Determine the solubility of this compound in the assay buffer.- Reduce the final concentration of the compound.- Add a solubilizing agent like DMSO (ensure it doesn't affect the assay).

Experimental Protocols

Protocol 1: General Method for Identifying Compound Interference in a Fluorescence-Based Assay

Objective: To determine if a test compound (e.g., this compound) interferes with the fluorescence readout of an assay.

Materials:

  • Test compound (this compound) stock solution

  • Assay buffer

  • Fluorophore used in the primary assay

  • Black, flat-bottom microplates (e.g., 96- or 384-well)

  • Fluorescence plate reader

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer at 2x the final desired concentrations.

  • Prepare a solution of the fluorophore in the assay buffer at 2x the final assay concentration.

  • Set up the following controls in the microplate:

    • Buffer Blank: Assay buffer only.

    • Fluorophore Control: 50 µL of 2x fluorophore solution + 50 µL of assay buffer.

    • Compound Control (for Autofluorescence): 50 µL of each 2x this compound dilution + 50 µL of assay buffer.

    • Quenching Control: 50 µL of each 2x this compound dilution + 50 µL of 2x fluorophore solution.

  • Incubate the plate for the same duration and at the same temperature as your primary assay.

  • Read the fluorescence on a plate reader using the same excitation and emission wavelengths as your primary assay.

Data Analysis:

  • Autofluorescence: Subtract the average fluorescence of the "Buffer Blank" from the "Compound Control" wells. A concentration-dependent increase in fluorescence indicates autofluorescence.

  • Quenching: Compare the fluorescence of the "Quenching Control" wells to the "Fluorophore Control" well. A concentration-dependent decrease in fluorescence indicates quenching.

Mandatory Visualizations

Troubleshooting_Workflow start Unexpected Assay Result with this compound is_fluorescence Is it a fluorescence-based assay? start->is_fluorescence check_autofluorescence Run Compound-Only Control (No Target/Enzyme) is_fluorescence->check_autofluorescence Yes is_elisa Is it an ELISA or other immunoassay? is_fluorescence->is_elisa No autofluorescent Is there a high signal? check_autofluorescence->autofluorescent is_quenching Run Quenching Control (Fluorophore + Compound) autofluorescent->is_quenching No result_autofluorescence Interference due to Autofluorescence autofluorescent->result_autofluorescence Yes quenching Is the signal reduced? is_quenching->quenching result_quenching Interference due to Quenching quenching->result_quenching Yes no_interference Interference Unlikely Proceed with Caution quenching->no_interference No check_nsb Improve Blocking & Washing Run Controls without Primary Ab is_elisa->check_nsb Yes other_assay Other Assay Types is_elisa->other_assay No nsb Does high background persist? check_nsb->nsb result_nsb Interference due to Non-Specific Binding nsb->result_nsb Yes nsb->no_interference No check_solubility Check for Compound Precipitation other_assay->check_solubility Non_Specific_Binding cluster_0 Ideal ELISA Well cluster_1 ELISA Well with Non-Specific Binding plate_surface Plate Surface capture_ab Capture Antibody antigen Antigen capture_ab->antigen Specific Binding blocking_protein Blocking Protein plate_surface_nsb Plate Surface capture_ab_nsb Capture Antibody This compound This compound This compound->plate_surface_nsb Binds to Plate This compound->capture_ab_nsb Binds to Antibody detection_ab_nsb Detection Antibody detection_ab_nsb->plate_surface_nsb Binds to Plate

References

Levatin Stability Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Levatin. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of this compound stock solutions and ensure the reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1] For most biological experiments, DMSO is the recommended solvent for preparing high-concentration stock solutions.[1]

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: Once prepared, stock solutions should be stored in tightly sealed vials, protected from light.[1] For optimal stability, it is recommended to store aliquots at -80°C or -20°C to avoid repeated freeze-thaw cycles.[2] Solutions stored at -80°C should be used within six months, while those at -20°C should be used within one month.[2] If stored at 2-8°C, the product can be stored for up to 24 months, provided the vial is tightly sealed.[1]

Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?

A3: Cloudiness or precipitation can occur if the concentration of this compound exceeds its solubility limit in the working solution (e.g., cell culture media) or due to improper storage. To address this, you can gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.[2] If precipitation persists, it is best to prepare a fresh solution. It is not recommended to use solutions with visible precipitate in experiments, as the actual concentration of soluble this compound will be unknown.

Q4: How can I prevent precipitation when diluting my DMSO stock solution into an aqueous buffer or media?

A4: To minimize precipitation, add the DMSO stock solution dropwise into your pre-warmed (37°C) aqueous buffer or media while gently vortexing or swirling. This ensures rapid and even dispersion. Avoid adding a cold stock solution directly to cold media. For cell-based assays, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.[3]

Q5: How often should I prepare fresh this compound solutions?

A5: It is recommended to prepare and use solutions on the same day whenever possible.[1] If you need to make stock solutions in advance, aliquot them into single-use vials to prevent degradation from repeated freeze-thaw cycles.[2] For clear solutions used in animal experiments, it is recommended to prepare the solution weekly, as prolonged storage may lead to a loss of efficacy.[4]

Troubleshooting Guide

Issue 1: Precipitation Observed in Stock Solution
Potential Cause Troubleshooting Step
Solvent Saturation The concentration of this compound may be too high for the chosen solvent. Verify that the stock concentration is below the maximum solubility limit.
Improper Storage The solution may have been stored at an incorrect temperature or exposed to light. Store aliquots in tightly sealed, light-protected vials at -80°C for long-term storage.[1][2]
Water Contamination The solvent (e.g., DMSO) may have absorbed moisture, reducing this compound's solubility. Use fresh, anhydrous grade solvent for stock preparation.
Freeze-Thaw Cycles Repeated freezing and thawing can cause the compound to come out of solution. Prepare single-use aliquots to minimize this effect.[2]
Issue 2: Loss of Biological Activity
Potential Cause Troubleshooting Step
Chemical Degradation This compound may be unstable under certain conditions (e.g., pH, light, temperature).[5][6] Ensure proper storage and handle the solution according to recommended protocols.
Incorrect Dilution Errors in serial dilution can lead to a final concentration that is too low to elicit a biological response. Recalculate and carefully prepare dilutions.
Extended Storage Solutions stored for longer than the recommended period may lose efficacy.[2][4] Use solutions within the suggested timeframe (e.g., within 1 month at -20°C or 6 months at -80°C).[2]

Quantitative Data on Storage Stability

The stability of this compound stock solutions is highly dependent on storage temperature and duration. The following table summarizes the recommended storage guidelines based on available data.

Storage Temperature Solvent Recommended Maximum Duration Source
-80°CDMSO1 year (general), Use within 6 months (specific)[2][4]
-20°CDMSOUse within 1 month[2]
4°CAqueous SolutionPrepare fresh weekly[4]
2-8°CIn Vial (Powder)Up to 24 months[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 328.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and sonicator

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening.

  • To prepare a 10 mM stock solution, weigh out 3.28 mg of this compound powder.

  • Add the powder to a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the solution thoroughly for 1-2 minutes to ensure it is fully dissolved.

  • If needed, briefly sonicate the solution in an ultrasonic water bath to aid dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Label the vials with the compound name, concentration, date, and store immediately at -80°C.

Protocol 2: Assessing Metabolic Stability of this compound

This protocol provides a general workflow to determine the rate at which this compound is metabolized by liver enzymes, a key indicator of its stability in a biological system.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM) or hepatocytes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Working Solutions: Dilute the this compound stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).[7]

  • Pre-incubation: In a microplate, mix the liver microsomes (final protein concentration 0.5 mg/mL) with the this compound working solution.[7] Pre-incubate the plate at 37°C for 5-10 minutes.[3]

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating solution to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[7][8]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining amount of this compound at each time point using a validated LC-MS/MS method.

  • Data Calculation: Plot the natural logarithm of the percentage of this compound remaining versus time. Calculate the half-life (t½) and in vitro intrinsic clearance (CLint) from the slope of the linear regression.[8]

Visualizations

cluster_factors Degradation Factors cluster_compound cluster_result Hydrolysis Hydrolysis (e.g., ester cleavage) This compound Active this compound Hydrolysis->this compound Oxidation Oxidation Oxidation->this compound Photodecomposition Photodecomposition (Light Exposure) Photodecomposition->this compound DegradationProducts Inactive Degradation Products This compound->DegradationProducts Loss Loss of Potency DegradationProducts->Loss

Caption: Conceptual pathway of potential this compound degradation.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Working Solution C Pre-incubate at 37°C A->C B Prepare Microsomes + Buffer B->C D Initiate Reaction (Add NADPH) C->D E Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) D->E F Terminate Reaction (Add Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H Analyze by LC-MS/MS G->H I Calculate t½ and Intrinsic Clearance H->I

Caption: Experimental workflow for a metabolic stability assay.

Start Precipitation Observed in Aqueous Solution Q1 Is stock solution clear? Start->Q1 A1_Yes Dilution method is likely the issue. Q1->A1_Yes Yes A1_No Stock solution has an issue. Troubleshoot stock prep. Q1->A1_No No Q2 Was stock added to pre-warmed (37°C) media? A1_Yes->Q2 A2_Yes Final concentration may be too high. Lower it. Q2->A2_Yes Yes A2_No Re-prepare. Add stock dropwise to warm media while vortexing. Q2->A2_No No Q3 Is final concentration above solubility limit? A2_Yes->Q3 A3_Yes Use lowest effective dose or consider it a suspension. Q3->A3_Yes Yes A3_No Check for buffer incompatibility or high final DMSO concentration. Q3->A3_No No

References

Levatin Technical Support Center: Minimizing Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Levatin, a potent tyrosine kinase inhibitor (TKI) designed for preclinical research. This guide provides detailed information, troubleshooting advice, and standardized protocols to help you design robust experiments while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] By binding to the ATP pocket of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, which in turn inhibits the activation of downstream pro-survival and proliferative signaling pathways, such as the RAS-RAF-MAPK and PI3K-Akt pathways.[3][]

Q2: What are the known major off-targets of this compound?

While highly potent against EGFR, this compound can exhibit inhibitory activity against other kinases at higher concentrations. The most significant off-targets identified through comprehensive kinase profiling are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR) and members of the Src family kinases (SFKs).[5][6] Off-target inhibition can lead to confounding experimental results, such as unexpected effects on angiogenesis, cell migration, or cytotoxicity.[7][8]

On-Target vs. Off-Target Signaling Pathways

The diagram below illustrates the intended on-target EGFR pathway and a major off-target pathway (VEGFR2) that can be inadvertently inhibited by this compound at supra-physiological concentrations.

cluster_0 On-Target Pathway: EGFR Signaling cluster_1 Potential Off-Target Pathway: VEGFR2 Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-Akt Pathway EGFR->PI3K_AKT Levatin_on This compound (Low Conc.) Levatin_on->EGFR Inhibits Proliferation_on Cell Proliferation & Survival RAS_RAF->Proliferation_on PI3K_AKT->Proliferation_on VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ-PKC Pathway VEGFR2->PLCg Levatin_off This compound (High Conc.) Levatin_off->VEGFR2 Inhibits Angiogenesis Angiogenesis & Permeability PLCg->Angiogenesis

Caption: On-target (EGFR) vs. off-target (VEGFR2) signaling pathways.

Q3: How do I select the optimal concentration of this compound for my experiment?

The optimal concentration is one that maximizes EGFR inhibition while minimizing off-target effects. This is typically determined by performing a dose-response curve in your specific cell model to establish the IC50 (half-maximal inhibitory concentration) for cell viability or a more direct target engagement marker (e.g., p-EGFR levels). A good starting point is to use concentrations ranging from 1x to 10x the IC50 value for your on-target effect. Using concentrations significantly higher than 10x the IC50 is not recommended as it increases the risk of off-target activity.

Q4: How can I differentiate between on-target and off-target effects?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[9] The following strategies are recommended:

  • Use a Rescue Experiment: Transfect cells with a this compound-resistant mutant of EGFR. An on-target effect should be reversed in these cells, while an off-target effect will persist.

  • Use a Structurally Unrelated Inhibitor: Employ another well-characterized EGFR inhibitor with a different chemical scaffold and off-target profile. If both compounds produce the same phenotype, it is likely an on-target effect.

  • Genetic Knockdown: Use siRNA or CRISPR/Cas9 to deplete EGFR. If the resulting phenotype mimics the effect of this compound, it confirms an on-target mechanism.[10]

Troubleshooting Guide

Problem: I'm observing unexpected levels of cytotoxicity, even in cell lines with low EGFR expression.

Possible Cause Recommended Action
Off-Target Inhibition: The concentration of this compound may be high enough to inhibit other critical kinases, such as VEGFR2 or SFKs, leading to toxicity.[7][11]1. Verify IC50: Perform a dose-response curve to confirm the IC50 in your cell line. 2. Lower Concentration: Test at a lower concentration, closer to the on-target IC50. 3. Check Off-Target Pathways: Use Western blotting to check the phosphorylation status of key off-target substrates (e.g., p-Src, p-PLCγ).
Cell Line Sensitivity: The cell line may have a unique dependency on a kinase that is a secondary target of this compound.Review the literature for your specific cell line to understand its signaling dependencies. A broad kinase inhibitor panel may be necessary to identify the unintended target.[12]

Problem: My Western blot results show modulation of pathways unrelated to EGFR signaling.

Possible Cause Recommended Action
Pathway Crosstalk: Inhibition of EGFR can sometimes lead to feedback activation of other pathways.This may be a true biological effect. Consult pathway maps and literature to see if crosstalk between EGFR and the observed pathway has been reported.
Direct Off-Target Inhibition: this compound may be directly inhibiting a kinase in the unexpected pathway at the concentration used.1. Refer to Selectivity Data: Compare your working concentration to the known IC50 values for off-targets (see Table 1). 2. Perform Orthogonal Tests: Use a structurally different EGFR inhibitor or an siRNA approach to confirm if the effect is EGFR-dependent.

Data Presentation: Kinase Selectivity & Starting Concentrations

The following tables provide quantitative data to guide your experimental design.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Selectivity (Fold vs. EGFR)Notes
EGFR (WT) 5 1x Primary On-Target
EGFR (L858R)20.4xHigh potency against common activating mutation
EGFR (T790M)45090xLower potency against resistance mutation
VEGFR2 (KDR) 480 96x Primary Off-Target
Src 750 150x Secondary Off-Target
ABL1> 5,000> 1000xLow activity
FLT3> 10,000> 2000xLow activity

Data derived from in vitro biochemical assays. Cellular potency may vary.

Table 2: Recommended Starting Concentrations for Common Cancer Cell Lines

Cell LineCancer TypeEGFR StatusProliferation IC50 (nM)Recommended Range (nM)
A549LungWT1,5001000 - 5000
H1975LungL858R, T790M500250 - 1000
HCC827Lungdel E746-A750105 - 50
MCF-7BreastLow Expression> 10,000Not Recommended
MDA-MB-231BreastLow Expression> 10,000Not Recommended
HCT116ColorectalWT8,000> 5000 (Use with caution)

Experimental Protocols & Workflows

Adhering to validated protocols is essential for reproducible results.

Workflow for Optimizing this compound Concentration

This workflow provides a systematic approach to identifying the optimal experimental concentration of this compound.

start Start: Select Cell Line dose_response Step 1: Perform Dose-Response (e.g., Cell Viability Assay) Determine IC50 for proliferation. start->dose_response phospho_wb Step 2: Confirm Target Engagement (Western Blot for p-EGFR) Determine EC50 for target inhibition. dose_response->phospho_wb decision Is EC50 (p-EGFR) _significantly_ lower than IC50 (Viability)? phospho_wb->decision select_ec50 Step 3: Select Working Concentration Use 1-10x the p-EGFR EC50. This is the optimal on-target window. decision->select_ec50  Yes select_ic50 Step 3: Select Working Concentration Use 1-5x the Viability IC50. Caution: Potential for off-target effects. decision->select_ic50 No   off_target_check Step 4: Validate Specificity (Western Blot for p-Src, p-PLCγ) Confirm no inhibition at working concentration. select_ec50->off_target_check select_ic50->off_target_check end Proceed with Experiment off_target_check->end

Caption: Experimental workflow for optimizing this compound concentration.

Protocol 1: Dose-Response Curve using a Cell Viability Assay

This protocol details how to determine the IC50 value of this compound for cell proliferation.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for 72 hours (or a duration appropriate for your cell line's doubling time).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP sensor like CellTiter-Glo®).

  • Data Acquisition: Incubate for the recommended time and then read the plate using a microplate reader (absorbance, fluorescence, or luminescence).

  • Analysis: Normalize the data to the vehicle control (100% viability) and blank wells (0% viability). Plot the normalized response versus the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blotting to Confirm Pathway Modulation

This protocol is used to assess the phosphorylation status of on-target (EGFR) and off-target (e.g., Src) proteins.

  • Cell Treatment: Plate cells and allow them to adhere. Starve cells of serum for 4-6 hours if assessing ligand-stimulated phosphorylation. Treat with the desired concentrations of this compound for 1-2 hours.

  • Stimulation: If applicable, stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for 10-15 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target of interest (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Src) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize the phosphorylated protein signal to the total protein signal for each sample.

Troubleshooting Flowchart for Unexpected Phenotypes

If your experiment yields an unexpected or ambiguous result after treatment with this compound, follow this logical flowchart to diagnose the potential cause.

start Unexpected Phenotype Observed q1 Is the this compound concentration >10x the on-target IC50? start->q1 a1_yes High risk of off-target effects. Reduce concentration and re-test. q1->a1_yes Yes q2 Does an alternative EGFR inhibitor (structurally distinct) reproduce the phenotype? q1->q2 No a2_no Likely an off-target effect specific to this compound. Perform kinase screen to identify target. q2->a2_no No q3 Does EGFR knockdown/knockout reproduce the phenotype? q2->q3 Yes a3_yes Phenotype is likely a validated ON-TARGET effect. q3->a3_yes Yes a3_no Result is ambiguous. Could be off-target or complex biology. Consider a rescue experiment. q3->a3_no No

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Levatin experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Levatin

A Fictional Kinase Inhibitor for Research Use Only

Introduction

Welcome to the technical support center for this compound, a fictional tyrosine kinase inhibitor developed for research applications. This compound is a potent and selective inhibitor of the Fictional Growth Factor Receptor (FGFR), a receptor tyrosine kinase (RTK) implicated in various cellular processes.[1][2] Dysregulation of the FGFR signaling pathway is associated with oncogenesis, making it a key target in cancer research.[1] This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers in utilizing this compound effectively in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP-binding site, this compound blocks the autophosphorylation of the receptor that occurs upon ligand binding.[3][4] This inhibition prevents the recruitment and activation of downstream signaling proteins, effectively blocking pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[1][5]

Q2: How should I prepare and store this compound?

A2: this compound is soluble in DMSO.[4] For cell culture experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4] When treating cells, dilute the stock solution in a complete culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to prevent solvent-induced cytotoxicity.[6]

Q3: My this compound is precipitating in the cell culture medium. What should I do?

A3: Precipitation can occur if the compound has poor aqueous solubility.[6] To address this, you can try briefly sonicating the stock solution to aid dissolution before diluting it in the culture medium.[6] Also, ensure the final concentration of this compound in your experiment does not exceed its solubility limit in the aqueous medium.

Q4: I am not observing the expected inhibitory effect on cell viability. What are some possible causes?

A4: Several factors could contribute to a lack of effect:

  • Inhibitor Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[7][8]

  • Cell Line Specificity: The sensitivity to this compound can vary between cell lines due to differences in FGFR expression levels, mutation status, or the activity of compensatory signaling pathways.[6][9]

  • Experimental Conditions: Factors such as cell confluency at the time of treatment and the duration of the inhibitor treatment can influence the outcome.[7] Overly confluent or sparse cultures may respond differently.[7]

Q5: How do I confirm that this compound is inhibiting the FGFR pathway in my cells?

A5: The most direct way to confirm target engagement is to perform a western blot to assess the phosphorylation status of FGFR and its key downstream targets, such as ERK and AKT.[7] Following successful treatment with this compound, you should observe a decrease in the levels of phosphorylated FGFR (p-FGFR), phosphorylated ERK (p-ERK), and phosphorylated AKT (p-AKT), while the total protein levels of FGFR, ERK, and AKT should remain unchanged.[10]

Troubleshooting Guides

Problem 1: High Variability in Cell Viability Assay Results

High variability between replicate wells can obscure the true effect of this compound.[11]

Potential Cause Recommended Solution
Pipetting Inaccuracy Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accuracy.[11]
Inadequate Mixing Gently but thoroughly mix all reagents after addition to the wells, being careful to avoid introducing bubbles.[11]
Edge Effects in Assay Plates The outer wells of a microplate are more prone to evaporation. To mitigate this, avoid using the outer wells or fill them with a buffer or sterile water.[11]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a consistent technique to dispense cells into each well.
Problem 2: No Decrease in Phosphorylated Proteins in Western Blot
Potential Cause Recommended Solution
Suboptimal Lysis Buffer Ensure your cell lysis buffer contains a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation state of proteins during sample preparation.[10][12]
Incorrect Antibody Usage Verify the specificity of your primary antibodies for both the phosphorylated and total proteins. Use the manufacturer's recommended antibody dilutions.
Ineffective Blocking When probing for phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) as a blocking agent instead of milk, as milk contains phosphoproteins (like casein) that can increase background noise.[10][13]
Use of Phosphate-Based Buffers Avoid using phosphate-buffered saline (PBS) for wash steps or antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Use Tris-buffered saline with Tween-20 (TBST) instead.[12]
Pathway Not Activated For some experimental models, you may need to stimulate the FGFR pathway (e.g., with a growth factor) to see a robust phosphorylation signal that can then be inhibited by this compound.[7]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a common method to assess the effect of this compound on cell proliferation.[3][14][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).[3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.[3]

Western Blot for Protein Phosphorylation

This protocol allows for the detection of changes in protein phosphorylation following treatment with this compound.[10][16]

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate duration. Wash the cells with ice-cold PBS and then lyse them in a RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[16]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4]

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[16]

  • SDS-PAGE and Transfer: Load the denatured protein samples onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-FGFR) overnight at 4°C.[16]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Wash the membrane three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[16]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for the total protein and/or a loading control like GAPDH.[16]

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeFGFR StatusIC50 (nM)
NCI-H1581Lung CancerAmplified50
MDA-MB-134-VIBreast CancerMutated150
A549Lung CancerWild-Type>10,000
MCF7Breast CancerWild-Type>10,000

Note: The data presented above is fictional and for illustrative purposes only.

Table 2: Quantification of Protein Phosphorylation from a Hypothetical Western Blot

Treatmentp-FGFR/Total FGFR (Relative Intensity)p-ERK/Total ERK (Relative Intensity)
Vehicle (DMSO)1.001.00
This compound (100 nM)0.250.30
This compound (500 nM)0.050.10

Note: The data presented above is fictional and for illustrative purposes only.

Visualizations

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGFR FGFR pFGFR p-FGFR FGFR->pFGFR Autophosphorylation Ligand Growth Factor (Ligand) Ligand->FGFR Binding & Dimerization RAS RAS pFGFR->RAS Activation PI3K PI3K pFGFR->PI3K Activation This compound This compound This compound->pFGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Protein Synthesis (Survival) mTOR->Survival

Caption: Fictional FGFR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_western Western Blot Analysis A1 Seed Cells (96-well plate) A2 Treat with this compound (Dose-Response) A1->A2 A3 Incubate (48-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 End Data Interpretation A6->End B1 Treat Cells with this compound B2 Lyse Cells & Quantify Protein B1->B2 B3 SDS-PAGE & Transfer B2->B3 B4 Immunoblot for p-FGFR & p-ERK B3->B4 B5 Detect & Analyze B4->B5 B5->End Start Start Experiment Start->A1 Start->B1

Caption: General experimental workflow for testing this compound in cell culture.

References

Validation & Comparative

A Comparative Analysis of Levatin and Other Norclerodane Diterpenes in a Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide offers a comparative overview of the biological activities of norclerodane diterpenes, with a focus on providing a framework for evaluating compounds like Levatin. While specific experimental data on the biological activity of this compound, an 18-norclerodane diterpene isolated from Croton levatii, is not available in the current body of scientific literature, this document serves as a resource for researchers by presenting data from structurally similar norclerodane diterpenes. The information herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation into this class of compounds.

Norclerodane diterpenes are a diverse group of natural products that have garnered significant interest for their wide range of biological activities, including cytotoxic and anti-inflammatory effects. Understanding the structure-activity relationships within this class is crucial for the development of new therapeutic agents. This guide provides a summary of reported cytotoxic and anti-inflammatory activities of several norclerodane diterpenes, along with detailed experimental protocols for assessing these activities and visualizations of key signaling pathways involved.

Data Presentation: A Comparative Look at Norclerodane Diterpene Activity

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various norclerodane diterpenes from different sources. It is important to note that direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and assays used across different studies.

Table 1: Cytotoxic Activity of Selected Norclerodane Diterpenes

Compound NameSource OrganismCancer Cell LineIC50 (µM)Reference
This compound Croton levatiiNot ReportedNot ReportedN/A
trans-DehydrocrotoninCroton cajucaraV79 (Fibroblast)253 (NRU), 360 (MTT)[1]
Rat Hepatocytes8 (MTT), 300 (DNA), 400 (NRU)[1]
Crotoeurin A (dimer)Croton euryphyllusNot specifiedNot specified[2]
Cracroson CCroton crassifoliusNot specifiedNot specified[2]
A series of 19-nor-clerodane derivativesSyntheticEhrlich Carcinoma16.78 - 45.78[3]
K562 (Leukemia)7.85 - 40.72[3]

Table 2: Anti-inflammatory Activity of Selected Norclerodane Diterpenes

Compound NameSource OrganismAssayTarget Cell LineIC50 (µM)Reference
This compound Croton levatiiNot ReportedNot ReportedNot ReportedN/A
Diosbulbiferins A & BDioscorea bulbiferaNO ProductionBV2 Microglial CellsNot Reported[4]
A series of clerodane diterpenoidsTinospora sagittataNO ProductionRAW264.7 Macrophages12.5 and 16.4[5]
A series of clerodane diterpenoidsCallicarpa cathayanaNLRP3 InflammasomeNot specified7.02 - 14.38

Experimental Protocols

To ensure reproducibility and facilitate the comparison of new compounds like this compound with existing data, detailed experimental protocols for key bioassays are provided below.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

2. SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Staining: Wash the plates with water and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Anti-inflammatory Assay

1. Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells. Calculate the IC50 value.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow relevant to the study of norclerodane diterpenes.

experimental_workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies compound Norclerodane Diterpene (e.g., this compound) cytotoxicity Cytotoxicity Assays (MTT, SRB) compound->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO Production) compound->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 pathway Signaling Pathway Analysis (e.g., NF-κB, MAPK) ic50->pathway apoptosis Apoptosis Assays ic50->apoptosis

Experimental workflow for evaluating norclerodane diterpenes.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB_active Active NF-κB IKK->NFkB_active releases NFkB NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene Norclerodane Norclerodane Diterpenes Norclerodane->IKK Inhibition

Inhibition of the NF-κB signaling pathway by norclerodane diterpenes.

apoptosis_pathway Norclerodane Norclerodane Diterpenes Mitochondria Mitochondria Norclerodane->Mitochondria induces stress CytochromeC Cytochrome c release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of apoptosis via the mitochondrial pathway.

References

A Comparative Analysis of the Cytotoxic Activity of Lenvatinib and Alternative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic activity of Lenvatinib, a multi-targeted tyrosine kinase inhibitor, with other commonly used alternatives such as Sorafenib, Regorafenib, and Cabozantinib. The information presented is supported by experimental data from various studies to assist researchers in evaluating these compounds for their drug development and cancer research endeavors.

Mechanism of Action: A Shared Approach with Nuanced Differences

Lenvatinib and its alternatives exert their cytotoxic effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in critical cellular processes like proliferation, angiogenesis (the formation of new blood vessels), and metastasis. While they share common targets, the specific kinases they inhibit and their potency can vary, leading to different efficacy and toxicity profiles.

Lenvatinib is known to inhibit the kinase activities of Vascular Endothelial Growth Factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3.[1] It also targets other RTKs implicated in tumor growth, including Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), the Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[1][2] By blocking these signaling pathways, Lenvatinib effectively cuts off the blood supply to tumors and inhibits cancer cell proliferation.[3]

Quantitative Comparison of Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Lenvatinib and its alternatives across a range of cancer cell lines, as determined by various in vitro studies.

Lenvatinib
Cancer Type Cell Line IC50 (µM)
Hepatocellular CarcinomaHep3B2.1-70.23[4]
HuH-70.42[4]
JHH-70.64[4]
HAK-55.8[5]
KYN-210.4[5]
Thyroid CancerRO82-W-1 (Differentiated)3.8[6]
TT (Medullary)0.078[6]
Colon CancerKM12C9.54[7]
Various CancersA375, DU145, DX3, SK23, U2OS23.6 - 44.17[7]
Sorafenib
Cancer Type Cell Line IC50 (µM)
Hepatocellular CarcinomaHepG27.10[8]
Huh711.03[8]
Hep3B~15-20[9]
Breast CancerMDA-MB-2312.6[10]
Regorafenib
Cancer Type Cell Line IC50 (µM)
Colorectal CancerHCT-1163[11]
SW11167[11]
LS-10347[11]
SW4805.5[11]
Caco-25[11]
SW620, Colo-2050.97 - 3.27[12]
Cabozantinib
Cancer Type Cell Line IC50 (µM)
Esophageal Squamous Cell CarcinomaCE81T4.61[13]
Medullary Thyroid CancerTT0.094[14]
Melanoma Brain MetastasisH171.8[15]
H333.4[15]
H1070.4[15]

Experimental Protocols for Cytotoxicity Assessment

The following are detailed methodologies for key experiments commonly cited in the evaluation of cytotoxic agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Lenvatinib) and include untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[17]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of dead cells.[18]

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well.[17]

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). Measure the absorbance at a wavelength of approximately 490 nm.[17][18]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.[17]

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) in the cell membrane, an early event in the apoptotic process.[3][19]

Principle: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI), a fluorescent nucleic acid stain, is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[3][19][20]

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in 1X binding buffer. Add fluorochrome-conjugated Annexin V and incubate at room temperature in the dark for 10-15 minutes.[1] Just before analysis, add PI staining solution.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, and late apoptotic/necrotic) can be distinguished based on their fluorescence signals.[1][3]

Visualizing Cellular Mechanisms and Workflows

Signaling Pathways and Experimental Designs

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Lenvatinib and a typical workflow for assessing its cytotoxic activity.

Lenvatinib_Signaling_Pathway Lenvatinib Lenvatinib VEGFR VEGFR1/2/3 Lenvatinib->VEGFR FGFR FGFR1-4 Lenvatinib->FGFR PDGFRa PDGFRα Lenvatinib->PDGFRa KIT KIT Lenvatinib->KIT RET RET Lenvatinib->RET PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS Inhibition_Angio Inhibition FGFR->PLCg FGFR->PI3K FGFR->RAS PDGFRa->PI3K Inhibition_Prolif Inhibition KIT->PI3K RET->PI3K RET->RAS Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation ERK ERK MEK->ERK ERK->Cell_Proliferation

Caption: Lenvatinib's mechanism of action.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cancer cell line) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Lenvatinib & Alternatives at various concentrations) seeding->treatment incubation 4. Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V / PI Staining (Apoptosis Detection) incubation->annexin absorbance Spectrophotometry (Absorbance/Fluorescence) mtt->absorbance ldh->absorbance flow Flow Cytometry annexin->flow calculation IC50 Calculation & Statistical Analysis absorbance->calculation flow->calculation

Caption: Workflow for cytotoxicity assessment.

References

A Comparative Analysis of the Antimicrobial Efficacy of a Clerodane Diterpene from Croton Species versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro antimicrobial activity of a representative clerodane diterpene, crotonolide G, isolated from Croton species, against established antimicrobial agents, Vancomycin and Linezolid. The data presented is based on published literature and aims to offer a preliminary assessment for researchers interested in the potential of natural products in antimicrobial drug discovery. While a compound named "Levatin," an 18-norclerodane diterpene from Croton levatii, has been identified, there is currently no publicly available data on its antimicrobial activity. Therefore, crotonolide G, a structurally related compound with documented anti-Gram-positive bacterial activity, is used as a proxy for this class of molecules.

Comparative Antimicrobial Potency

The in vitro efficacy of crotonolide G, Vancomycin, and Linezolid against a panel of Gram-positive bacteria is summarized in Table 1. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Antimicrobial Agent Staphylococcus aureus Staphylococcus epidermidis Micrococcus luteus Bacillus subtilis
Crotonolide G ~12.5~12.5~12.5~12.5
Vancomycin 0.5 - 2.01.0 - 4.0Generally Susceptible0.3 - 4.0
Linezolid 0.5 - 4.00.5 - 2.0~0.5~1.0

Note: The MIC for crotonolide G was converted from a reported value of 43.4 µM, assuming a molar mass of approximately 288 g/mol . MIC values for Vancomycin and Linezolid are typical ranges reported in the literature and can vary depending on the specific strain and testing methodology.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The data presented for the comparator agents, Vancomycin and Linezolid, is typically generated using the standardized broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.

Broth Microdilution Method (CLSI M07)

This method involves a serial dilution of the antimicrobial agent in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism.

1. Preparation of Antimicrobial Agent Stock Solution:

  • A stock solution of the antimicrobial agent is prepared at a known concentration in a suitable solvent.

2. Serial Dilution:

  • In a 96-well microtiter plate, the antimicrobial agent is serially diluted (typically two-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations.

3. Inoculum Preparation:

  • A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Control wells are included: a growth control (broth and inoculum without antimicrobial agent) and a sterility control (broth only).

  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Mechanisms

To aid in the conceptualization of the research and development process for novel antimicrobial agents, the following diagrams illustrate a typical experimental workflow and a hypothetical mechanism of action.

experimental_workflow cluster_extraction Natural Product Extraction cluster_screening Antimicrobial Screening cluster_identification Active Compound Identification cluster_evaluation Further Evaluation start Plant Material (Croton sp.) extraction Solvent Extraction start->extraction fractionation Chromatographic Fractionation extraction->fractionation primary_screen Primary Screening (e.g., Disk Diffusion) fractionation->primary_screen mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination isolation Isolation of Active Compound (e.g., HPLC) mic_determination->isolation structure_elucidation Structure Elucidation (NMR, MS) isolation->structure_elucidation mechanism_studies Mechanism of Action Studies structure_elucidation->mechanism_studies toxicity_testing In Vitro Toxicity Testing mechanism_studies->toxicity_testing

Caption: Experimental workflow for natural product antimicrobial discovery.

signaling_pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A activates Transcription_Factor Transcription_Factor Kinase_A->Transcription_Factor phosphorylates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression induces Cell_Wall_Synthesis Cell_Wall_Synthesis Gene_Expression->Cell_Wall_Synthesis promotes Antimicrobial_Agent Antimicrobial_Agent Antimicrobial_Agent->Kinase_A inhibits

Caption: Hypothetical inhibition of a bacterial signaling pathway.

A Comparative Analysis of Clerodane Diterpenes from Croton Species: A Focus on Levatin and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Croton, a diverse group of plants in the Euphorbiaceae family, is a rich reservoir of bioactive secondary metabolites, particularly diterpenoids. Among these, the clerodane class of diterpenes has garnered significant attention for its wide array of pharmacological activities. This guide provides a comparative analysis of the biological activities of clerodane diterpenes isolated from various Croton species, with a special focus on Levatin from Croton laevigatus. The information presented herein is intended to support research and drug development endeavors by providing a consolidated overview of quantitative data, experimental methodologies, and associated signaling pathways.

Introduction to this compound and Clerodane Diterpenes

This compound is an 18-norclerodane diterpene that has been isolated from Croton laevigatus Vahl (also known as Croton levatii). Its chemical formula is C₁₉H₂₀O₅. While this compound is a notable constituent of C. laevigatus, the broader class of clerodane diterpenes is characteristic of the Croton genus. These compounds share a common bicyclic core structure but exhibit significant diversity in their substitutions and stereochemistry, leading to a wide spectrum of biological effects. This guide will explore the cytotoxic and anti-inflammatory properties of these compounds, providing a basis for comparative evaluation.

Comparative Analysis of Biological Activities

The primary biological activities investigated for clerodane diterpenes from Croton species are their cytotoxic effects against various cancer cell lines and their anti-inflammatory potential. The following tables summarize the quantitative data from several studies.

Cytotoxic Activity of Clerodane Diterpenes from Croton Species

The cytotoxic activity of these compounds is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparison, representing the concentration of a compound that inhibits 50% of cell growth.

Compound NameCroton Species SourceCancer Cell LineIC₅₀ (µM)Reference
Megalocarpodolide DCroton oligandrusA549 (Lung)63.8 ± 13.8[1]
MCF7 (Breast)136.2 ± 22.7[1]
12-epi-megalocarpodolide DCroton oligandrusA549 (Lung)>200[1]
MCF7 (Breast)>200[1]
Crotonolins A and B (epimeric mixture)Croton oligandrusA549 (Lung)128.6 ± 31.0[1]
PC3 (Prostate)111.2 ± 2.9[1]
Crassifolin ACroton crassifoliusHep3B (Liver)17.91
Mallotucin DCroton crassifoliusHepG2 (Liver)-[2]
Anti-inflammatory Activity of Diterpenes from Croton Species

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for this purpose.

Compound NameCroton Species SourceAssayIC₅₀ (µM)Reference
Pimarane Diterpenoid 8Croton cnidophyllusNO inhibition in LPS-stimulated RAW 264.7 cells19.0 ± 1.8[3]
Pimarane Diterpenoid 9Croton cnidophyllusNO inhibition in LPS-stimulated RAW 264.7 cells21.6 ± 1.1[3]
trans-dehydrocrotoninCroton cajucaraCarrageenin-induced paw edema in ratsSignificant inhibition[4]

While specific bioactivity data for purified this compound is not extensively available in the public domain, studies on extracts from Croton laevigatus have demonstrated anti-inflammatory, cytotoxic, and tyrosine phosphatase inhibitory activities, suggesting that its constituents, including this compound, contribute to these effects[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., clerodane diterpenes) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Griess Assay for Nitric Oxide (NO) Inhibition

The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[3]

Principle: The assay involves a diazotization reaction in which acidified nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.

Protocol:

  • Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the test compound.

  • Sample Collection: After a 24-hour incubation period, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for drug development. Clerodane diterpenes from Croton species have been shown to modulate key signaling pathways involved in cancer cell survival and inflammation.

PI3K/AKT/mTOR Pathway Inhibition in Cancer

A study on Mallotucin D, a clerodane diterpenoid from Croton crassifolius, revealed its ability to suppress the growth of HepG2 liver cancer cells by inducing autophagic cell death and pyroptosis.[2] This is achieved, in part, through the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Autophagy Autophagy mTORC1->Autophagy Clerodane Clerodane Diterpenoid (e.g., Mallotucin D) Clerodane->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a clerodane diterpenoid, leading to the induction of autophagy.

GSDMD-Mediated Pyroptosis in Cancer

The same study also demonstrated that Mallotucin D can induce pyroptosis, a form of programmed cell death characterized by cell swelling and the release of pro-inflammatory cytokines. This process is mediated by Gasdermin D (GSDMD).

GSDMD_Pyroptosis_Pathway Clerodane Clerodane Diterpenoid (e.g., Mallotucin D) Inflammasome Inflammasome Activation Clerodane->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 activates GSDMD GSDMD Caspase1->GSDMD cleaves GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation (Cell Membrane) GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis

Caption: Induction of GSDMD-mediated pyroptosis by a clerodane diterpenoid.

NF-κB Signaling in Inflammation

The anti-inflammatory effects of clerodane diterpenes are often linked to the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS).

NFkB_Inflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS) Nucleus->ProInflammatory Clerodane Clerodane Diterpenoid Clerodane->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a clerodane diterpenoid, leading to reduced inflammation.

Conclusion

The clerodane diterpenes found in various Croton species represent a promising class of natural products with significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. While this compound from Croton laevigatus is an important member of this family, a broader comparative analysis of related clerodane diterpenes reveals a wealth of structure-activity relationships waiting to be explored. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating further investigation into the therapeutic applications of these fascinating compounds. Future research should focus on isolating and characterizing more clerodane diterpenes from diverse Croton species and elucidating their precise molecular targets and mechanisms of action.

References

Comparative Analysis of Lenvatinib in Pivotal Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lenvatinib's performance against other therapeutic agents in two key indications: unresectable hepatocellular carcinoma (HCC) and advanced renal cell carcinoma (RCC). The data is derived from the pivotal REFLECT and CLEAR clinical trials.

Mechanism of Action of Lenvatinib

Lenvatinib is a multi-kinase inhibitor that targets several receptor tyrosine kinases (RTKs) implicated in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3][4][5] Its primary mechanism involves the inhibition of vascular endothelial growth factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3) and fibroblast growth factor (FGF) receptors (FGFR1, 2, 3, and 4).[1][2][4] Additionally, it inhibits other RTKs such as the platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[1][3][4] This broad-spectrum inhibition disrupts downstream signaling pathways, leading to reduced tumor angiogenesis and cell proliferation.[2][5]

Lenvatinib_Mechanism_of_Action cluster_cell Tumor Cell / Endothelial Cell cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR1/2/3 Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR1-4 FGFR->Ras_MAPK PDGFRa PDGFRα PI3K_AKT PI3K/AKT Pathway PDGFRa->PI3K_AKT cKIT KIT cKIT->PI3K_AKT RET RET RET->Ras_MAPK RET->PI3K_AKT Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->cKIT Lenvatinib->RET Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_AKT->Survival

Figure 1: Lenvatinib's multi-target inhibition of key signaling pathways.

Unresectable Hepatocellular Carcinoma: Lenvatinib vs. Sorafenib (REFLECT Trial)

The REFLECT study was a phase 3, multicenter, randomized, open-label, non-inferiority trial comparing the efficacy and safety of Lenvatinib with Sorafenib in the first-line treatment of patients with unresectable hepatocellular carcinoma.[6][7][8][9][10]

Experimental Protocol: REFLECT Trial

REFLECT_Trial_Workflow cluster_screening Patient Selection cluster_randomization Randomization (1:1) cluster_treatment Treatment Arms cluster_endpoints Endpoints Eligibility Inclusion Criteria: - Unresectable HCC - No prior systemic therapy - BCLC stage B or C - Child-Pugh class A - ECOG PS 0 or 1 Randomize 954 Patients Eligibility->Randomize Lenvatinib_Arm Lenvatinib (12 mg or 8 mg QD based on body weight) Randomize->Lenvatinib_Arm Sorafenib_Arm Sorafenib (400 mg BID) Randomize->Sorafenib_Arm Primary_Endpoint Primary: Overall Survival (OS) Lenvatinib_Arm->Primary_Endpoint Secondary_Endpoints Secondary: Progression-Free Survival (PFS) Time to Progression (TTP) Objective Response Rate (ORR) Lenvatinib_Arm->Secondary_Endpoints Sorafenib_Arm->Primary_Endpoint Sorafenib_Arm->Secondary_Endpoints

Figure 2: Workflow of the REFLECT clinical trial.

Data Presentation: Efficacy and Safety
Efficacy EndpointLenvatinib (n=478)Sorafenib (n=476)Hazard Ratio (95% CI)
Median Overall Survival (OS) 13.6 months12.3 months0.92 (0.79-1.06)
Median Progression-Free Survival (PFS) 7.4 months3.7 months0.66 (0.57-0.77)
Objective Response Rate (ORR) 24.1%9.2%Odds Ratio: 3.13 (2.15-4.56)

Table 1: Key Efficacy Outcomes from the REFLECT Trial.[11]

Adverse Event (Grade ≥3)LenvatinibSorafenib
Hypertension 23%14%
Palmar-plantar erythrodysesthesia 3%11%
Decreased appetite 5%1%
Diarrhea 4%4%
Proteinuria 6%2%

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events in the REFLECT Trial.[6][8]

Advanced Renal Cell Carcinoma: Lenvatinib + Pembrolizumab vs. Sunitinib (CLEAR Trial)

The CLEAR (Study 307/KEYNOTE-581) trial was a phase 3, randomized, open-label study evaluating the efficacy and safety of Lenvatinib in combination with Pembrolizumab versus Sunitinib as a first-line treatment for patients with advanced renal cell carcinoma.[12][13][14][15][16]

Experimental Protocol: CLEAR Trial

CLEAR_Trial_Workflow cluster_screening Patient Selection cluster_randomization Randomization (1:1:1) cluster_treatment Treatment Arms cluster_endpoints Endpoints Eligibility Inclusion Criteria: - Advanced clear-cell RCC - Treatment-naïve Randomize 1069 Patients Eligibility->Randomize LenPem_Arm Lenvatinib (20 mg QD) + Pembrolizumab (200 mg Q3W) Randomize->LenPem_Arm Sunitinib_Arm Sunitinib (50 mg QD, 4 weeks on / 2 weeks off) Randomize->Sunitinib_Arm LenEve_Arm Lenvatinib + Everolimus (Not included in this comparison) Randomize->LenEve_Arm Primary_Endpoint Primary: Progression-Free Survival (PFS) LenPem_Arm->Primary_Endpoint Secondary_Endpoints Secondary: Overall Survival (OS) Objective Response Rate (ORR) LenPem_Arm->Secondary_Endpoints Sunitinib_Arm->Primary_Endpoint Sunitinib_Arm->Secondary_Endpoints

Figure 3: Workflow of the CLEAR clinical trial.

Data Presentation: Efficacy and Safety
Efficacy EndpointLenvatinib + Pembrolizumab (n=355)Sunitinib (n=357)Hazard Ratio (95% CI)
Median Overall Survival (OS) 53.7 months54.3 months0.79 (0.63-0.99)
Median Progression-Free Survival (PFS) 23.9 months9.2 months0.47 (0.38-0.57)
Objective Response Rate (ORR) 71.3%36.7%Relative Risk: 1.94 (1.67-2.26)
Complete Response Rate 18.3%4.8%

Table 3: Key Efficacy Outcomes from the CLEAR Trial (Final Prespecified OS Analysis).[14][15]

Adverse Event (Grade ≥3)Lenvatinib + PembrolizumabSunitinib
Hypertension 29.3%17.5%
Diarrhea 9.9%5.1%
Proteinuria 7.9%3.9%
Fatigue 6.5%4.8%
Palmar-plantar erythrodysesthesia 1.4%6.2%

Table 4: Common Grade ≥3 Treatment-Emergent Adverse Events in the CLEAR Trial. Data derived from various reports on the CLEAR trial.

References

A Comparative Analysis of Lenvatinib and Its Synthetic Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on "Levatin" vs. "Lenvatinib"

Initial searches for "this compound" identify it as a naturally occurring 18-Norclerodane diterpene isolated from Croton levatii. However, the available scientific literature on this compound regarding its efficacy and synthetic analogs is sparse. In contrast, "Lenvatinib" is a well-researched synthetic multi-tyrosine kinase inhibitor with extensive clinical data and established synthetic analogs. Given the detailed requirements of this comparison guide for quantitative data, experimental protocols, and signaling pathways, it is presumed that the intended subject of this analysis is Lenvatinib. This guide will, therefore, focus on the efficacy of Lenvatinib in comparison to its synthetic analogs, which are other tyrosine kinase inhibitors used in similar therapeutic areas.

Lenvatinib is a potent oral receptor tyrosine kinase (RTK) inhibitor. It is designed to block the kinase activities of various receptors involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), the Platelet-Derived Growth Factor receptor alpha (PDGFRα), KIT, and RET.[1][2][3] This multi-targeted approach allows Lenvatinib to disrupt key signaling pathways that drive cancer cell proliferation and the formation of new blood vessels that supply tumors.[4]

This guide provides a comparative overview of Lenvatinib's efficacy against two of its key synthetic analogs: Sorafenib and Sunitinib, in the context of unresectable hepatocellular carcinoma (HCC) and advanced renal cell carcinoma (RCC), respectively.

Efficacy of Lenvatinib vs. Sorafenib in Unresectable Hepatocellular Carcinoma (HCC)

A pivotal phase 3 non-inferiority trial, known as the REFLECT study, compared the efficacy and safety of Lenvatinib with Sorafenib as a first-line treatment for patients with unresectable HCC.[5]

Quantitative Data Summary
Efficacy EndpointLenvatinib (n=478)Sorafenib (n=476)Hazard Ratio (HR) / Odds Ratio (OR)p-value
Median Overall Survival (OS) 13.6 months12.3 monthsHR: 0.92 (95% CI: 0.79-1.06)Non-inferior
Median Progression-Free Survival (PFS) 7.4 months3.7 monthsHR: 0.66 (95% CI: 0.57-0.77)<0.00001
Objective Response Rate (ORR) 24.1%9.2%OR: 3.13 (95% CI: 2.15-4.56)<0.00001
Disease Control Rate (DCR) 71%Not Reported in this study--

Data sourced from the REFLECT study.[5][6] A meta-analysis of real-world studies also showed that Lenvatinib had a significantly longer median OS and PFS, and a higher ORR and DCR compared to Sorafenib.[7]

Experimental Protocol: The REFLECT Study

The REFLECT study was a randomized, open-label, non-inferiority phase 3 trial.[5][6]

  • Patient Population: The study enrolled 954 patients with unresectable hepatocellular carcinoma who had not received prior systemic therapy.[6] Key inclusion criteria included having at least one measurable target lesion, Barcelona Clinic Liver Cancer (BCLC) stage B or C, Child-Pugh class A liver function, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[6]

  • Treatment Arms: Patients were randomized in a 1:1 ratio to receive either:

    • Lenvatinib: 12 mg (for body weight ≥60 kg) or 8 mg (for body weight <60 kg) administered orally once daily.

    • Sorafenib: 400 mg administered orally twice daily.[6]

  • Endpoints: The primary endpoint was overall survival (OS), with a non-inferiority margin set at 1.08.[5] Secondary endpoints included progression-free survival (PFS), time to progression (TTP), and objective response rate (ORR).[6][8]

  • Assessment: Tumor response was assessed by independent imaging review according to modified RECIST (Response Evaluation Criteria in Solid Tumors) criteria.

Efficacy of Lenvatinib in Combination with Pembrolizumab vs. Sunitinib in Advanced Renal Cell Carcinoma (RCC)

The CLEAR (KEYNOTE-581/Study 307) phase 3 clinical trial evaluated the efficacy and safety of Lenvatinib in combination with Pembrolizumab (an anti-PD-1 antibody) compared to Sunitinib as a first-line treatment for patients with advanced renal cell carcinoma.[9][10]

Quantitative Data Summary
Efficacy EndpointLenvatinib + Pembrolizumab (n=355)Sunitinib (n=357)Hazard Ratio (HR)p-value
Median Progression-Free Survival (PFS) 23.9 months9.2 monthsHR: 0.47 (95% CI: 0.38-0.57)<0.0001
Median Overall Survival (OS) Not ReachedNot ReachedHR: 0.72 (95% CI: 0.55-0.93)-
Objective Response Rate (ORR) 71.3%36.7%-<0.0001
Complete Response Rate 18.3%4.8%--

Data from the final prespecified overall survival analysis of the CLEAR study.[11] Extended follow-up of the CLEAR trial confirmed the durable and clinically meaningful benefits of the Lenvatinib plus Pembrolizumab combination over Sunitinib.[12] The combination therapy demonstrated superior PFS and ORR regardless of patient biomarker subtypes.[13]

Experimental Protocol: The CLEAR Study

The CLEAR study was a randomized, open-label, phase 3 trial.[10]

  • Patient Population: The study included patients with advanced clear cell renal cell carcinoma who had not received any prior systemic anticancer therapy.[10]

  • Treatment Arms: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment arms:

    • Lenvatinib (20 mg orally, once daily) plus Pembrolizumab (200 mg intravenously every 3 weeks).

    • Lenvatinib (18 mg orally, once daily) plus Everolimus (5 mg orally, once daily).

    • Sunitinib (50 mg orally, once daily for 4 weeks on, 2 weeks off).[12]

  • Endpoints: The primary endpoint was progression-free survival (PFS).[10] Key secondary endpoints included overall survival (OS) and objective response rate (ORR).[9]

  • Assessment: Efficacy was assessed by an independent central review based on RECIST v1.1 criteria.

Visualizing Mechanisms and Workflows

Lenvatinib's Signaling Pathway Inhibition

Lenvatinib exerts its anti-cancer effects by inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis.[14] The diagram below illustrates the key pathways targeted by Lenvatinib.

Lenvatinib_Signaling_Pathway cluster_ligands Ligands cluster_receptors Receptor Tyrosine Kinases cluster_drug cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR1/2/3 VEGF->VEGFR FGF FGF FGFR FGFR1-4 FGF->FGFR PDGF PDGF PDGFRa PDGFRα PDGF->PDGFRa SCF SCF KIT KIT SCF->KIT GDNF GDNF RET RET GDNF->RET RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway VEGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FGFR->RAS_RAF_MEK_ERK PDGFRa->PI3K_AKT_mTOR KIT->PI3K_AKT_mTOR RET->RAS_RAF_MEK_ERK Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->KIT Lenvatinib->RET Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis PI3K_AKT_mTOR->Survival

Caption: Lenvatinib inhibits multiple RTKs, blocking downstream pathways.

Generalized Clinical Trial Workflow

The following diagram outlines a typical workflow for a phase 3 clinical trial comparing two therapeutic agents, such as the REFLECT or CLEAR studies.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Treatment Arm A (e.g., Lenvatinib) Randomization->Arm_A Arm_B Treatment Arm B (e.g., Synthetic Analog) Randomization->Arm_B Treatment_Cycle Treatment Cycles Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Tumor_Assessment Tumor Assessment (e.g., RECIST) Treatment_Cycle->Tumor_Assessment Every X weeks Tumor_Assessment->Treatment_Cycle Follow_Up Follow-Up for Survival Tumor_Assessment->Follow_Up Progression or Completion Data_Analysis Data Analysis (PFS, OS, ORR) Follow_Up->Data_Analysis

Caption: A simplified workflow for a randomized controlled clinical trial.

References

Elucidating the Structure-Activity Relationship of Clerodane Diterpenes from Croton Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals often encounter natural products with significant therapeutic potential. One such class of compounds is the clerodane diterpenes, particularly those isolated from the genus Croton. While specific structure-activity relationship (SAR) data for Levatin, an 18-norclerodane diterpene from Croton levatii, and its derivatives are not extensively available in the current body of scientific literature, a broader examination of clerodane diterpenes from Croton species can provide valuable insights into the structural features governing their biological activity.

This guide offers a comparative analysis of various clerodane diterpenes isolated from Croton species, summarizing their biological activities and the current understanding of their SAR. This information is crucial for guiding future research in the design and synthesis of novel therapeutic agents based on the clerodane scaffold.

Comparative Biological Activity of Croton Clerodane Diterpenes

The clerodane diterpenes from Croton species have been reported to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] The potency of these compounds is intrinsically linked to their specific structural features. Below is a summary of the reported activities for a selection of these compounds.

CompoundSourceBiological ActivityIC50 (µM)
Furocrotinsulolide ACroton laevigatusNitric Oxide Inhibition10.4 ± 0.8
3,4,15,16-diepoxy-cleroda-13(16),14-diene-12,17-olideCroton laevigatusNitric Oxide Inhibition6.0 ± 1.0
Quercetin (Positive Control)-Nitric Oxide Inhibition13.1 ± 1.9

Table 1: Comparative in vitro activity of selected clerodane diterpenes from Croton laevigatus. Data sourced from[3].

Structure-Activity Relationship Insights

The analysis of various clerodane diterpenes has revealed several key structural motifs that are crucial for their biological activity. A general observation is that the presence and nature of oxygen-containing functional groups, as well as the stereochemistry of the molecule, play a significant role.[4]

For instance, in the context of anti-inflammatory activity, as measured by the inhibition of nitric oxide (NO) production, the presence of specific epoxide and olide functionalities appears to be important.[3] The SAR for clerodane diterpenes is a complex interplay of various structural elements, which can be broadly categorized as follows:

  • The Decalin Core: The stereochemistry of the decalin ring system (cis or trans fusion) can influence the overall shape of the molecule and its interaction with biological targets.[4]

  • The Side Chain at C-9: The nature of the side chain at the C-9 position is a major determinant of activity. The presence of a furan ring in the side chain is a common feature in many bioactive clerodanes.[5]

  • Oxygenation Pattern: The presence, position, and stereochemistry of oxygen-containing functional groups such as hydroxyls, epoxides, and lactones are critical for activity. For example, a C-12,17-olide and a 3,4-epoxy group appear to contribute to the inhibitory effect on NO production.[3]

Experimental Protocols

The biological activities of the clerodane diterpenes cited in this guide were primarily evaluated using in vitro assays. A detailed methodology for a key experiment is provided below.

Nitric Oxide (NO) Inhibition Assay in RAW264.7 Macrophage Cells

This assay is a common method to screen for potential anti-inflammatory agents.

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then pre-treated with various concentrations of the test compounds (clerodane diterpenes) for a specified period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.

  • Nitrite Quantification: After an incubation period (e.g., 24 hours), the amount of nitric oxide produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at a specific wavelength, and the concentration of nitrite is calculated from a standard curve. The IC50 value, the concentration of the compound that inhibits NO production by 50%, is then determined.[3]

Visualizing Structure-Activity Relationships

To better understand the key structural features of clerodane diterpenes that influence their biological activity, a generalized diagram is presented below.

SAR_Clerodane cluster_core Clerodane Scaffold cluster_modifications Key Modifications cluster_activity Biological Activity Core Decalin Core (cis/trans fusion) SideChain Side Chain at C-9 (e.g., Furan ring) Core->SideChain Influences target binding Activity Anti-inflammatory, Cytotoxic, etc. Core->Activity Determines overall shape SideChain->Activity Critical for potency Oxygenation Oxygenation Pattern (Epoxides, Lactones, Hydroxyls) Oxygenation->Activity Modulates activity Nor_structure Nor-clerodane (e.g., 18-nor) Nor_structure->Activity Can alter potency

Caption: Generalized SAR of Clerodane Diterpenes.

References

Head-to-Head Comparison: Levatin vs. Hardwickiic Acid - A Data Deficit Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a direct comparative analysis of bioactive compounds is crucial for informed decision-making. This guide endeavors to provide a head-to-head comparison of Levatin and Hardwickiic acid, two naturally occurring diterpenoids. However, a significant disparity in the available scientific literature necessitates a nuanced approach. While Hardwickiic acid has been the subject of numerous studies elucidating its bioactivity and mechanism of action, this compound remains a structurally characterized but functionally enigmatic compound.

Introduction to the Compounds

This compound is an 18-norclerodane diterpene that has been isolated from the plant Croton levatii.[1][2][3] Its chemical structure has been determined, and its molecular formula is C19H20O5.[4] Despite its isolation and structural characterization, there is a notable absence of published research on its biological activities and mechanism of action.

Hardwickiic acid is a clerodane diterpene found in various plant species. It has garnered considerable scientific interest due to its diverse pharmacological properties. This has led to a more comprehensive understanding of its biological effects and the underlying molecular mechanisms.

Chemical Structure and Properties

While both are diterpenoids, this compound is specifically classified as an 18-norclerodane diterpene.[1][3] The structural details are available in chemical databases.

FeatureThis compoundHardwickiic Acid
Chemical Class 18-Norclerodane Diterpene[1][3]Clerodane Diterpene
Molecular Formula C19H20O5[4]C20H28O3
Source Croton levatii[1][2][3]Various plant species

Comparative Analysis of Biological Activity and Mechanism of Action

A direct, data-driven comparison of the biological performance of this compound and Hardwickiic acid is not feasible due to the lack of available experimental data for this compound. The following sections will present the known information for Hardwickiic acid and highlight the data gap for this compound.

Hardwickiic Acid: A Profile of Bioactivity

Hardwickiic acid has demonstrated a range of biological activities, with its primary mechanism of action identified as the blockade of tetrodotoxin-sensitive voltage-dependent sodium channels. This action underpins its notable antinociceptive (pain-relieving) and insecticidal properties.

The logical workflow for the antinociceptive action of Hardwickiic acid can be visualized as follows:

Hardwickiic_Acid_MOA Hardwickiic_acid Hardwickiic acid Sodium_Channel Voltage-gated Sodium Channel Hardwickiic_acid->Sodium_Channel Blocks Nerve_Impulse Nerve Impulse Transmission Sodium_Channel->Nerve_Impulse Inhibits Pain_Perception Pain Perception Nerve_Impulse->Pain_Perception Reduces

Caption: Mechanism of antinociceptive action of Hardwickiic acid.
This compound: An Unexplored Potential

In stark contrast to Hardwickiic acid, there is no publicly available experimental data detailing the biological activities or mechanism of action of this compound. While other diterpenoids isolated from Croton species have been reported to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, the specific activities of this compound remain uninvestigated.[5][6][7][8]

Experimental Data and Protocols

Due to the absence of research on this compound's bioactivity, this section will focus solely on the experimental data and protocols related to Hardwickiic acid.

Quantitative Data for Hardwickiic Acid
AssayCell Line/OrganismIC50/EC50Reference
Antiplasmodial Activity Plasmodium falciparum-[9]
Cytotoxicity Various Cancer Cell Lines-[5]

Note: Specific IC50/EC50 values for Hardwickiic acid require a more targeted literature search beyond the scope of this initial comparison.

Experimental Protocols for Hardwickiic Acid

Detailed experimental protocols for assessing the various biological activities of Hardwickiic acid can be found in the primary research articles citing its effects. For instance, protocols for evaluating its insecticidal, anti-inflammatory, and antinociceptive properties would be described in the respective specialized literature.

Conclusion: A Call for Further Research

This data deficit underscores a significant opportunity for future research. The scientific community is encouraged to undertake studies to elucidate the pharmacological properties of this compound. Such investigations would not only fill a critical knowledge gap but also potentially unveil a new bioactive compound with therapeutic promise, allowing for a true comparative analysis with compounds like Hardwickiic acid. Until then, any direct comparison remains speculative and unsupported by experimental evidence.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Levatins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Levatins, a substance used in various research applications. Adherence to these procedures will minimize risks and promote environmental responsibility.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of Levatins should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[1] In the event of a spill, the area should be promptly decontaminated.

Spill Response:

  • Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]

  • Dispose of all contaminated materials, including absorbents and cleaning supplies, as chemical waste according to the procedures outlined below.[1]

Step-by-Step Disposal Protocol

The disposal of Levatins and its contaminated packaging must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[1] The following is a general procedural guide that should be adapted to meet institutional and local requirements.

  • Waste Identification and Segregation:

    • Pure, unused Levatins should be disposed of in its original container if possible, or in a clearly labeled, sealed container.

    • Contaminated materials, such as pipette tips, gloves, lab paper, and spill cleanup debris, must be collected in a separate, designated hazardous waste container.

  • Containerization:

    • Use only approved, leak-proof, and chemically compatible containers for Levatins waste.

    • Ensure containers are tightly sealed to prevent the release of vapors.[1]

    • Label all waste containers clearly with "Hazardous Waste" and the chemical name "Levatins".

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

    • Keep waste containers away from direct sunlight, sources of ignition, and incompatible materials.[1]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

    • Never dispose of Levatins down the drain or in the regular trash.

Data Presentation

While specific quantitative data for the disposal of Levatins is not extensively available, the following table summarizes key information from the Safety Data Sheet (SDS) relevant to its handling and disposal.

PropertyInformationCitation
Formula C19H20O5[1]
Molecular Weight 328[1]
Transport Information Considered non-hazardous for transport (DOT, IMDG, IATA).[1]
SARA 302 Components No chemicals subject to reporting requirements.[1]
SARA 313 Components Does not contain any chemical components exceeding threshold reporting levels.[1]
SARA 311/312 Hazards No SARA Hazards.[1]

Experimental Protocols

The proper disposal of Levatins is a procedural matter based on safety data sheets and established laboratory chemical waste guidelines. As such, there are no specific "key experiments" to cite for its disposal. The protocol provided above represents a standard operating procedure derived from available safety and regulatory information.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of Levatins.

Levatins_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_generation Waste Generation cluster_disposal_process Disposal Process PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Ventilation Work in a Well-Ventilated Area PPE->Ventilation Unused_Levatins Unused Levatins Segregate Segregate Waste Types Unused_Levatins->Segregate Contaminated_Materials Contaminated Materials (Gloves, Pipettes, etc.) Contaminated_Materials->Segregate Spill_Cleanup Spill Cleanup Material Spill_Cleanup->Segregate Containerize Seal in Labeled, Approved Waste Containers Segregate->Containerize Follow Institutional Guidelines Store Store in Designated Cool, Dry, Ventilated Area Containerize->Store Dispose Arrange for Professional Disposal (EHS or Contractor) Store->Dispose Adhere to Local & Federal Regulations

Caption: Logical workflow for the safe disposal of Levatins.

References

Comprehensive Safety and Handling Protocol for Levatin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides safety and handling recommendations for Levatin (CAS No. 140670-84-4) in a research laboratory setting. While the available Safety Data Sheet (SDS) classifies this compound as a non-hazardous substance, it is crucial to recognize that the toxicological properties of many research chemicals have not been fully investigated.[1] Therefore, treating all new or uncharacterized compounds with a high degree of caution is a mandatory best practice in drug development. This protocol is based on established guidelines for handling potent research compounds.

Precautionary Hazard Assessment

Although currently classified as non-hazardous, this compound is an 18-Norclerodane diterpene isolated from Croton levatii, intended for laboratory research use only.[1][2] Given its nature as a biologically active natural product, it is prudent to assume it may have potent, uncharacterized biological effects. For this reason, the following operational protocols treat this compound as a potentially hazardous compound to minimize exposure risk.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier against exposure after engineering controls like chemical fume hoods.[3][4] The required level of PPE depends on the specific procedure being performed.

Table 1: Required Personal Protective Equipment for this compound Handling

Task / Operation Primary Engineering Control Gloves Eye / Face Protection Lab Coat / Gown Respiratory Protection
Receiving & Unpacking N/A (Perform in a well-ventilated area)1 Pair Nitrile GlovesSafety GlassesStandard Lab CoatRecommended if packaging is damaged.
Weighing of Powder Chemical Fume Hood or Ventilated Balance EnclosureDouble Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatNot required if performed in a certified enclosure.
Solution Preparation Chemical Fume Hood or Class II Biosafety CabinetDouble Nitrile GlovesSafety GogglesDisposable Gown over Lab CoatNot required if performed in a certified enclosure.
In-Vitro Experiments Class II Biosafety Cabinet1 Pair Nitrile GlovesSafety GlassesStandard Lab CoatNot required.
Waste Disposal Chemical Fume HoodDouble Nitrile GlovesSafety Goggles & Face ShieldDisposable Gown over Lab CoatNot required if handling sealed containers.

Key PPE Specifications:

  • Gloves: Use powder-free nitrile gloves.[3] When double-gloving, place the inner glove under the gown cuff and the outer glove over the cuff.[5] Change gloves every 30-60 minutes or immediately if contamination is suspected.[3]

  • Gowns: Use disposable, low-permeability gowns with a solid front and tight-fitting cuffs.[5]

  • Eye Protection: Safety goggles are required for splash hazards. A face shield worn over safety glasses provides maximum protection.[3][6]

Operational and Disposal Plans

Experimental Workflow Protocol

This section provides step-by-step guidance for the safe handling of this compound from receipt to experimental use.

  • Receiving and Inspection:

    • Upon receipt, inspect the package for any signs of damage in a well-ventilated area.

    • Wear a single pair of nitrile gloves and safety glasses.

    • Confirm that the primary container is sealed and intact before transferring it to the designated secure storage location. Recommended storage is at -20°C.[7]

  • Weighing Solid this compound (Highest Risk of Exposure):

    • This procedure must be performed within a certified chemical fume hood or a ventilated balance enclosure.

    • Don all PPE as specified in Table 1 for "Weighing of Powder."

    • Use dedicated spatulas and weigh paper.

    • After weighing, carefully clean all surfaces of the balance and enclosure with an appropriate solvent (e.g., 70% ethanol) to decontaminate.

    • Dispose of all contaminated materials (weigh paper, outer gloves, wipes) in the designated hazardous chemical waste container.[8]

  • Preparing Stock Solutions:

    • Perform all solution preparation inside a chemical fume hood.

    • Wear PPE as outlined in Table 1 for "Solution Preparation."

    • Add solvent to the vial containing the pre-weighed this compound powder slowly to avoid aerosolization.

    • Cap the vial securely and vortex or sonicate as needed to fully dissolve the compound.

    • Clearly label the solution with the compound name, concentration, solvent, date, and your initials.[8]

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase receive Receive & Inspect (Ventilated Area) store Store Compound (-20°C) receive->store weigh Weigh Powder (Fume Hood) store->weigh dissolve Prepare Solution (Fume Hood) weigh->dissolve waste Segregate & Dispose (Hazardous Waste Stream) weigh->waste invitro In-Vitro Assay (Biosafety Cabinet) dissolve->invitro Use invivo In-Vivo Study (Designated Area) dissolve->invivo Use dissolve->waste invitro->waste invivo->waste

Caption: General workflow for handling this compound from receipt to disposal.
Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure.

  • Alert Personnel: Immediately alert all personnel in the vicinity.

  • Evacuate: If the spill is large, volatile, or involves airborne powder, evacuate the immediate area.

  • Assess and Don PPE: From a safe distance, assess the spill. Before cleanup, don appropriate PPE, including double nitrile gloves, safety goggles, a face shield, and a disposable gown. For large spills of powder, respiratory protection may be necessary.[9]

  • Contain and Clean:

    • Solid (Powder) Spill: Gently cover the spill with absorbent pads wetted with water to prevent the powder from becoming airborne. Carefully scoop the material into a hazardous waste container.

    • Liquid (Solution) Spill: Cover the spill with absorbent pads or a chemical spill kit absorbent. Work from the outside of the spill inward.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: Place all cleanup materials into a designated hazardous chemical waste bag or container.[8]

spill_response start Spill Occurs alert Alert Area Personnel start->alert assess Assess Spill (Size & Type) alert->assess ppe Don Appropriate PPE assess->ppe decision Spill Type? ppe->decision solid_spill Solid (Powder) Spill decision->solid_spill Solid liquid_spill Liquid Spill decision->liquid_spill Liquid cover_solid Gently cover with wetted absorbent pads solid_spill->cover_solid cover_liquid Cover with dry absorbent pads liquid_spill->cover_liquid cleanup Collect material into hazardous waste container cover_solid->cleanup cover_liquid->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of all cleanup materials decontaminate->dispose

Caption: Decision workflow for responding to a this compound spill.
Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[8] Proper segregation is essential for safety and compliance.

Table 2: this compound Waste Disposal Plan

Waste Type Description Container Disposal Pathway
Solid Waste Contaminated gloves, gowns, weigh paper, absorbent pads, empty vials.Labeled, sealed, heavy-duty plastic bag or lined container.Hazardous Chemical Waste Pickup by Environmental Health & Safety (EHS).
Liquid Waste Unused stock solutions, contaminated solvents, aqueous media from experiments.Labeled, sealed, and compatible waste bottle (e.g., glass or HDPE). Do not mix incompatible wastes.[8]Hazardous Chemical Waste Pickup by EHS.
Sharps Waste Contaminated needles, syringes, pipette tips, glass slides.Puncture-proof, labeled sharps container.Sharps Waste Pickup by EHS.

Disposal Procedure:

  • Segregate: Collect waste in the appropriate container at the point of generation (e.g., in the fume hood or biosafety cabinet).[10]

  • Label: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").[10]

  • Store: Store sealed waste containers in a designated and properly labeled Satellite Accumulation Area until collection by your institution's EHS department.[10]

  • Do Not: Never dispose of this compound waste down the drain or in the regular trash.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.